Product packaging for 5-(Ethylthio)-1H-tetrazole(Cat. No.:CAS No. 133122-98-2)

5-(Ethylthio)-1H-tetrazole

Cat. No.: B152063
CAS No.: 133122-98-2
M. Wt: 130.17 g/mol
InChI Key: GONFBOIJNUKKST-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1H-tetrazole is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4S B152063 5-(Ethylthio)-1H-tetrazole CAS No. 133122-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONFBOIJNUKKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008981
Record name 5-(Ethylsulfanyl)-2H-tetrazole
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-68-2
Record name 5-Ethylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-68-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulfanyl)-2H-tetrazole
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Foundational & Exploratory

5-(Ethylthio)-1H-tetrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(Ethylthio)-1H-tetrazole (ETT), a heterocyclic compound of significant interest in synthetic chemistry and drug development. This document covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough examination of its pivotal role as a coupling activator in oligonucleotide synthesis. Furthermore, it explores the broader utility of the tetrazole moiety, exemplified by ETT, as a bioisostere in medicinal chemistry, with a focus on the development of angiotensin II receptor antagonists. Quantitative physicochemical data are presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this versatile molecule.

Introduction

This compound, a white to off-white crystalline solid, is an organosulfur heterocyclic compound belonging to the tetrazole family.[1] The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[2] The introduction of an ethylthio substituent at the 5-position enhances the compound's acidity and solubility in organic solvents, properties that have proven advantageous in its primary application. Although not naturally occurring, ETT has become an indispensable reagent in the laboratory and for industrial-scale synthesis, particularly in the field of nucleic acid chemistry.[1] Its development arose from the broader exploration of tetrazole chemistry in the latter half of the 20th century.[1]

History and Discovery

The synthesis of this compound was first reported in the context of heterocyclic chemistry research during the late 20th century.[1] Unlike many seminal discoveries, the first synthesis of ETT is not attributed to a single individual or research group but rather emerged from the collective advancement in the understanding and synthesis of tetrazole derivatives. The primary impetus for the development of substituted tetrazoles like ETT was the search for more efficient reagents for various chemical transformations, a need that became particularly acute with the advent of automated solid-phase oligonucleotide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for the development of analytical methods.

PropertyValueReference(s)
Molecular Formula C₃H₆N₄S[3]
Molecular Weight 130.17 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 84-90 °C
pKa 3.89 ± 0.10 (Predicted)[1]
Solubility Soluble in water and acetonitrile[1]
CAS Number 89797-68-2[3]

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the [3+2] cycloaddition reaction between ethyl thiocyanate (B1210189) and an azide (B81097) source, such as sodium azide or hydrazoic acid.[1][4]

4.1.1. Batch Synthesis using a Lewis Acid Catalyst

This protocol is adapted from general methods for the synthesis of 5-substituted tetrazoles.[2]

  • Materials: Ethyl thiocyanate, Sodium azide (NaN₃), Anhydrous Dimethylformamide (DMF), Sulfamic acid (NH₂SO₃H), Diethyl ether, Sodium sulfate (B86663) (Na₂SO₄), Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiocyanate (1.0 equivalent) in anhydrous DMF.

    • Add sodium azide (1.2 equivalents) and sulfamic acid (0.1 equivalents) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

4.1.2. Continuous Flow Synthesis

Continuous flow technology offers a safer and more efficient method for the synthesis of tetrazoles, particularly by minimizing the accumulation of potentially hazardous hydrazoic acid. The following is a general protocol that can be adapted for the synthesis of ETT.[1][5]

  • Materials: Ethyl thiocyanate, Sodium azide (NaN₃), N-Methyl-2-pyrrolidone (NMP), Water, Ethyl acetate (B1210297), Sodium nitrite (B80452) (NaNO₂).

  • Apparatus: A continuous flow reactor system (e.g., a microreactor or a packed bed reactor) equipped with syringe pumps and a back-pressure regulator.

  • Procedure:

    • Prepare a stock solution by dissolving sodium azide (1.05 equivalents) in water and then adding it to a solution of ethyl thiocyanate (1.0 equivalent) in NMP.

    • Load the resulting solution into a syringe and connect it to the inlet of the continuous flow reactor.

    • Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time. Typical reaction temperatures are in the range of 190 °C.

    • The output from the reactor is passed through a quenching stream of aqueous sodium nitrite to neutralize any unreacted azide.

    • The product is then collected and can be isolated by extraction with ethyl acetate followed by purification.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl Thiocyanate Ethyl Thiocyanate Cycloaddition Reaction Cycloaddition Reaction Ethyl Thiocyanate->Cycloaddition Reaction Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Reaction Catalyst (e.g., Sulfamic Acid) Catalyst (e.g., Sulfamic Acid) Catalyst (e.g., Sulfamic Acid)->Cycloaddition Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Cycloaddition Reaction Heat (120 °C) Heat (120 °C) Heat (120 °C)->Cycloaddition Reaction This compound This compound Cycloaddition Reaction->this compound G Mechanism of ETT in Oligonucleotide Synthesis Phosphoramidite Phosphoramidite Protonation Protonation Phosphoramidite->Protonation ETT ETT ETT->Protonation Protonated Phosphoramidite Protonated Phosphoramidite Protonation->Protonated Phosphoramidite Tetrazolide Anion Tetrazolide Anion Protonation->Tetrazolide Anion Nucleophilic Substitution Nucleophilic Substitution Protonated Phosphoramidite->Nucleophilic Substitution Tetrazolide Anion->Nucleophilic Substitution Reactive Intermediate Reactive Intermediate Nucleophilic Substitution->Reactive Intermediate Coupling Coupling Reactive Intermediate->Coupling Growing Oligonucleotide Growing Oligonucleotide Growing Oligonucleotide->Coupling Elongated Oligonucleotide Elongated Oligonucleotide Coupling->Elongated Oligonucleotide G ETT as a Building Block in Drug Development Ethyl Thiocyanate Ethyl Thiocyanate Synthesis of ETT Synthesis of ETT Ethyl Thiocyanate->Synthesis of ETT Azide Source Azide Source Azide Source->Synthesis of ETT ETT ETT Synthesis of ETT->ETT Further Synthetic Modifications Further Synthetic Modifications ETT->Further Synthetic Modifications Complex Tetrazole Derivative Complex Tetrazole Derivative Further Synthetic Modifications->Complex Tetrazole Derivative Active Pharmaceutical Ingredient (e.g., Angiotensin II Receptor Antagonist) Active Pharmaceutical Ingredient (e.g., Angiotensin II Receptor Antagonist) Complex Tetrazole Derivative->Active Pharmaceutical Ingredient (e.g., Angiotensin II Receptor Antagonist)

References

An In-Depth Technical Guide to the Synthesis of 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-(Ethylthio)-1H-tetrazole, a key building block in the development of various pharmaceutical compounds. The following sections detail the core synthetic pathways, present quantitative data in a structured format, provide explicit experimental protocols, and visualize the reaction workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients. Its structure, featuring a tetrazole ring and an ethylthio group, imparts unique physicochemical properties that are valuable in drug design. The synthesis of this compound can be broadly categorized into two primary strategies: the [3+2] cycloaddition of an ethyl thiocyanate (B1210189) with an azide (B81097) source, and the S-alkylation of a 5-mercapto-1H-tetrazole precursor. This guide will explore both methodologies in detail.

Core Synthesis Mechanisms

The two predominant routes for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and proceeds through different mechanistic steps.

Route A: [3+2] Cycloaddition of Ethyl Thiocyanate and Sodium Azide

This approach involves the reaction of ethyl thiocyanate with an azide, such as sodium azide, hydrazoic acid, or trimethylsilyl (B98337) azide, often in the presence of a catalyst.[1][2] The reaction is a [3+2] cycloaddition, where the three nitrogen atoms of the azide and the two atoms of the nitrile group of the thiocyanate combine to form the five-membered tetrazole ring. Lewis or Brønsted acids are frequently employed to activate the nitrile group, facilitating the cycloaddition.[2]

Route B: S-Alkylation of 5-Mercapto-1H-tetrazole

An alternative and widely used method is the direct alkylation of a 5-mercapto-1H-tetrazole derivative with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion which then attacks the electrophilic ethylating agent. This method can be performed as a one-pot synthesis, starting from an isothiocyanate and sodium azide to first generate the 5-mercaptotetrazole in situ, which is then ethylated without isolation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis routes, based on representative experimental protocols.

Table 1: Quantitative Data for Route A - [3+2] Cycloaddition

ParameterValueReference
Reactants
Ethyl Thiocyanate1.0 equivalent[4]
Sodium Azide1.2 equivalents[4]
Catalyst
Sulfamic Acid0.1 equivalent[4]
Solvent DMF[4]
Temperature 120 °C[4]
Reaction Time 6 hours[4]
Purification Column Chromatography[4]

Table 2: Quantitative Data for Route B - One-Pot S-Alkylation

ParameterValueReference
Reactants (Step 1)
Ethyl Isothiocyanate1.0 equivalent[3]
Sodium Azide1.2 equivalents[3]
Pyridine (B92270)3.0 equivalents[3]
Solvent (Step 1) Water[3]
Temperature (Step 1) Room Temperature[3]
Reaction Time (Step 1) 2 hours[3]
Reactants (Step 2)
Ethyl Halide1.5 equivalents[3]
Solvent (Step 2) THF[3]
Reaction Time (Step 2) 6 hours[3]
Overall Yield 88-98%[3]
Purification Extraction and solvent removal[3]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound via the two primary routes.

Protocol for Route A: [3+2] Cycloaddition of Ethyl Thiocyanate

This protocol is adapted from a general procedure for the synthesis of 5-aryl-thio-1H-tetrazoles.[4]

  • To a solution of ethyl thiocyanate (1.0 equivalent) in dimethylformamide (DMF), add sodium azide (1.2 equivalents) and sulfamic acid (0.1 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol for Route B: One-Pot S-Alkylation of In Situ Generated 5-Mercapto-1H-tetrazole

This protocol is based on a one-pot synthesis of 1-substituted 5-alkylsulfanyl-tetrazoles.[3]

  • In a reaction vessel, combine ethyl isothiocyanate (1.0 equivalent), sodium azide (1.2 equivalents), and pyridine (3.0 equivalents) in water.

  • Stir the mixture at room temperature for 2 hours to form the 1-ethyl-1H-tetrazole-5-thiol intermediate.

  • Add a solution of an ethyl halide (e.g., ethyl bromide or ethyl iodide, 1.5 equivalents) in tetrahydrofuran (B95107) (THF) to the reaction mixture.

  • Continue stirring the reaction mixture for 6 hours at room temperature.

  • After the reaction is complete, extract the resulting mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent under vacuum to yield this compound.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthesis routes.

Synthesis_Route_A reagents Ethyl Thiocyanate + Sodium Azide cycloaddition [3+2] Cycloaddition reagents->cycloaddition catalyst Sulfamic Acid (Catalyst) catalyst->cycloaddition conditions DMF 120 °C, 6h conditions->cycloaddition product This compound cycloaddition->product

Caption: Synthesis Route A: [3+2] Cycloaddition Pathway.

Synthesis_Route_B cluster_step1 Step 1: Thione Formation cluster_step2 Step 2: S-Ethylation reagents1 Ethyl Isothiocyanate + Sodium Azide + Pyridine in Water intermediate 1-Ethyl-1H-tetrazole-5-thiol (in situ) reagents1->intermediate Formation conditions1 Room Temp, 2h product This compound intermediate->product Alkylation reagents2 Ethyl Halide in THF reagents2->product conditions2 Room Temp, 6h

Caption: Synthesis Route B: One-Pot S-Alkylation Pathway.

References

An In-depth Technical Guide to the Spectral Data of 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-(Ethylthio)-1H-tetrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4Triplet3H-CH₃
~3.3Quartet2H-S-CH₂-
~15.5Broad Singlet1HN-H

Note: The chemical shift of the N-H proton can be highly variable and may be influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~14.5-CH₃
~27.0-S-CH₂-
~153.0C₅ (carbon of the tetrazole ring)
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or similar, is employed for spectral acquisition.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).

  • The resulting solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is required. Proton decoupling techniques are commonly used to simplify the spectrum and enhance signal intensity. A typical experiment might involve a 45° pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-2800Medium-WeakN-H and C-H stretching
~1600-1400Medium-WeakN=N and C=N stretching (tetrazole ring)
~1300-1000Medium-StrongC-N stretching and ring vibrations
~700-600MediumC-S stretching

Note: The provided data is based on typical absorption ranges for the functional groups present. Actual peak positions may vary slightly.

Experimental Protocol for ATR-FTIR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument equipped with a diamond ATR accessory is commonly used.[1]

Sample Preparation:

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric and instrumental interferences.

  • The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The molecular weight of this compound is approximately 130.17 g/mol .[2] The molecular ion peak (M⁺) would therefore be expected at an m/z of 130.

Predicted Fragmentation Pathway:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation. For this compound, the following fragmentation pathways are plausible:

  • Loss of Nitrogen (N₂): A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a fragment ion at m/z 102.

  • Loss of the Ethyl Group (C₂H₅): Cleavage of the C-S bond could lead to the loss of an ethyl radical (•C₂H₅), with a mass of 29 amu. This would produce a fragment ion at m/z 101.

  • Cleavage of the Thioether: Fragmentation could also occur at the S-C(tetrazole) bond, leading to a fragment corresponding to the ethylthio cation ([CH₃CH₂S]⁺) at m/z 61.

  • Loss of Ethylene (B1197577) (C₂H₄): A rearrangement followed by the loss of ethylene (28 amu) from the molecular ion could lead to a fragment at m/z 102.

A summary of the predicted significant peaks is provided below.

m/zPredicted Fragment
130[M]⁺ (Molecular Ion)
102[M - N₂]⁺
101[M - C₂H₅]⁺
61[C₂H₅S]⁺
Experimental Protocol for Mass Spectrometry

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer with an electron ionization (EI) source would be suitable for this analysis.

Sample Preparation:

  • GC-MS: The sample would be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC. The GC column would separate the compound from any impurities before it enters the mass spectrometer.

  • Direct Insertion Probe: A small amount of the solid sample would be placed in a capillary tube and inserted directly into the ion source of the mass spectrometer. The probe would then be heated to volatilize the sample.

Data Acquisition:

  • The sample is introduced into the high-vacuum environment of the mass spectrometer.

  • In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis

The overall process for the spectral analysis of this compound follows a logical workflow from sample preparation to the final interpretation of the combined data.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Prep This compound (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FTIR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (EI) Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) % Transmittance IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Interpretation Structural Elucidation and Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Figure 1. General workflow for the spectral analysis of this compound.

By combining the information from these different spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound, which is crucial for its application in drug development and other scientific endeavors.

References

The Pivotal Role of 5-(Ethylthio)-1H-tetrazole in the Synthesis of Biologically Active Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole (ETT) is a heterocyclic organic compound that has carved a significant niche in the landscape of pharmaceutical and biotechnological research. While not primarily known for its intrinsic biological activity, ETT is a critical reagent, most notably as a highly efficient activator in the synthesis of oligonucleotides. Its superior solubility and reactivity have made it an indispensable tool in the production of therapeutic nucleic acids. Furthermore, the tetrazole moiety is a well-recognized bioisostere for carboxylic acids, rendering ETT and related compounds valuable intermediates in the synthesis of a variety of small molecule drugs, including potent anti-inflammatory and analgesic agents. This technical guide provides an in-depth overview of the physicochemical properties of ETT, its limited direct biological effects, and its core application as a key enabling reagent in the development of biologically active compounds. Detailed experimental protocols for its principal application in oligonucleotide synthesis are provided, alongside visualizations of synthetic workflows and relevant biological pathways.

Physicochemical and Toxicological Profile of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 89797-68-2[2][3]
Molecular Formula C₃H₆N₄S[2][3]
Molecular Weight 130.17 g/mol [4]
Melting Point 84 - 90 °C[2][4]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in acetonitrile (B52724)[4]
pKa 3.89 ± 0.10 (Predicted)[1]
Storage Temperature 2 - 8 °C
Toxicological Summary

The toxicological profile of this compound indicates that it is a hazardous substance. It is classified as causing skin irritation, serious eye damage, and respiratory irritation.[5][6][7] Acute toxicity data is limited, but skin and eye contact may result in inflammation, redness, and pain.[8] Inhalation may lead to irritation of the respiratory system.[6][8]

Direct Biological Activity of this compound

Direct research into the biological activity of this compound as a therapeutic agent is sparse. Its primary role in the scientific literature is that of a chemical reagent. However, some sources indicate potential inhibitory effects:

  • Inhibition of Cell Membrane Permeability: It has been described as a chloroformate that can inhibit the permeability of the cell membrane.[1] This activity is reportedly due to its ability to prevent the acidification of cells caused by the leakage of hydrogen ions.[1]

  • Inhibition of RNA Synthesis: There are suggestions that ETT may act as an inhibitor of RNA synthesis.[1] The proposed mechanism for this is its potential to bind with nucleoside triphosphates and competitively inhibit ATPase activity.[1]

It is crucial to note that these reported activities are not extensively documented in peer-reviewed literature and quantitative data, such as IC₅₀ or MIC values, are not available. The predominant focus of research remains on its application in chemical synthesis.

Core Application: A Key Reagent in the Synthesis of Biologically Active Molecules

The primary significance of this compound lies in its role as a highly efficient reagent for the synthesis of other biologically active molecules.

Oligonucleotide Synthesis

ETT is widely regarded as a superior activator in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis.[4] It offers advantages over the traditional activator, 1H-Tetrazole, due to its higher solubility in acetonitrile and its increased acidity, which leads to faster and more efficient coupling reactions.[4][9]

The synthesis of oligonucleotides is a cyclic process involving four main steps: deblocking, coupling, capping, and oxidation. ETT plays a crucial role in the coupling step. The mechanism involves a two-step reaction:

  • Protonation: ETT, being acidic, protonates the diisopropylamino group of the phosphoramidite monomer.[9][]

  • Formation of the Active Intermediate: The protonated diisopropylamine (B44863) is then displaced by the tetrazole through nucleophilic substitution, forming a highly reactive tetrazolide intermediate.[9][]

  • Nucleophilic Attack: The 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[9][]

Oligonucleotide_Synthesis_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Phosphoramidite + ETT) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks failure sequences Oxidation->Deblocking Stabilizes linkage End Elongated Oligonucleotide Oxidation->End After final cycle Start Solid Support with first Nucleoside Start->Deblocking

Caption: Workflow of the phosphoramidite method for oligonucleotide synthesis.

The following is a generalized protocol for a single cycle of solid-phase oligonucleotide synthesis using ETT as the activator.

  • Deblocking:

    • Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support containing the initial nucleoside is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile to remove the acid.

  • Coupling:

    • Reagents:

      • Nucleoside phosphoramidite solution (0.02-0.2 M in anhydrous acetonitrile).

      • Activator solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[2]

    • Procedure: The phosphoramidite solution and the ETT solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a set coupling time (typically 30 seconds to several minutes). The column is then washed with anhydrous acetonitrile.

  • Capping:

    • Reagents:

    • Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants (failure sequences). The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[2]

    • Procedure: The oxidizing solution is delivered to the column to oxidize the unstable phosphite triester linkage to the more stable phosphate (B84403) triester. The column is then washed with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Synthesis of Small Molecule Therapeutics

The tetrazole ring is a key structural motif in many pharmaceuticals, where it often serves as a bioisostere of a carboxylic acid group. This substitution can improve the metabolic stability and pharmacokinetic profile of a drug candidate. ETT and its derivatives are important intermediates in the synthesis of these molecules.

A prominent class of drugs where the tetrazole moiety is crucial is the angiotensin II receptor antagonists (ARBs), used in the treatment of hypertension. The synthesis of these molecules often involves the construction of the tetrazole ring from a nitrile precursor. While specific protocols detailing the use of ETT in the synthesis of commercial ARBs are proprietary, the general synthetic strategies are well-established in the chemical literature.

Angiotensin_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone ARB Angiotensin II Receptor Blocker (ARB) (Tetrazole-containing drug) ARB->AT1Receptor Blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Simplified signaling pathway of the Renin-Angiotensin system and the point of intervention for ARBs.

Conclusion

This compound is a compound of significant utility in the fields of drug discovery and biotechnology. While its intrinsic biological activities are not well-characterized, its role as a high-performance activator in oligonucleotide synthesis is paramount. The enhanced reactivity and solubility of ETT have facilitated the efficient production of complex nucleic acid sequences for therapeutic and research purposes. Furthermore, as a precursor for the tetrazole functional group, it contributes to the synthesis of a diverse range of small molecule therapeutics. For researchers and drug development professionals, a thorough understanding of the properties and applications of ETT is essential for leveraging its full potential in the creation of novel, biologically active molecules.

References

A Technical Guide to 5-(Ethylthio)-1H-tetrazole as a Carboxylic Acid Bioisostere in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bioisosterism in Modern Drug Design

In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of the drug discovery process. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a critical tool in this endeavor.[1][2] The carboxylic acid moiety is a prevalent functional group in a vast number of biologically active molecules, largely due to its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, enabling strong ionic interactions with biological targets.[3]

However, the presence of a carboxylic acid can also introduce significant liabilities, including rapid metabolism (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and low oral bioavailability, which can hinder the development of a successful drug candidate.[3][4][5] To mitigate these issues, medicinal chemists frequently turn to bioisosteric replacements.

The 5-substituted-1H-tetrazole ring has emerged as one of the most successful non-classical bioisosteres for the carboxylic acid group.[1][6][7][8][9][10] Its utility stems from a pKa value that is remarkably similar to that of carboxylic acids, allowing it to mimic the anionic carboxylate group in receptor interactions.[4][11] Furthermore, tetrazoles offer enhanced metabolic stability and can favorably modulate a compound's lipophilicity.[1][4] This guide provides an in-depth technical overview of 5-(ethylthio)-1H-tetrazole, a specific and valuable member of this class, as a bioisostere for carboxylic acids.

Comparative Physicochemical Properties

The rationale for using this compound as a carboxylic acid surrogate is rooted in the comparable physicochemical properties that govern molecular interactions and pharmacokinetic behavior. The key distinction lies in the structure of the acidic proton and the distribution of the resulting negative charge. In a tetrazole, the acidic proton is on a nitrogen atom of the heterocyclic ring, and the negative charge is delocalized over the aromatic system.[12]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid5-(Alkylthio)-1H-tetrazoleRationale and Implications in Drug Design
pKa ~4.2 - 4.5~4.5 - 5.0[4][11]The similar pKa values ensure that, like a carboxylic acid, the tetrazole is predominantly deprotonated at physiological pH (7.4), effectively mimicking the carboxylate anion required for target binding.
Lipophilicity (LogD7.4) LowerGenerally Higher[4]The tetrazole ring is typically more lipophilic than a carboxylate, which can enhance membrane permeability and oral absorption.
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor (N-H) and multiple N atoms act as acceptors.Tetrazoles can form stronger hydrogen bonds, which may increase binding affinity but can also lead to a higher desolvation penalty, potentially reducing permeability.[13]
Molecular Size SmallerLargerThe tetrazole ring is bulkier and extends the acidic pharmacophore further from the molecular core by approximately 1 Å, which must be accommodated by the target's binding site.[2][5]

Pharmacokinetic Profile: The Metabolic Stability Advantage

A primary driver for the bioisosteric replacement of a carboxylic acid with a tetrazole is the significant improvement in metabolic stability.

Table 2: Comparative Pharmacokinetic and Metabolic Profile

ParameterCarboxylic Acid5-(Alkylthio)-1H-tetrazoleSignificance in Drug Development
Metabolic Stability Susceptible to Phase II conjugation, forming acyl glucuronides.Highly resistant to common metabolic pathways.[1][4]Acyl glucuronides can be chemically reactive and have been associated with toxicity. Tetrazoles form more stable N-glucuronides, reducing the risk of reactive metabolite formation and often prolonging the drug's half-life.[5][11]
Permeability Variable; can be limited by charge.Complex; often lower than predicted by lipophilicity alone.Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can increase the energy required for desolvation, sometimes resulting in lower passive permeability compared to the parent carboxylic acid.[12][13]

Application in Drug Design: Angiotensin II Receptor Blockers (ARBs)

The most prominent and successful application of the tetrazole-for-carboxylic-acid substitution is in the development of Angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension.[4] Marketed drugs such as Losartan, Valsartan, and Candesartan feature a 5-substituted tetrazole moiety that is critical for their therapeutic effect.[4][9]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical regulator of blood pressure. The effector peptide, Angiotensin II, binds to the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) release, and a subsequent increase in blood pressure. ARBs competitively inhibit the AT1 receptor, blocking the effects of Angiotensin II. The acidic tetrazole group plays a pivotal role in anchoring the drug to the receptor through strong ionic and hydrogen bonding interactions, mimicking the binding of a native carboxylate group.[12]

RAAS_Pathway cluster_system Systemic Circulation cluster_receptor Target Tissue cluster_drug Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Effects Vasoconstriction & Aldosterone Release AT1_Receptor->Effects Signal ARB ARB Drug (e.g., Losartan with Tetrazole) ARB->AT1_Receptor Blocks

Caption: Simplified RAAS pathway showing the inhibitory action of ARBs.

Experimental Protocols

Accurate characterization of a compound's physicochemical and metabolic properties is essential for rational drug design. The following are generalized, standard protocols for key experiments.

General Workflow for Bioisosteric Replacement

The process of replacing a carboxylic acid with a this compound follows a logical progression from design to validation.

Bioisostere_Workflow Lead Lead Compound (Contains Carboxylic Acid) Identify Identify Liabilities (e.g., High Clearance, Reactive Metabolites) Lead->Identify Design Bioisosteric Replacement Design (COOH → 5-SR-Tetrazole) Identify->Design Synthesis Chemical Synthesis of Tetrazole Analogue Design->Synthesis Testing In Vitro Characterization Synthesis->Testing Compare Compare Data to Parent Compound (Activity, pKa, LogD, Stability) Testing->Compare Compare->Lead Iterate Design

Caption: General workflow for bioisosteric replacement in drug discovery.
Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as the reaction of a thiocyanate (B1210189) with an azide (B81097) source.[14]

  • Reaction Setup: To a solution of ethyl thiocyanate (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Toluene, add sodium azide (NaN3, ~1.5 eq) and a proton source like triethylamine (B128534) hydrochloride (~1.5 eq) or ammonium (B1175870) chloride (NH4Cl, ~1.5 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 90-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~2-3. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid (HN3), which is highly toxic and explosive.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound as a white crystalline solid.[14]

Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure solubility.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir. Add standardized hydrochloric acid (HCl) until the pH is below 2.0.

  • Data Collection: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using the first or second derivative, or by fitting the data to the Henderson-Hasselbalch equation.

Protocol: LogP Determination by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

  • Calculation: The concentration in the octanol (B41247) phase is determined by mass balance. LogP is calculated as: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the reaction buffer, HLM (e.g., at a final protein concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion

This compound and related 5-thioalkyl-tetrazoles are powerful tools in the medicinal chemist's arsenal (B13267) for lead optimization. By effectively mimicking the acidity and anionic character of carboxylic acids while offering substantially improved metabolic stability, this bioisosteric replacement can overcome critical pharmacokinetic hurdles. While considerations such as increased molecular size and the complex effects on permeability must be carefully evaluated for each specific application, the proven success of this strategy, particularly in blockbuster drugs like the ARBs, underscores its immense value. A thorough understanding of the comparative properties and the application of robust experimental protocols are essential for successfully leveraging this bioisostere to design safer and more effective therapeutics.

References

An In-depth Technical Guide to 5-(Ethylthio)-1H-tetrazole (ETT), CAS Number 89797-68-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of the chemical compound with CAS number 89797-68-2, scientifically known as 5-(Ethylthio)-1H-tetrazole (ETT). ETT has established itself as a critical reagent in the field of nucleic acid chemistry, particularly as a highly efficient phosphoramidite (B1245037) activator in the automated solid-phase synthesis of oligonucleotides. This document collates essential physicochemical data, details the mechanism of action, provides experimental protocols for its application, and outlines its synthesis. The information is intended to serve as a valuable resource for researchers and professionals engaged in oligonucleotide synthesis, therapeutic nucleic acid development, and related areas of chemical and biomedical research.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is an organosulfur heterocyclic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with an ethylthio substituent at the 5-position. The presence of the ethylthio group significantly enhances its acidity compared to unsubstituted tetrazole, a key factor in its function as an activator.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 89797-68-2
Molecular Formula C₃H₆N₄S
Molecular Weight 130.17 g/mol
IUPAC Name 5-(ethylsulfanyl)-1H-tetrazole
Synonyms 5-Ethylsulfanyl-1H-tetrazole, ETT
Appearance White crystalline powder
Melting Point 84-90 °C
Boiling Point 292.3 ± 23.0 °C at 760 mmHg
Density 1.37 ± 0.1 g/cm³
Solubility Soluble in acetonitrile (B52724)
pKa 4.3
InChI Key GONFBOIJNUKKST-UHFFFAOYSA-N
SMILES CCSc1nnn[nH]1

Applications in Oligonucleotide Synthesis

The primary and most significant application of this compound is as a phosphoramidite activator in the automated solid-phase synthesis of DNA and RNA oligonucleotides. It is a crucial component in the "coupling" step of the phosphoramidite method, which is the standard procedure for chemically synthesizing nucleic acids.

Mechanism of Action in Phosphoramidite Coupling

During oligonucleotide synthesis, a phosphoramidite monomer, which is a protected nucleoside, is added to the growing oligonucleotide chain. This reaction requires an activator to proceed efficiently. ETT's role is to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This leads to the formation of a phosphite (B83602) triester linkage, extending the oligonucleotide chain by one nucleotide.

G Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Phosphoramidite Intermediate Phosphoramidite->Activated_Intermediate Protonation by ETT ETT This compound (ETT) ETT->Activated_Intermediate Coupled_Product Extended Oligonucleotide Chain (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Byproduct Diisopropylamine (B44863) Activated_Intermediate->Byproduct Release Oligo_Chain Growing Oligonucleotide Chain (with free 5'-OH) Oligo_Chain->Coupled_Product

Mechanism of Phosphoramidite Activation by ETT.
Advantages of ETT as an Activator

ETT offers several advantages over the traditional activator, 1H-tetrazole, and other alternatives:

  • Higher Acidity and Faster Coupling: The ethylthio group increases the acidity of the tetrazole ring, leading to more efficient protonation of the phosphoramidite and, consequently, faster coupling kinetics. This is particularly beneficial for the synthesis of RNA, where sterically hindered 2'-O-protected phosphoramidites are used.

  • Increased Solubility: ETT has a higher solubility in acetonitrile, the common solvent for oligonucleotide synthesis, compared to 1H-tetrazole. This reduces the risk of precipitation and clogging of the fluid lines in automated synthesizers.

  • Improved Yield and Purity: The enhanced coupling efficiency with ETT leads to higher yields of the desired full-length oligonucleotide and fewer deletion mutations (n-1 shortmers), resulting in a purer final product.

Table 2: Comparison of Common Phosphoramidite Activators

ActivatorpKaSolubility in AcetonitrileKey AdvantagesKey Disadvantages
1H-Tetrazole4.8~0.5 MWell-established for DNA synthesisLower solubility, slower for RNA synthesis
This compound (ETT) 4.3 ~0.75 M Faster coupling, higher solubility, good for DNA and RNA More expensive than 1H-tetrazole
5-Benzylthio-1H-tetrazole (BTT)4.1~0.3 MVery fast coupling, excellent for RNALower solubility, can be too acidic for some applications
4,5-Dicyanoimidazole (DCI)5.2~1.2 MHigh solubility, good for long oligosLess acidic, may be less efficient for some monomers

Experimental Protocols

General Workflow for Automated Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain. The process generally follows four main steps: deblocking (detritylation), coupling, capping, and oxidation.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (with Phosphoramidite + ETT) Deblocking->Coupling Repeat for each nucleotide Capping 3. Capping Coupling->Capping Repeat for each nucleotide Oxidation 4. Oxidation Capping->Oxidation Repeat for each nucleotide Oxidation->Deblocking Repeat for each nucleotide Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start Start with Solid Support (first nucleoside attached) Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Oligonucleotide Purification->Final_Product

General Workflow of Automated Oligonucleotide Synthesis.
Detailed Protocol for the Coupling Step using ETT

This protocol describes the coupling step in a typical automated DNA/RNA synthesis cycle.

Reagents:

  • Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.

  • Phosphoramidite Solution: 0.05 - 0.15 M solution of the desired phosphoramidite monomer in anhydrous acetonitrile.

  • Washing Solution: Anhydrous acetonitrile.

Procedure (as performed by an automated synthesizer):

  • Pre-Coupling Wash: The synthesis column containing the solid support with the growing oligonucleotide chain is washed with anhydrous acetonitrile to ensure an anhydrous environment.

  • Reagent Delivery: The activator solution (0.25 M ETT) and the phosphoramidite solution are simultaneously delivered to the synthesis column.

  • Coupling Reaction: The reagents are allowed to react within the column for a predetermined time (typically 2-10 minutes). The optimal coupling time can vary depending on the specific phosphoramidite and the scale of the synthesis. For sterically hindered monomers, such as those used in RNA synthesis, longer coupling times may be required.

  • Post-Coupling Wash: The column is thoroughly washed with anhydrous acetonitrile to remove unreacted phosphoramidite, ETT, and diisopropylamine byproduct.

The cycle then proceeds to the capping and oxidation steps.

Synthesis of this compound

This compound is typically synthesized via a [3+2] cycloaddition reaction between an ethyl thiocyanate (B1210189) and an azide (B81097) source.

Reaction Scheme:

Experimental Protocol for Synthesis:

A common laboratory-scale synthesis involves the reaction of ethyl thiocyanate with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like isopropanol (B130326) or n-butanol. The reaction mixture is heated, and upon completion, the product is isolated and purified, often by recrystallization from a solvent like toluene.

Other Potential Applications

While the primary use of ETT is in oligonucleotide synthesis, the tetrazole moiety is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Therefore, this compound and its derivatives may serve as intermediates in the synthesis of novel pharmaceutical and agrochemical compounds. However, there is currently no widespread application of ETT itself as a therapeutic agent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a flammable solid and can be irritating to the eyes, respiratory system, and skin. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound (CAS No. 89797-68-2) is a highly effective and widely used phosphoramidite activator in the chemical synthesis of DNA and RNA. Its favorable chemical properties, particularly its enhanced acidity and solubility compared to traditional activators, contribute to faster reaction kinetics, higher coupling efficiencies, and improved yields of high-purity oligonucleotides. This technical guide has provided a detailed overview of its properties, mechanism of action, and applications, serving as a valuable resource for scientists and researchers in the fields of nucleic acid chemistry, biotechnology, and drug development. The continued importance of synthetic oligonucleotides in research, diagnostics, and therapeutics ensures that ETT will remain a key reagent in these critical areas.

An In-Depth Technical Guide to 5-(Ethylthio)-1H-tetrazole (ETT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole, with the molecular formula C₃H₆N₄S, is a pivotal heterocyclic compound in modern organic and medicinal chemistry. It is most prominently recognized for two key roles: as a highly efficient coupling activator in the solid-phase synthesis of oligonucleotides and as a crucial structural intermediate in the development of pharmaceutical agents. Its unique electronic and structural properties, particularly the tetrazole ring's ability to act as a bioisostere for the carboxylic acid group, have cemented its importance in drug discovery, notably in the synthesis of angiotensin II receptor blockers (ARBs). This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, supported by detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical and Safety Data

This compound, also known as ETT, is typically a white to light-yellow crystalline solid at room temperature.[1] It possesses a higher solubility in common organic solvents like acetonitrile (B52724) compared to its predecessor, 1H-tetrazole, which is a significant advantage in its primary applications.[2]

Structural and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₆N₄S[1]
Molecular Weight 130.17 g/mol
IUPAC Name 5-ethylsulfanyl-1H-tetrazole[3]
CAS Number 89797-68-2
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 84 - 90 °C
pKa 4.3[4]
Purity (Typical) >98% (HPLC, Titration)[1]
Synonyms ETT, 5-Ethylsulfanyl-1H-tetrazole[1]
Spectral Data
Spectral DataCharacteristic Peaks / ShiftsReference(s)
¹H NMR (Representative) For 5-(Benzylthio)-1H-tetrazole (300 MHz, CDCl₃): δ 13.4-11.5 (s, 1H, N-H), 7.49-7.35 (m, 5H, Ar-H), 4.58 (s, 2H, S-CH₂)[5]
FTIR (Characteristic) Characteristic vibrations for the tetrazole ring are observed in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[5]
Safety and Handling

ETT is classified as a flammable solid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling the compound.[3][6]

Hazard ClassGHS StatementReference(s)
Flammable SolidH228: Flammable solid[6]
Skin IrritationH315: Causes skin irritation[3]
Eye IrritationH319: Causes serious eye irritation[3]
Respiratory TractH335: May cause respiratory irritation[3]

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile or related precursor and an azide (B81097) source.[7] For 5-thio-substituted tetrazoles, the corresponding thiocyanate (B1210189) is an effective starting material.

Synthesis Workflow

The general workflow for synthesizing 5-substituted tetrazoles from thiocyanates involves a catalyzed reaction with sodium azide, followed by an acidic workup to yield the final product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product RSCN Ethyl Thiocyanate (R=Et) Reaction Reaction in Aliphatic Alcohol (e.g., n-Propanol) ~95 °C RSCN->Reaction NaN3 Sodium Azide (NaN₃) NaN3->Reaction ZnCl2 Zinc Chloride (Catalyst) ZnCl2->Reaction catalyzes Workup Acidic Workup (e.g., HCl) Reaction->Workup Product This compound Workup->Product

Caption: General synthesis workflow for 5-thio-substituted tetrazoles.

Experimental Protocol: General Synthesis of 5-Substituted Tetrazoles from Thiocyanates

This protocol is adapted from a general method for synthesizing 5-substituted tetrazoles and is representative of the synthesis of ETT.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic thiocyanate (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc(II) chloride (0.2 eq).

  • Solvent Addition: Add an aliphatic alcohol, such as n-propanol or isopropanol, to the flask to achieve a suitable reaction concentration.

  • Reaction: Heat the mixture to reflux (approximately 95-110 °C, depending on the alcohol) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Isolation: Redissolve the residue in water and adjust the pH to ~2-3 using a dilute solution of hydrochloric acid (e.g., 2M HCl). The acidic conditions protonate the tetrazole ring, causing it to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 5-substituted-1H-tetrazole.

Application in Oligonucleotide Synthesis

ETT is a highly regarded "turbo" activator for the coupling step in automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.[4] It is more acidic than 1H-tetrazole (pKa 4.3 vs. 4.9), leading to faster protonation of the phosphoramidite, which is the rate-determining step in the activation process.[4][10] This is particularly advantageous for the synthesis of RNA and other sterically hindered oligonucleotides.[10]

Mechanism of Activation and Coupling

The process involves two main stages: activation of the phosphoramidite monomer by ETT and the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

G cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Nucleoside Phosphoramidite Protonated_Amine Protonated Phosphoramidite Phosphoramidite->Protonated_Amine Protonation by ETT ETT ETT (Activator) ETT->Protonated_Amine Active_Intermediate Active Tetrazolide Intermediate Protonated_Amine->Active_Intermediate Nucleophilic substitution (rate-determining) Linkage Phosphite (B83602) Triester Linkage Formed Active_Intermediate->Linkage Oligo 5'-OH of growing oligonucleotide Oligo->Linkage Nucleophilic attack

Caption: Mechanism of ETT in phosphoramidite activation and coupling.

Experimental Protocol: Standard Phosphoramidite Coupling Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.[11]

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by flowing a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) through the synthesis column for 60-180 seconds. The column is then washed with anhydrous acetonitrile.

  • Coupling: A solution of the desired nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator solution of 0.25 M this compound in anhydrous acetonitrile are delivered simultaneously to the column. The reaction proceeds for 30-600 seconds.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated. This is achieved by delivering capping reagents (e.g., acetic anhydride/THF/pyridine and N-methylimidazole/THF) to the column for 30-60 seconds.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using a solution of iodine, water, and pyridine. This step typically takes around 30 seconds.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Application in Drug Development: Angiotensin II Receptor Blockers

The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[8] This substitution can enhance a drug molecule's metabolic stability, increase its lipophilicity (improving membrane permeability), and improve its oral bioavailability.[6][8] ETT serves as a building block for introducing this critical pharmacophore into drug candidates, most notably the "sartan" class of antihypertensive drugs.

Role in Angiotensin II Receptor (AT1) Blockade

Angiotensin II is a peptide hormone that causes vasoconstriction by binding to the AT1 receptor, a G-protein coupled receptor (GPCR), thereby increasing blood pressure.[12][13] Angiotensin II Receptor Blockers (ARBs) competitively inhibit this binding. The negatively charged tetrazole ring in many ARBs mimics the carboxylate group of angiotensin II, allowing it to bind effectively to the AT1 receptor but without triggering the downstream signaling cascade.[2][13]

AT1 Receptor Signaling Pathway and Point of Inhibition

The binding of Angiotensin II to the AT1 receptor initiates a complex signaling cascade. ARBs synthesized from tetrazole intermediates, such as those derived from ETT, block the very first step of this pathway.

G cluster_ligand Ligand & Receptor cluster_intracellular Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates ARB ARB Drug (e.g., Losartan) ARB->AT1R Binds & Blocks Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP₃ & DAG (Second Messengers) PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_PKC->Cellular_Response Induces

Caption: Simplified AT1 receptor signaling pathway and ARB inhibition point.

The activation of the Gq/11 protein by the AT1 receptor stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] These second messengers lead to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in cellular responses like vascular smooth muscle contraction and aldosterone (B195564) secretion, which elevate blood pressure.[12][16] By blocking the initial binding of Angiotensin II, ARBs prevent this entire cascade.[13]

Conclusion

This compound is a versatile and powerful reagent whose value spans multiple domains of chemical and biomedical science. For molecular biologists and nucleic acid chemists, it is an enabling tool for the efficient synthesis of DNA and RNA, offering clear advantages in speed and yield. For medicinal chemists and drug development professionals, it provides a key structural motif—the tetrazole ring—that serves as a proven bioisostere for improving the pharmacokinetic profiles of drug candidates. A thorough understanding of its properties, synthesis, and mechanisms of action, as detailed in this guide, is essential for leveraging its full potential in both foundational research and the development of next-generation therapeutics.

References

An In-depth Technical Guide to 5-(Ethylthio)-1H-tetrazole: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, particularly the tetrazole ring, serve as a crucial bioisostere for carboxylic acids, enhancing the pharmacological profiles of various drug candidates. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It further delves into its critical applications, with a particular focus on its role as a highly efficient coupling activator in oligonucleotide synthesis and as a versatile building block in the development of pharmaceuticals, including the class of angiotensin II receptor antagonists. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

This compound, also known as ETT, is a white to off-white crystalline solid belonging to the tetrazole family—a five-membered aromatic ring with four nitrogen atoms and one carbon atom.[1] The presence of an ethylthio group at the 5-position of the tetrazole ring imparts specific chemical properties that make it a valuable reagent and building block in organic synthesis.[2]

In the pharmaceutical industry, the tetrazole moiety is recognized as a "privileged scaffold" due to its ability to mimic the carboxylic acid group, thereby improving metabolic stability, lipophilicity, and potency of drug molecules.[3][4] This bioisosteric relationship has led to the incorporation of tetrazoles into numerous marketed drugs.[3] While this compound's direct incorporation into a final marketed drug is not as prominently documented as the tetrazole ring itself, its utility as a precursor and a critical reagent, especially in oligonucleotide synthesis, is well-established.[5]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.[1][2][6]

PropertyValueReference
Molecular Formula C₃H₆N₄S[2]
Molecular Weight 130.17 g/mol [2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 84 - 90 °C[2][6]
pKa 4.28 (in 1:1 ethanol:water)[7][8]
Solubility Soluble in acetonitrile (B52724) (up to 0.75 M)[7]
CAS Number 89797-68-2[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the cycloaddition of an azide (B81097) source with an ethylthio-containing precursor.[1] A common laboratory-scale synthesis involves the reaction of ethyl thiocyanate (B1210189) with sodium azide in the presence of a proton source or a Lewis acid catalyst.[8]

General Synthetic Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product EthylThiocyanate Ethyl Thiocyanate (CH₃CH₂SCN) ETT This compound EthylThiocyanate->ETT SodiumAzide Sodium Azide (NaN₃) SodiumAzide->ETT Catalyst Lewis Acid (e.g., ZnCl₂) or Proton Source (e.g., NH₄Cl) Catalyst->ETT Solvent Solvent (e.g., DMF, Water) Solvent->ETT Heat Heat Heat->ETT

Caption: General synthesis of this compound.

Industrial-scale production requires stringent safety protocols due to the hazardous nature of azide compounds.[1]

Applications in Drug Development

High-Efficiency Activator in Oligonucleotide Synthesis

One of the most significant applications of this compound is its role as a coupling activator in the automated solid-phase synthesis of oligonucleotides (DNA and RNA).[5][9] This process, based on phosphoramidite (B1245037) chemistry, involves the sequential addition of nucleotide monomers to a growing chain on a solid support.

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[9] ETT plays a crucial role in the coupling step.

G Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Formation of phosphite (B83602) triester) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step cycle of oligonucleotide synthesis.

Mechanism of Action as an Activator:

During the coupling step, the phosphoramidite monomer must be activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. ETT, being more acidic than the commonly used 1H-tetrazole, efficiently protonates the diisopropylamino group of the phosphoramidite.[5][7] This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group, leading to the formation of a phosphite triester linkage.

G Phosphoramidite Phosphoramidite Monomer Protonation Protonation of Diisopropylamino Group Phosphoramidite->Protonation ETT This compound (ETT) ETT->Protonation ActivatedMonomer Activated Phosphoramidite Protonation->ActivatedMonomer NucleophilicAttack Nucleophilic Attack ActivatedMonomer->NucleophilicAttack GrowingChain Growing Oligonucleotide Chain (with free 5'-OH) GrowingChain->NucleophilicAttack PhosphiteTriester Phosphite Triester Linkage NucleophilicAttack->PhosphiteTriester

Caption: Activation mechanism of phosphoramidites by ETT.

Advantages over 1H-Tetrazole:

The use of ETT offers several advantages over the traditional activator, 1H-tetrazole, particularly in the synthesis of RNA and other sterically hindered oligonucleotides.[5][7]

Feature1H-TetrazoleThis compound (ETT)Reference
Acidity (pKa) 4.894.28[7][10]
Solubility in Acetonitrile ~0.5 Mup to 0.75 M[7]
Coupling Time (RNA) 10 - 15 minutes3 - 10 minutes[7]
Coupling Efficiency ModerateHigh (>98%)

The higher acidity and solubility of ETT lead to faster and more efficient coupling reactions, resulting in higher yields of the desired full-length oligonucleotide.[5][7]

Experimental Protocol: Solid-Phase RNA Synthesis using ETT

The following is a generalized protocol for automated solid-phase RNA synthesis using 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidites and ETT as the activator.

  • Synthesizer Setup:

    • Install the required 2'-O-TBDMS protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidite vials (0.1 M in anhydrous acetonitrile).

    • Install the solid support column (e.g., CPG with the first nucleoside).

    • Fill reagent bottles with fresh, anhydrous solutions.

  • Reagents:

    • Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.

    • Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Lutidine.

    • Capping Reagent B: 1-Methylimidazole in THF.

    • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

    • Washing Solution: Anhydrous acetonitrile.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Detritylation: The solid support is treated with the detritylation reagent to remove the 5'-DMT protecting group, followed by washing with acetonitrile.

    • Coupling: The phosphoramidite solution and the ETT activator solution are delivered simultaneously to the column. The typical coupling time is 5-10 minutes.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Capping Reagents A and B. This is followed by a wash with acetonitrile.

    • Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate (B84403) triester using the iodine solution. The column is then washed with acetonitrile.

  • Cleavage and Deprotection:

  • Purification:

    • The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Building Block for Angiotensin II Receptor Antagonists (Sartans)

The tetrazole ring is a cornerstone in the design of angiotensin II receptor antagonists, a class of drugs known as "sartans" (e.g., Losartan, Valsartan) used to treat hypertension.[11][12] The acidic nature of the 1H-tetrazole ring allows it to act as a bioisostere for the carboxylic acid group, which is crucial for binding to the angiotensin II type 1 (AT₁) receptor.[3]

While specific, large-scale industrial syntheses of marketed sartans may not directly start from this compound, its role as a versatile tetrazole-containing building block in medicinal chemistry makes it relevant to the synthesis of novel drug candidates in this class and others. The synthesis of sartans typically involves the formation of the tetrazole ring via a [2+3] cycloaddition of an organonitrile with an azide.[11]

Angiotensin II Receptor Signaling Pathway:

Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor, a G protein-coupled receptor (GPCR).[1][13][14] This binding triggers a cascade of intracellular signaling events leading to physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cell growth, which contribute to increased blood pressure.[2][5] Sartans act by blocking this initial binding step.

G cluster_receptor Cell Membrane cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects AngiotensinII Angiotensin II AT1R AT₁ Receptor AngiotensinII->AT1R Gq Gq/11 AT1R->Gq Sartan Sartan (e.g., Losartan) Sartan->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion Ca2->Aldosterone CellGrowth Cell Growth & Proliferation PKC->CellGrowth

Caption: Simplified Angiotensin II Type 1 Receptor (AT₁R) signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of considerable importance in the field of drug development and biochemical research. Its primary application as a highly efficient coupling activator in oligonucleotide synthesis has significantly advanced the production of synthetic DNA and RNA for therapeutic and diagnostic purposes. Furthermore, as a tetrazole-containing molecule, it represents a valuable building block for the synthesis of new chemical entities, leveraging the advantageous properties of the tetrazole ring as a carboxylic acid bioisostere. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

Theoretical Exploration of Tautomerism in 5-(Ethylthio)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole is a pivotal sulfur-containing heterocyclic moiety with significant applications in medicinal and materials chemistry. A profound understanding of its tautomeric behavior is crucial for predicting its physicochemical properties, reaction mechanisms, and biological interactions. This technical guide provides a comprehensive overview of the theoretical approaches to studying the tautomerism of this compound. It outlines the predominant tautomeric forms, summarizes expected energetic and structural characteristics based on studies of analogous compounds, and presents a detailed computational protocol for in-depth analysis. Visual workflows and structured data tables are provided to facilitate a clear understanding of the concepts and methodologies.

Introduction to Tautomerism in 5-Substituted Tetrazoles

Prototropic tautomerism in 5-substituted tetrazoles involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to the existence of two primary tautomers: the 1H- and 2H-forms.[1] The equilibrium between these tautomers is influenced by the nature of the substituent at the C5 position, as well as the surrounding medium (gas phase or solvent).[2] Theoretical calculations have shown that for many 5-substituted tetrazoles, the less polar 2H-tautomer is thermodynamically more stable in the gas phase.[3] Conversely, the more polar 1H-tautomer is generally favored in polar solvents due to better solvation.[4]

For this compound, the two principal tautomers are 1H-5-(ethylthio)tetrazole and 2H-5-(ethylthio)tetrazole. A third, higher-energy 5H-tautomer is generally not considered significant due to its instability.[1]

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is depicted below.

Tautomers T1 1H-5-(ethylthio)tetrazole T2 2H-5-(ethylthio)tetrazole T1->T2 Proton Transfer

Tautomeric equilibrium of this compound.

Predicted Energetic and Structural Properties

TautomerEnvironmentExpected Relative Energy (kcal/mol)Expected Dipole Moment (Debye)
1H-5-(ethylthio)tetrazole Gas PhaseHigherHigher
2H-5-(ethylthio)tetrazole Gas PhaseLower (More Stable)Lower
1H-5-(ethylthio)tetrazole Polar SolventLower (More Stable)Higher
2H-5-(ethylthio)tetrazole Polar SolventHigherLower

Detailed Computational Protocol

To obtain precise quantitative data for the tautomers of this compound, a robust computational methodology is required. The following protocol is based on widely accepted practices for studying tautomerism in heterocyclic compounds.[4][5]

4.1. Software:

  • Gaussian, ORCA, or any other quantum chemistry software package.

4.2. Computational Method:

  • Density Functional Theory (DFT): The B3LYP functional is a common and effective choice for such systems.[4]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure and allow for diffuse functions and polarization.[4]

4.3. Workflow:

  • Geometry Optimization:

    • Individually optimize the geometries of the 1H and 2H tautomers in the gas phase.

    • Perform frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

  • Solvation Effects:

    • To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Re-optimize the geometries of both tautomers within the desired solvent continuum (e.g., water, acetonitrile, or dimethyl sulfoxide).

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures (both gas phase and solvated) to determine their relative stabilities.

    • Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for more accurate relative energies.

  • Analysis of Results:

    • Compare the relative energies of the tautomers in the gas phase and in solution.

    • Analyze the optimized geometries to understand the structural changes upon tautomerization (e.g., bond lengths and angles).

    • Examine the calculated dipole moments to correlate with the expected polarity of each tautomer.

The following diagram illustrates the proposed computational workflow.

Computational_Workflow cluster_gas_phase Gas Phase Calculations cluster_solvent_phase Solvent Phase Calculations (PCM/SMD) GP_Opt_1H Geometry Optimization (1H) GP_Freq_1H Frequency Calculation (1H) GP_Opt_1H->GP_Freq_1H GP_Energy Relative Energy Calculation GP_Freq_1H->GP_Energy GP_Opt_2H Geometry Optimization (2H) GP_Freq_2H Frequency Calculation (2H) GP_Opt_2H->GP_Freq_2H GP_Freq_2H->GP_Energy Analysis Analyze Geometries, Energies, and Dipole Moments GP_Energy->Analysis SP_Opt_1H Geometry Optimization (1H) SP_Freq_1H Frequency Calculation (1H) SP_Opt_1H->SP_Freq_1H SP_Energy Relative Energy Calculation SP_Freq_1H->SP_Energy SP_Opt_2H Geometry Optimization (2H) SP_Freq_2H Frequency Calculation (2H) SP_Opt_2H->SP_Freq_2H SP_Freq_2H->SP_Energy SP_Energy->Analysis Start Define Tautomer Structures Start->GP_Opt_1H Start->GP_Opt_2H Start->SP_Opt_1H Start->SP_Opt_2H

Computational workflow for tautomer analysis.

Experimental Validation

Theoretical predictions should ideally be validated through experimental techniques. Key methods for studying tautomerism in solution and the solid state include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR can provide distinct signals for the different tautomers, allowing for their identification and quantification in solution.

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the N-H bond and the tetrazole ring will differ between the 1H and 2H tautomers, providing a means of distinguishing them.

  • X-ray Crystallography: In the solid state, X-ray diffraction can unambiguously determine the structure of the predominant tautomer in the crystal lattice.

Conclusion

The tautomeric landscape of this compound is a critical aspect of its chemical identity. While direct experimental and theoretical data are limited, a robust understanding can be built upon the established behavior of related 5-substituted tetrazoles. The computational protocol outlined in this guide provides a clear pathway for researchers to conduct detailed theoretical investigations. Such studies, particularly when coupled with experimental validation, will enable a more accurate prediction of molecular properties and facilitate the rational design of new molecules for various applications.

References

Methodological & Application

Application Notes and Protocols for 5-(Ethylthio)-1H-tetrazole in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)-1H-tetrazole (ETT) is a highly effective activator for the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method.[1][2][3] Its favorable chemical properties, including increased acidity and high solubility in acetonitrile (B52724) compared to the traditional activator 1H-tetrazole, lead to faster and more efficient coupling reactions.[4][5] This results in higher yields of full-length oligonucleotides and is particularly advantageous for the synthesis of long sequences and sterically hindered molecules like RNA.[6][7] This document provides a detailed protocol for the use of ETT in oligonucleotide synthesis, along with comparative data on its performance against other common activators.

Data Presentation

The selection of an appropriate activator is critical for optimizing oligonucleotide synthesis. The following tables summarize key quantitative data for ETT in comparison to other widely used activators.

Table 1: Physicochemical Properties of Common Activators

ActivatorpKaSolubility in AcetonitrileRecommended Concentration
1H-Tetrazole4.9~0.50 M0.45 - 0.5 M
This compound (ETT) 4.3 up to 0.75 M 0.25 - 0.6 M
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 M0.25 M
4,5-Dicyanoimidazole (DCI)5.2up to 1.2 M0.25 - 1.0 M

Data compiled from multiple sources.[2][4][5][7]

Table 2: Comparative Performance Data of Activators in Oligonucleotide Synthesis

ActivatorTypical DNA Coupling TimeTypical RNA Coupling Time (2'-O-TBDMS)Relative Coupling EfficiencyPotential for (n+1) Impurities
1H-Tetrazole45 - 60 seconds10 - 15 minutesStandardLow
This compound (ETT) < 30 seconds ~6 minutes High Moderate
5-Benzylthio-1H-tetrazole (BTT)< 30 seconds~3 minutesVery HighHigher
4,5-Dicyanoimidazole (DCI)< 30 secondsVariableHighLow

Note: Coupling times can vary depending on the synthesizer, scale, and specific phosphoramidite.[1][8] More acidic activators like ETT and BTT can increase the risk of premature detritylation of the phosphoramidite in solution, leading to the formation of (n+1) impurities, especially during the synthesis of long oligonucleotides.[5]

Experimental Protocols

The following protocols outline the key steps for solid-phase oligonucleotide synthesis using ETT as the activator. These steps are typically performed on an automated DNA/RNA synthesizer.

Protocol 1: Reagent Preparation

Objective: To prepare the necessary reagents for oligonucleotide synthesis.

Materials:

  • This compound (ETT), powder

  • Anhydrous acetonitrile

  • Phosphoramidite monomers

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

Procedure:

  • ETT Activator Solution (0.25 M): In a dry, inert atmosphere (e.g., a glove box), dissolve the appropriate amount of ETT powder in anhydrous acetonitrile to achieve a final concentration of 0.25 M.[9][10] Ensure the solution is completely homogenous. Store under an inert gas (e.g., Argon) to prevent moisture contamination.

  • Phosphoramidite Solutions: Dissolve phosphoramidite monomers in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.15 M).

  • Ensure all other reagents are fresh, of high purity, and loaded onto the synthesizer according to the manufacturer's instructions. All solvents, especially acetonitrile, must be anhydrous to ensure high coupling efficiency.[4]

Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

Objective: To synthesize the desired oligonucleotide sequence on a solid support.

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The phosphoramidite solution and the ETT activator solution are delivered simultaneously to the synthesis column.

    • ETT protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

    • The reaction is allowed to proceed for a predetermined coupling time (see Table 2).

    • The column is washed with anhydrous acetonitrile to remove excess reagents.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[4]

    • This prevents the formation of deletion mutant sequences (n-1).

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[11]

    • This completes one cycle of nucleotide addition.

    • The column is washed with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

Procedure for DNA:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide.

  • Heat the vial at a specified temperature and duration (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

  • After cooling, evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.

Procedure for RNA:

  • Cleavage from the support and removal of the exocyclic amine and phosphate protecting groups are typically performed first, often with AMA at room temperature.

  • The 2'-hydroxyl protecting group (e.g., TBDMS) is then removed in a separate step using a fluoride-based reagent.

  • Follow the specific deprotection protocols recommended for the RNA phosphoramidites used.

Visualizations

Chemical Reaction Pathway of Phosphoramidite Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Phosphoramidite Phosphoramidite Activated_Phosphoramidite Protonated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite Protonation by ETT ETT This compound (ETT) ETT->Activated_Phosphoramidite Coupled_Product Extended Oligo with Phosphite Triester Activated_Phosphoramidite->Coupled_Product Nucleophilic Attack Support_Bound_Oligo Support-Bound Oligo with 5'-OH Support_Bound_Oligo->Coupled_Product G Start Start Deblocking Deblocking (DMT Removal) Start->Deblocking Coupling Coupling with Phosphoramidite + ETT Deblocking->Coupling Capping Capping (Unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Cycle_Complete Sequence Complete? Oxidation->Cycle_Complete Cycle_Complete->Deblocking No Cleavage_Deprotection Cleavage from Support & Deprotection Cycle_Complete->Cleavage_Deprotection Yes Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

References

Application Notes and Protocols for 5-(Ethylthio)-1H-tetrazole in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)-1H-tetrazole (ETT) is a widely utilized activator in the phosphoramidite (B1245037) method of oligonucleotide synthesis.[1][2] It serves as a more potent alternative to the traditional activator, 1H-Tetrazole, offering several advantages that are particularly beneficial for the synthesis of RNA and other modified oligonucleotides.[3][4] This document provides detailed application notes, experimental protocols, and comparative data on the use of ETT in phosphoramidite chemistry.

ETT's increased acidity compared to 1H-Tetrazole facilitates faster protonation of the phosphoramidite monomer, a key step in the activation process.[5][6] This enhanced reactivity allows for shorter coupling times and higher coupling efficiencies, especially when dealing with sterically hindered monomers such as those used in RNA synthesis.[4][7][8] Furthermore, ETT exhibits greater solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis, which helps to prevent precipitation issues that can occur with 1H-Tetrazole, particularly at lower temperatures or in high-throughput systems.[3]

Mechanism of Action

The activation of a phosphoramidite monomer by ETT is a two-step process that is crucial for the subsequent coupling reaction. This mechanism is central to the stepwise addition of nucleotides onto the growing oligonucleotide chain.

  • Protonation: ETT, being an acidic catalyst, first protonates the diisopropylamino group of the phosphoramidite monomer.[5] This protonation converts the diisopropylamino group into a good leaving group.[3]

  • Nucleophilic Substitution: The tetrazolide anion then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamino group.[3][6] This results in the formation of a highly reactive phosphoramidite intermediate. This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of a phosphite (B83602) triester linkage.[5]

Below is a diagram illustrating the activation and coupling steps in phosphoramidite chemistry.

G Phosphoramidite Nucleoside Phosphoramidite Protonated_Amidite Protonated Phosphoramidite Phosphoramidite->Protonated_Amidite + ETT (Protonation) ETT This compound (ETT) Activated_Intermediate Activated Intermediate Protonated_Amidite->Activated_Intermediate - Diisopropylamine Diisopropylamine Diisopropylamine Phosphite_Triester Phosphite Triester Linkage Activated_Intermediate->Phosphite_Triester + Growing Oligonucleotide Growing_Oligo Growing Oligonucleotide (with free 5'-OH) G Start Start Cycle (Support-bound Nucleoside) Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling 2. Coupling (Add next Phosphoramidite + ETT) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping (Block unreacted 5'-OH) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 End End Cycle (Ready for next nucleotide) Wash4->End

References

Application Notes and Protocols: 5-(Ethylthio)-1H-tetrazole (ETT) as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(Ethylthio)-1H-tetrazole (ETT) as a highly efficient catalyst, primarily in the field of solid-phase oligonucleotide synthesis. This document includes comparative data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and development.

Introduction

This compound (ETT) is a weakly acidic, heterocyclic compound that has emerged as a superior activating agent in phosphoramidite-based oligonucleotide synthesis.[1][2] It overcomes several limitations of the traditional activator, 1H-tetrazole, offering enhanced performance, particularly in the synthesis of RNA and other complex oligonucleotides.[3][4] The primary function of ETT is to catalyze the coupling reaction between a phosphoramidite (B1245037) monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] Its increased acidity and higher solubility in acetonitrile (B52724) compared to 1H-tetrazole lead to faster and more efficient coupling reactions.[1][5]

Key Advantages of this compound (ETT)

  • Enhanced Activation: ETT is more acidic than 1H-tetrazole, leading to more rapid protonation of the phosphoramidite's diisopropylamino group, which in turn accelerates the formation of the reactive phosphoramidite intermediate.[1][4]

  • Increased Solubility: ETT exhibits significantly higher solubility in acetonitrile than 1H-tetrazole, preventing crystallization issues that can occur at lower temperatures or with solution evaporation on automated synthesizers.[1][4][6] This property is particularly advantageous for high-throughput and large-scale synthesis.[5]

  • Improved Coupling Efficiency for Sterically Hindered Monomers: The enhanced reactivity facilitated by ETT is especially beneficial for the coupling of sterically demanding phosphoramidites, such as the 2'-TBDMS-protected ribonucleoside phosphoramidites used in RNA synthesis.[1][7]

  • Reduced Coupling Times: The use of ETT can significantly decrease the time required for the coupling step, improving the overall efficiency of the synthesis cycle, particularly for RNA synthesis where coupling can be sluggish.[3][4]

Comparative Data of Common Activators

The selection of an appropriate activator is critical for the efficiency of oligonucleotide synthesis. The following table summarizes key properties of ETT in comparison to other commonly used activators.

ActivatorpKaSolubility in AcetonitrileTypical ConcentrationKey Features
This compound (ETT) 4.3[1]~0.75 M[1][5]0.25 M[8][9][10]More acidic and soluble than 1H-tetrazole, excellent for RNA synthesis.[1][4]
1H-Tetrazole 4.9[11]~0.50 M[5]0.45 - 0.5 M[4]Traditional activator, effective for standard DNA synthesis but less so for RNA.[1][11] Prone to crystallization.[4]
5-(Benzylthio)-1H-tetrazole (BTT) 4.1[1]~0.44 M[1]0.25 - 0.33 M[5][12]More acidic than ETT, very effective for RNA synthesis with reduced coupling times.[1]
4,5-Dicyanoimidazole (DCI) 5.2[1]~1.2 M[1]0.25 - 1.0 M[1][13]Less acidic but more nucleophilic than tetrazoles, reduces risk of detritylation and is highly soluble.[1][12]

Experimental Protocols

The following are detailed protocols for the use of ETT in standard DNA, RNA, and large-scale phosphorothioate (B77711) oligonucleotide synthesis.

This protocol outlines a single synthesis cycle on an automated DNA/RNA synthesizer.

Reagents:

  • Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[8][10]

  • Phosphoramidite Solutions: 0.1 M solutions of DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).[10]

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole (NMI) in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[10]

  • Washing Solvent: Anhydrous acetonitrile.

Procedure (per cycle):

  • Deblocking (Detritylation):

    • Wash the solid support with anhydrous acetonitrile.

    • Deliver the deblocking solution to the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • Allow the reaction to proceed for 60-120 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the 0.25 M ETT activator solution to the synthesis column.[8]

    • Allow the coupling reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile to remove excess reagents.

  • Capping:

    • Deliver capping solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Allow the reaction to proceed for 30-60 seconds.[8]

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Allow the reaction to proceed for 30-60 seconds.[8]

    • Wash the column with anhydrous acetonitrile to prepare for the next cycle.

Repeat these steps until the desired oligonucleotide sequence is synthesized.

This protocol is adapted for the synthesis of RNA, which requires a more potent activator like ETT and potentially longer coupling times than DNA synthesis.

Reagents:

  • Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[4]

  • Phosphoramidite Solutions: 0.15 M solutions of 2'-TBDMS protected RNA phosphoramidites (A, C, G, U) in anhydrous acetonitrile.[10]

  • Other reagents are the same as in Protocol 1.

Procedure (per cycle):

  • Deblocking (Detritylation): Follow the procedure in Protocol 1.

  • Coupling:

    • Simultaneously deliver the RNA phosphoramidite solution and the 0.25 M ETT activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 3-5 minutes. Note: The optimal coupling time may vary depending on the synthesizer and the specific phosphoramidite. Wincott et al. demonstrated that using 0.25 M ETT allowed for a reduction in coupling time by half compared to 1H-tetrazole while increasing the yield.[4]

    • Wash the column with anhydrous acetonitrile.

  • Capping: Follow the procedure in Protocol 1.

  • Oxidation: Follow the procedure in Protocol 1.

Repeat the cycle for each subsequent nucleotide addition.

This protocol is for the synthesis of phosphorothioate oligonucleotides on a larger scale, using ETT as the activator and a sulfurizing agent.

Reagents:

  • Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[9]

  • Sulfurizing Agent: 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) in anhydrous acetonitrile.[9]

  • Other reagents are the same as in Protocol 1, scaled appropriately.

Procedure (per cycle):

  • Deblocking (Detritylation): Follow the procedure in Protocol 1.

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the 0.25 M ETT activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 2-5 minutes.[9]

    • Wash the column with anhydrous acetonitrile.

  • Capping: Follow the procedure in Protocol 1.

  • Sulfurization:

    • Deliver the sulfurizing agent solution to the column to convert the phosphite triester to a phosphorothioate triester.

    • Allow the reaction to proceed for a minimum of 4 minutes for efficient sulfurization in RNA synthesis.[9]

    • Wash the column thoroughly with anhydrous acetonitrile.

Repeat the cycle for the entire sequence.

Diagrams and Workflows

The following diagrams illustrate the key processes involving this compound in oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Wash1 Wash Deblocking->Wash1 TCA/DCM Coupling 2. Coupling Wash2 Wash Coupling->Wash2 Phosphoramidite + ETT Capping 3. Capping Wash3 Wash Capping->Wash3 Acetic Anhydride/NMI Oxidation 4. Oxidation / Sulfurization Wash4 Wash Oxidation->Wash4 Iodine or Beaucage Reagent Wash1->Coupling Wash2->Capping Wash3->Oxidation Wash4->Deblocking Start Next Cycle Activation_Mechanism Phosphoramidite Phosphoramidite Monomer (R-O-P(N(iPr)2)(OCE)) Protonation Protonation of Diisopropylamino Group Phosphoramidite->Protonation ETT This compound (ETT) ETT->Protonation Intermediate Reactive Tetrazolide Intermediate Protonation->Intermediate Displacement of Diisopropylamine Coupling Nucleophilic Attack Intermediate->Coupling Growing_Chain Growing Oligonucleotide Chain (with free 5'-OH) Growing_Chain->Coupling New_Linkage Formation of Phosphite Triester Linkage Coupling->New_Linkage Activator_Comparison_Logic Goal Goal: Efficient Oligonucleotide Synthesis Requirement1 Rapid Coupling Kinetics Goal->Requirement1 Requirement2 High Coupling Efficiency Goal->Requirement2 Requirement3 No Reagent Precipitation Goal->Requirement3 ETT This compound (ETT) Requirement1->ETT Requirement2->ETT Requirement3->ETT Feature1 Higher Acidity (pKa 4.3) ETT->Feature1 achieved by Feature2 Higher Solubility (~0.75M) ETT->Feature2 achieved by

References

synthesis of angiotensin II receptor antagonists using 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of Angiotensin II Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While these notes address the synthesis of Angiotensin II Receptor Antagonists, extensive literature searches did not yield specific, publicly available protocols for the synthesis of these compounds using 5-(Ethylthio)-1H-tetrazole as a direct starting material. One source indicates its utility as an intermediate in the development of such pharmaceuticals, where the tetrazole moiety acts as a bioisostere for a carboxylic acid.[1] However, the prevalent and well-documented synthetic routes rely on the construction of the tetrazole ring from a nitrile precursor or the use of other tetrazole-containing building blocks. The following application notes and protocols detail these established and widely practiced methods.

Introduction to Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists, commonly known as "sartans," are a class of drugs that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They are primarily used to treat hypertension, diabetic nephropathy, and congestive heart failure. By selectively blocking the angiotensin II receptor type 1 (AT1), these drugs inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

The core chemical structure of most sartans features a biphenyl (B1667301) scaffold with an acidic group, typically a tetrazole ring, which is crucial for their biological activity. The synthesis of these complex molecules involves several key steps, including the formation of the biphenyl core and the construction of the tetrazole ring.

Signaling Pathway of Angiotensin II Receptor

The diagram below illustrates the signaling pathway of the Angiotensin II Type 1 (AT1) receptor, which is the primary target of sartan drugs. Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in vasoconstriction, increased aldosterone (B195564) secretion, and sodium retention. Angiotensin II receptor antagonists competitively block this binding, thereby mitigating these effects.

Angiotensin_II_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds G_Protein Gq/11 AT1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca_Release->Physiological_Effects PKC_Activation->Physiological_Effects ARBs Angiotensin II Receptor Antagonists (Sartans) ARBs->AT1_Receptor Blocks

Caption: Angiotensin II signaling pathway and the mechanism of action of Angiotensin II Receptor Antagonists.

General Synthetic Workflow for Angiotensin II Receptor Antagonists

The synthesis of sartans is typically a multi-step process. A generalized workflow is depicted below, which involves the formation of a biphenyl intermediate, followed by the introduction of the specific sartan side chain and the formation of the tetrazole ring.

General_Sartan_Synthesis Start_A Aryl Halide Biphenyl Biphenyl Intermediate (e.g., 4'-methyl-2-cyanobiphenyl) Start_A->Biphenyl Start_B Aryl Boronic Acid Start_B->Biphenyl Suzuki Coupling Halogenation Side-chain Halogenation (e.g., with NBS) Biphenyl->Halogenation Halogenated_Biphenyl Halogenated Biphenyl (e.g., 4'-(bromomethyl)-2-cyanobiphenyl) Halogenation->Halogenated_Biphenyl Coupling N-Alkylation Halogenated_Biphenyl->Coupling Sartan_Side_Chain Sartan-specific Side Chain Precursor Sartan_Side_Chain->Coupling Cyano_Sartan Cyano-Sartan Intermediate Coupling->Cyano_Sartan Tetrazole_Formation Tetrazole Formation (e.g., with NaN₃, ZnCl₂) Cyano_Sartan->Tetrazole_Formation Final_Sartan Final Angiotensin II Receptor Antagonist Tetrazole_Formation->Final_Sartan

Caption: Generalized synthetic workflow for Angiotensin II Receptor Antagonists.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of angiotensin II receptor antagonists, based on published literature.

Protocol 1: Synthesis of 4'-methylbiphenyl-2-carbonitrile (A Key Biphenyl Intermediate)

This protocol describes a Suzuki-Miyaura coupling reaction to form the biphenyl core.

Materials:

Procedure:

  • To a reaction flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.05 eq).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4'-methylbiphenyl-2-carbonitrile.

Protocol 2: Synthesis of the Tetrazole Ring from a Nitrile Precursor

This protocol describes the [2+3] cycloaddition of an azide (B81097) with a nitrile to form the tetrazole ring, a key step in the synthesis of many sartans.

Materials:

  • Cyano-sartan intermediate (e.g., the product from coupling the halogenated biphenyl with the sartan side chain)

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Tri-n-butyltin azide (Bu₃SnN₃)

  • N,N-Dimethylformamide (DMF) or Toluene

Procedure (using Sodium Azide and Zinc Chloride):

  • To a solution of the cyano-sartan intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq) and zinc chloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Caution: Azide compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various angiotensin II receptor antagonists using established methods.

Angiotensin II Receptor AntagonistKey Reaction StepReagents/CatalystsSolventYield (%)Reference
Losartan Tetrazole formation from nitrileNaN₃, ZnCl₂DMF~85%[2]
Valsartan Negishi CouplingPd(OAc)₂, Q-phos, ZnCl₂THF80%[1]
Irbesartan N-alkylation and debenzylationPd/C, Ammonium formateMethanol/WaterHigh[3]
Candesartan N-alkylationK₂CO₃Acetonitrile92%[4]
Telmisartan Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water95%[5]

Note: Yields can vary significantly based on reaction conditions, scale, and purity of starting materials. The provided data is for illustrative purposes based on published literature.

Conclusion

The synthesis of angiotensin II receptor antagonists is a well-established field with multiple effective routes to these therapeutically important molecules. While the direct use of this compound is not prominently documented in the public domain for these specific syntheses, the protocols outlined above for the formation of the biphenyl core and the crucial tetrazole ring from nitrile precursors represent the current state-of-the-art and are widely applicable in a research and drug development setting. Researchers should always consult the primary literature and perform appropriate safety assessments before undertaking any synthetic procedures.

References

Application Notes and Protocols for 5-(Ethylthio)-1H-tetrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)-1H-tetrazole (ETT), CAS Number 89797-68-2, is a versatile heterocyclic building block increasingly utilized in the synthesis of agrochemicals.[1][2][3] Its unique structural features, including the tetrazole ring and the ethylthio group, impart desirable physicochemical properties to the resulting molecules, such as enhanced biological activity and metabolic stability.[3] These application notes provide an overview of the use of ETT in the synthesis of potential fungicidal agents, detailed experimental protocols, and an exploration of their mechanism of action.

Application in Fungicide Synthesis

ETT serves as a key intermediate in the development of novel fungicides. The tetrazole moiety is a well-established pharmacophore in many biologically active compounds, and its combination with a sulfur-containing side chain can lead to potent antifungal agents.[4][5] The primary mode of action for many azole-based fungicides, including those derived from tetrazoles, is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[4][6][7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[6][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tetrazole-based fungicides, synthesized from precursors like ETT, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[5][9] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol. By binding to the heme iron in the active site of CYP51, the tetrazole fungicide blocks the enzyme's function, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol.[5] This disruption of the fungal cell membrane's structure and function is the basis of the fungicidal activity.

A simplified representation of the ergosterol biosynthesis pathway and the point of inhibition by tetrazole-based fungicides is depicted below.

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition cluster_Result Result AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane TetrazoleFungicide Tetrazole Fungicide (from ETT derivative) TetrazoleFungicide->Lanosterol Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Tetrazole Fungicides.

Experimental Protocols

The following protocols are based on the synthesis of 5-thio-substituted tetrazole derivatives, which have demonstrated notable antifungal activity. These can be adapted for the synthesis of various agrochemical candidates starting from ETT.

Protocol 1: Synthesis of 1-Benzyl-5-(ethylthio)-1H-tetrazole from this compound

This protocol describes a general method for the N-alkylation of ETT, a common step in the synthesis of more complex agrochemical derivatives.

Materials:

  • This compound (ETT)

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 1-benzyl-5-(ethylthio)-1H-tetrazole.

Protocol 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole Intermediate

This protocol outlines the synthesis of a key intermediate for further functionalization, based on a similar thio-substituted tetrazole synthesis.[4]

Materials:

  • 1-Benzyl-1H-tetrazole-5-thiol

  • 1,3-Dibromopropane (B121459)

  • Tetrahydrofuran (THF)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-benzyl-1H-tetrazole-5-thiol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.[4]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and antifungal activity of 5-thio-substituted tetrazole derivatives.

Table 1: Synthesis Yields of 5-Thio-Substituted Tetrazole Derivatives [4]

Compound IDDerivativeYield (%)
4e 1-Benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole68
4f 1-Benzyl-5-[3-(1-cyclopropyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole70
4g 5,5'-[1,3-Propanediylbis(thio)]bis(1-benzyl-1H-tetrazole)41

Table 2: Antifungal Activity (MIC in µg/mL) of 5-Thio-Substituted Tetrazole Derivatives [4]

Compound IDAspergillus flavusAspergillus fumigatusPenicillium marneffeiTrichophyton mentagrophytes
2 >100>1005050
4h >100>1005050
Itraconazole 12.512.512.512.5

Note: Compound 2 is 1-benzyl-1H-tetrazole-5-thiol and Compound 4h is 5-[3-(1-Benzyl-1H-tetrazol-5-ylthio)propylthio]-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Lower MIC values indicate higher antifungal activity.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel agrochemicals from this compound is outlined below.

Agrochemical_Synthesis_Workflow ETT This compound (ETT) Modification Chemical Modification (e.g., Alkylation, Acylation) ETT->Modification Intermediate Functionalized ETT Intermediate Modification->Intermediate Coupling Coupling with Agrochemical Pharmacophore Intermediate->Coupling TargetCompound Target Agrochemical Compound Coupling->TargetCompound Purification Purification and Characterization (Chromatography, NMR, MS) TargetCompound->Purification Bioassay Biological Activity Screening (e.g., Antifungal Assay) Purification->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Modification Iterative Improvement

Caption: General workflow for agrochemical development using ETT.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals, particularly fungicides. Its utility stems from the ability to readily introduce the biologically active tetrazole moiety and to further functionalize the molecule to optimize its properties. The primary mode of action for the resulting tetrazole-based fungicides is the targeted inhibition of ergosterol biosynthesis, a well-validated and effective strategy for controlling fungal pathogens. The provided protocols and data serve as a foundation for researchers to explore the potential of ETT in the development of next-generation crop protection agents.

References

The Role of 5-(Ethylthio)-1H-tetrazole (ETT) in Solid-Phase RNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the precise assembly of DNA and RNA sequences for a vast array of research, diagnostic, and therapeutic applications. A critical step in this process is the coupling of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain, a reaction that requires a highly efficient activator. 5-(Ethylthio)-1H-tetrazole (ETT) has emerged as a popular and effective activator, particularly for the more sterically demanding synthesis of RNA. This document provides detailed application notes, experimental protocols, and comparative data on the use of ETT in solid-phase RNA synthesis.

The Role of ETT in Phosphoramidite Chemistry

In the phosphoramidite method of oligonucleotide synthesis, the coupling reaction involves the formation of a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the solid-support-bound nucleotide and the 3'-phosphoramidite of the incoming nucleoside monomer. This reaction is not spontaneous and requires an activator to proceed efficiently.

ETT's primary role is to act as a weak acid catalyst. The mechanism involves two key steps:

  • Protonation: ETT protonates the diisopropylamino group of the phosphoramidite monomer.

  • Nucleophilic Attack: This protonation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of the desired phosphite triester bond.

ETT offers several advantages over the traditional activator, 1H-tetrazole, particularly in RNA synthesis. RNA phosphoramidites are sterically bulkier than their DNA counterparts due to the presence of a protecting group on the 2'-hydroxyl of the ribose sugar. This steric hindrance can slow down the coupling reaction. ETT's higher reactivity and greater solubility in acetonitrile, the standard solvent for oligonucleotide synthesis, help to overcome this challenge, leading to higher coupling efficiencies and shorter reaction times.[1][2][3]

Comparative Data of Common Activators

The choice of activator can significantly impact the efficiency and outcome of oligonucleotide synthesis. The following table summarizes key properties of ETT in comparison to other commonly used activators.

ActivatorpKaSolubility in AcetonitrileTypical ConcentrationTypical Coupling Time for RNA SynthesisKey Advantages
This compound (ETT) 4.3Up to 0.75 M[1]0.25 M - 0.75 M[3]~6 minutes[4]Good balance of reactivity and stability, high solubility.[1]
1H-Tetrazole 4.9~0.50 M[1]0.45 M - 0.5 M10 - 15 minutes[1]Traditional, cost-effective.
5-Benzylthio-1H-tetrazole (BTT) 4.1High0.25 M - 0.3 M~3 minutes[1][4]Highly reactive, allows for shorter coupling times.[1]
4,5-Dicyanoimidazole (DCI) 5.2Up to 1.2 M[1]0.25 M - 1.0 MVariableLess acidic, good for large-scale synthesis, highly soluble.[1][5]

Experimental Protocols

The following protocols provide a step-by-step guide for solid-phase RNA synthesis using ETT as the activator on an automated synthesizer. These are general guidelines and may require optimization based on the specific synthesizer, RNA sequence, and scale of synthesis.

Protocol 1: Reagent Preparation
  • Phosphoramidite Solutions: Prepare 0.1 M solutions of the required RNA phosphoramidite monomers in anhydrous acetonitrile.

  • Activator Solution: Prepare a 0.25 M solution of ETT in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents:

    • Capping A: Acetic Anhydride/Pyridine/THF.

    • Capping B: 10% N-Methylimidazole/THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Protocol 2: Automated Solid-Phase RNA Synthesis Cycle

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.

Step 1: Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[6]

  • Procedure:

    • Deliver the deblocking solution to the synthesis column.

    • Allow the reaction to proceed for 60-180 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile.

Step 2: Coupling

  • Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

  • Procedure:

    • Simultaneously deliver the 0.1 M phosphoramidite solution and the 0.25 M ETT activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for approximately 6 minutes.[4]

    • Wash the column with anhydrous acetonitrile.

Step 3: Capping

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).[6]

  • Procedure:

    • Deliver the capping reagents (A and B) to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

Step 4: Oxidation

  • Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate (B84403) triester.

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for 60 seconds.

    • Wash the column with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide in the RNA sequence.

Protocol 3: Cleavage and Deprotection

Visualizing the Workflow and Mechanisms

Diagram 1: Solid-Phase RNA Synthesis Cycle

Solid_Phase_RNA_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Formation Oxidation Oxidation Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate Triester End End Oxidation->End Final Cycle Start Start Start->Deblocking Cleavage_Deprotection Cleavage_Deprotection End->Cleavage_Deprotection

Caption: The cyclical four-step process of solid-phase RNA synthesis.

Diagram 2: The Coupling Step with ETT

Coupling_Step cluster_reactants Reactants Phosphoramidite Phosphoramidite Activated_Phosphoramidite Activated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite ETT_Activator ETT Activator ETT_Activator->Activated_Phosphoramidite Support_Bound_Oligo Support-Bound Oligo (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Support_Bound_Oligo->Coupled_Product Activated_Phosphoramidite->Coupled_Product

Caption: Workflow of the phosphoramidite coupling reaction activated by ETT.

Diagram 3: Mechanism of Phosphoramidite Activation by ETT

ETT_Activation_Mechanism Phosphoramidite Phosphoramidite (R-O-P(OR')-N(iPr)2) Protonated_Amine Protonated Diisopropylamino Group Phosphoramidite->Protonated_Amine + ETT ETT ETT ETT->Protonated_Amine Tetrazolide_Intermediate Reactive Tetrazolide Intermediate Protonated_Amine->Tetrazolide_Intermediate Displacement of Diisopropylamine Phosphite_Triester Phosphite Triester Linkage Tetrazolide_Intermediate->Phosphite_Triester + Free 5'-OH Free_5_OH Free 5'-OH of Growing Chain Free_5_OH->Phosphite_Triester

Caption: The mechanism of phosphoramidite activation by ETT.

Conclusion

This compound is a highly effective activator for the solid-phase synthesis of RNA oligonucleotides. Its enhanced reactivity and solubility compared to traditional activators lead to improved coupling efficiencies and shorter synthesis times, which are critical for the production of high-quality RNA for research and therapeutic development. The provided protocols and comparative data serve as a valuable resource for scientists and researchers to optimize their RNA synthesis workflows.

References

Application Notes and Protocols: Phosphoramidite Activation with 5-(Ethylthio)-1H-tetrazole (ETT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phosphoramidite (B1245037) method is the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the rapid and efficient production of DNA and RNA sequences for therapeutics, diagnostics, and research. A critical step in this synthetic cycle is the activation of the phosphoramidite monomer to facilitate its coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. The choice of activator profoundly impacts coupling efficiency, reaction kinetics, and the overall yield and purity of the final product. 5-(Ethylthio)-1H-tetrazole (ETT) has emerged as a highly effective activator, offering significant advantages over the traditional activator, 1H-tetrazole, particularly for demanding applications such as RNA synthesis and large-scale production.[1][2][3] This document provides a detailed overview of the activation mechanism, comparative performance data, and standardized protocols for using ETT in oligonucleotide synthesis.

Mechanism of Phosphoramidite Activation by ETT

The activation of a phosphoramidite monomer by ETT is a two-step process involving both an acid-catalysis and a nucleophilic substitution pathway.[4][5] This mechanism ensures the formation of a highly reactive intermediate that readily couples with the growing oligonucleotide chain.

  • Protonation: ETT is a weak acid that rapidly and reversibly protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer.[5][] This protonation converts the diisopropylamino group into a good leaving group.

  • Nucleophilic Substitution: The resulting tetrazolide anion acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive tetrazolyl-phosphonium intermediate.[4][5][] This nucleophilic displacement is generally the rate-determining step in the activation process.[5]

  • Coupling: The activated tetrazolyl intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms the desired phosphite (B83602) triester linkage and releases the ETT activator.[4][] The newly formed linkage is later stabilized by oxidation.

Activation_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Coupling Phosphoramidite Phosphoramidite Monomer Protonated_Amine Protonated Phosphoramidite Phosphoramidite->Protonated_Amine + H+ ETT_acid ETT (Acid) ETT_anion ETT Anion ETT_acid->ETT_anion - H+ Activated_Intermediate Activated Tetrazolyl Intermediate Protonated_Amine->Activated_Intermediate + ETT Anion Diisopropylamine Diisopropylamine Protonated_Amine->Diisopropylamine - Diisopropylamine Growing_Chain Growing Oligo Chain (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product + 5'-OH ETT_regenerated ETT (Regenerated) Activated_Intermediate->ETT_regenerated - ETT Growing_Chain->Coupled_Product

Caption: Phosphoramidite activation mechanism with ETT.

Performance Data and Advantages of ETT

ETT's chemical properties give it distinct advantages over other activators, leading to improved synthesis outcomes. Its higher acidity compared to 1H-tetrazole accelerates the initial protonation step, contributing to faster overall coupling kinetics.[5][7] Furthermore, its superior solubility in acetonitrile (B52724) (ACN) prevents the precipitation issues that can plague synthesizers, especially in cooler environments or when using high-throughput systems.[3][4][8]

Comparative Data of Common Activators

The following table summarizes key quantitative data for ETT and other frequently used activators in oligonucleotide synthesis.

ActivatorpKaMax Solubility in ACNTypical DNA Coupling TimeKey Advantages
1H-Tetrazole 4.8[5]~0.50 M[4]15-30 secondsStandard, cost-effective for DNA.
This compound (ETT) 4.3[4][7]0.75 M [4][9]~15 seconds Higher efficiency, excellent solubility, ideal for RNA synthesis.[1][3]
5-Benzylthio-1H-tetrazole (BTT) 4.1[4][7]0.44 M[4]< 15 secondsVery fast coupling, often used for RNA synthesis.[2]
4,5-Dicyanoimidazole (DCI) 5.2[4][5]1.2 M [4]< 15 secondsHighly soluble, less acidic, reduces detritylation risk.[10]

Note: Coupling times are estimates and can vary based on the synthesizer, scale, and specific phosphoramidite monomer being used.

Experimental Protocols

This section provides a generalized protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using ETT as the activator. All steps are typically performed on an automated DNA/RNA synthesizer.

Protocol 1: Standard Oligonucleotide Synthesis Cycle with ETT

This protocol outlines the four fundamental steps of the synthesis cycle. The critical step, Coupling , is detailed for the use of ETT.

  • Step 1: Detritylation (Deblocking)

    • Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The 5'-Dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the acidic solution. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

    • Wash: The solid support is thoroughly washed with acetonitrile (ACN) to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling (Activation and Reaction)

    • Reagents:

      • Nucleoside Phosphoramidite (e.g., 0.1 M in ACN).

      • Activator: 0.25 M this compound (ETT) in ACN .[3]

    • Procedure: The phosphoramidite solution and the ETT activator solution are simultaneously delivered to the synthesis column. The ETT protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group of the growing chain.

    • Reaction Time: A coupling time of approximately 6 minutes is often sufficient for sterically hindered monomers like those used in RNA synthesis, while shorter times are used for standard DNA synthesis.[9]

    • Wash: The support is washed with ACN to remove excess reagents.

  • Step 3: Capping

    • Reagents:

      • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.

      • Cap B: N-Methylimidazole in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped). This prevents them from participating in subsequent coupling cycles, which would result in the formation of n-1 shortmer sequences.

    • Wash: The support is washed with ACN.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable pentavalent phosphate (B84403) triester.[10]

    • Wash: The support is washed with ACN to prepare for the next synthesis cycle.

The cycle (Steps 1-4) is repeated until the desired oligonucleotide sequence is assembled.

Synthesis_Workflow Start Start Cycle (Support-Bound Nucleoside) Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Wash1 ACN Wash Detritylation->Wash1 Coupling 2. Coupling (Activate with ETT, add next base) Wash1->Coupling Wash2 ACN Wash Coupling->Wash2 Capping 3. Capping (Block unreacted 5'-OH) Wash2->Capping Wash3 ACN Wash Capping->Wash3 Oxidation 4. Oxidation (Stabilize phosphite linkage) Wash3->Oxidation Wash4 ACN Wash Oxidation->Wash4 Decision Sequence Complete? Wash4->Decision Decision->Detritylation No End End Synthesis (Cleavage & Deprotection) Decision->End Yes

Caption: Standard oligonucleotide synthesis workflow.

Application Notes

  • RNA Synthesis: ETT is particularly effective for the synthesis of RNA and other modified oligonucleotides where phosphoramidite monomers are sterically hindered.[3] The enhanced reactivity of ETT can significantly improve coupling efficiency and reduce the required coupling time compared to 1H-tetrazole.[3]

  • Large-Scale Synthesis: The high solubility of ETT in acetonitrile makes it ideal for large-scale synthesis, minimizing the risk of activator precipitation, which can cause instrument failure and batch loss.[1][4]

  • Safety Considerations: While highly effective, it should be noted that ETT in its solid, powdered form is classified as thermally sensitive and may be explosive under certain conditions.[8] However, solutions in acetonitrile, as typically used on synthesizers, are considered safe for routine handling under standard laboratory procedures.[4]

Conclusion

This compound is a robust and highly efficient activator for phosphoramidite-based oligonucleotide synthesis. Its favorable combination of acidity and high solubility translates to faster coupling kinetics, higher synthesis yields, and cleaner products.[1] These properties make ETT an excellent choice for a wide range of applications, from routine DNA synthesis to the more challenging production of RNA and modified oligonucleotides, solidifying its role as a key reagent in modern nucleic acid chemistry.

References

Applications of 5-(Ethylthio)-1H-tetrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)-1H-tetrazole (ETT) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the tetrazole ring, which acts as a bioisosteric replacement for a carboxylic acid group, and the ethylthio moiety, make it a valuable building block in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of ETT in two primary areas: as a highly efficient activator in oligonucleotide synthesis and as a key structural component in the development of therapeutic agents, exemplified by the cephalosporin (B10832234) antibiotic Cefonicid.

Application Note 1: this compound as a Superior Activator in Oligonucleotide Synthesis

Background:

Automated solid-phase synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics, enabling the production of DNA and RNA strands for research, diagnostics, and therapeutic applications such as siRNA and antisense therapies. The synthesis cycle involves a series of chemical reactions, with the coupling step being critical for the efficiency of chain elongation. This step requires an activator to facilitate the reaction between a phosphoramidite (B1245037) monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain. For many years, 1H-tetrazole was the activator of choice. However, it suffers from limited solubility in acetonitrile (B52724), which can lead to crystallization and clogging of synthesizer fluidics, especially at lower temperatures.

This compound (ETT) has emerged as a superior alternative, offering several advantages that enhance the efficiency and reliability of oligonucleotide synthesis.

Key Advantages of ETT:

  • Enhanced Solubility: ETT exhibits significantly higher solubility in acetonitrile compared to 1H-tetrazole, mitigating the risk of precipitation and ensuring smooth operation of automated synthesizers.[1]

  • Faster and More Efficient Coupling: ETT is a more acidic activator than 1H-tetrazole, leading to faster and more complete coupling reactions.[2] This is particularly beneficial in the synthesis of sterically hindered molecules like RNA, where it can significantly improve yields and reduce coupling times.[3]

  • Higher Yields in Complex Syntheses: The improved efficiency of ETT contributes to higher overall yields, especially in the synthesis of long or modified oligonucleotides.[1]

Experimental Protocol: Automated Oligonucleotide Synthesis using ETT as an Activator

This protocol outlines the key steps of a standard automated oligonucleotide synthesis cycle on a solid support, highlighting the role of ETT.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Anhydrous acetonitrile.

  • Deblocking solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Activator solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[4][5]

  • Phosphoramidite solutions: 0.05-0.15 M of each desired nucleoside phosphoramidite in anhydrous acetonitrile.[5]

  • Capping solution A: Acetic anhydride/pyridine/tetrahydrofuran (THF).

  • Capping solution B: 16% N-methylimidazole in THF.

  • Oxidizing solution: 0.02 M iodine in THF/pyridine/water.[5]

  • Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

Procedure (One Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next nucleoside phosphoramidite and the ETT activator solution are simultaneously delivered to the synthesis column. ETT protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive tetrazolyl phosphoramidite intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants (oligonucleotides missing a base) in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Wash: After each step, the column is washed with anhydrous acetonitrile to remove excess reagents and by-products.

This cycle is repeated for each subsequent nucleotide to be added to the growing chain.

Post-Synthesis Processing:

  • Cleavage: The synthesized oligonucleotide is cleaved from the CPG solid support using the cleavage and deprotection solution.

  • Deprotection: The base-protecting groups and the phosphate-protecting groups are removed by incubation in the cleavage and deprotection solution.

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (ETT Activated) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Block Failures Oxidation->Deblocking Stable Linkage Cleavage Cleavage from Support Oxidation->Cleavage Cycle Repeats 'n' times Start Solid Support with First Nucleoside Start->Deblocking Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Workflow for automated oligonucleotide synthesis using ETT.

Application Note 2: 5-Thio-Substituted Tetrazoles in Antibacterial Drug Discovery: The Case of Cefonicid

Background:

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, often leading to improved pharmacokinetic and pharmacodynamic properties. The 5-thio-substituted tetrazole moiety is a key structural feature in several therapeutic agents. A prominent example is the second-generation cephalosporin antibiotic, Cefonicid. Although Cefonicid itself contains a 1-(sulfomethyl)-5-thio-1H-tetrazole group, its synthesis and activity provide a compelling case study for the application of the broader class of 5-thio-tetrazoles, including derivatives of ETT, in antibacterial drug design.

Cefonicid: A 5-Thio-Tetrazole Containing Cephalosporin

Cefonicid is a parenteral antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] It is particularly noted for its long half-life, allowing for once-daily dosing.[6] The presence of the 5-thio-tetrazole side chain at the 3-position of the cephem nucleus is crucial for its antibacterial activity and pharmacokinetic profile.

Mechanism of Action:

Like other β-lactam antibiotics, Cefonicid exerts its bactericidal effect by inhibiting the final step of bacterial cell wall synthesis.[4][5] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands.[4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[4]

Quantitative Data: Antibacterial Activity of Cefonicid

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefonicid against various bacterial strains, demonstrating its spectrum of activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)--2-4-[2]
Escherichia coli315≤80.5-[2]
Klebsiella pneumoniae-0.12-128≤4-[2]
Proteus mirabilis315≤80.06-[2]
Haemophilus influenzae----[5]
Streptococcus pneumoniae----[5]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocol: Synthesis of Cefonicid

The synthesis of Cefonicid involves the introduction of the 1-(sulfomethyl)-5-mercapto-1H-tetrazole side chain onto the 7-aminocephalosporanic acid (7-ACA) backbone, followed by acylation of the 7-amino group. While the exact industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be outlined based on published procedures.[1][7]

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • 1-(Sulfomethyl)-5-mercapto-1H-tetrazole, disodium (B8443419) salt

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetonitrile

  • (R)-O-Formylmandelic acid chloride

  • Sodium bicarbonate

  • Hydrochloric acid

  • Suitable organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • Synthesis of the Cefonicid Intermediate (7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt):

    • A suspension of 7-ACA in acetonitrile is treated with 1-(sulfomethyl)-5-mercapto-1H-tetrazole, disodium salt.

    • BF₃·OEt₂ is added as a Lewis acid catalyst to facilitate the nucleophilic substitution of the acetoxy group at the C-3 position of 7-ACA with the tetrazole thiol.[1]

    • The reaction is stirred at room temperature until completion.

    • The intermediate product is isolated, for example, by precipitation and filtration.

  • Acylation of the 7-Amino Group:

    • The Cefonicid intermediate is dissolved in an aqueous solution, and the pH is adjusted to neutral or slightly basic with sodium bicarbonate.

    • (R)-O-Formylmandelic acid chloride, dissolved in a suitable organic solvent, is added portion-wise to the aqueous solution while maintaining the pH.

    • The reaction mixture is stirred until the acylation is complete.

  • Deprotection and Isolation:

    • The formyl protecting group on the mandelic acid side chain is removed by acid hydrolysis (e.g., with hydrochloric acid).

    • The final product, Cefonicid, is isolated by adjusting the pH to induce precipitation, followed by filtration, washing, and drying.

Cefonicid_Mechanism PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis (Bacterial Death) CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Cefonicid Cefonicid Cefonicid->PBP Binds to and Inhibits

References

Synthesis of Modified Oligonucleotides: A Detailed Application Note and Protocol Utilizing ETT Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, therapeutic drug development, and diagnostics. The chemical stability and biological activity of these molecules are significantly influenced by modifications to the phosphate (B84403) backbone, sugar moiety, or nucleobases. The solid-phase phosphoramidite (B1245037) method is the standard for oligonucleotide synthesis, and the choice of activator is critical for achieving high coupling efficiency and purity of the final product. 5-Ethylthio-1H-tetrazole (ETT) has emerged as a highly effective and versatile activator for the synthesis of both standard and modified oligonucleotides.[1] Its enhanced acidity and solubility in acetonitrile (B52724) compared to traditional activators like 1H-Tetrazole lead to faster and more efficient coupling reactions.[2] This document provides detailed application notes and protocols for the synthesis of modified oligonucleotides, with a specific focus on the use of ETT as the activating agent.

Activator Selection and Performance

The selection of an appropriate activator is crucial for optimizing the coupling step in oligonucleotide synthesis. ETT, 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are among the most commonly used activators, each with distinct properties.

ETT is a highly versatile and efficient activator suitable for a broad range of standard and modified phosphoramidites.[1] Its pKa of 4.3 and high solubility in acetonitrile (0.75 M) contribute to its robust performance.[2] For general-purpose synthesis of short to medium-length oligonucleotides, ETT is often a preferred choice.[2]

BTT is more acidic than ETT (pKa 4.1) and is particularly advantageous for the synthesis of sterically hindered monomers, such as those used in RNA synthesis.[2] It can significantly reduce coupling times for 2'-TBDMS protected RNA phosphoramidites to as little as 3 minutes.[2]

DCI is less acidic than ETT and BTT (pKa 5.2) but acts as a more potent nucleophilic catalyst, which also results in reduced coupling times.[1] Its lower acidity minimizes the risk of premature detritylation of the incoming phosphoramidite, a side reaction that can lead to the formation of (n+1) impurities. This property makes DCI particularly well-suited for the synthesis of long oligonucleotides and for large-scale production.[2]

Data Presentation: Comparison of Common Activators

ActivatorpKa[2]Solubility in Acetonitrile[2]Recommended ForTypical Coupling TimeReported Coupling EfficiencyKey Characteristics
5-Ethylthio-1H-tetrazole (ETT) 4.30.75 MGeneral purpose DNA, RNA, and modified oligonucleotides.[2]~6 minutes for 2'-O-TBDMS RNA[3]HighGood balance of acidity and nucleophilicity; versatile.[2]
5-Benzylthio-1H-tetrazole (BTT) 4.10.44 MRNA synthesis, sterically hindered monomers.[2]~3 minutes for 2'-O-TBDMS RNA[2]HighMore acidic than ETT, leading to very fast coupling.[2]
4,5-Dicyanoimidazole (DCI) 5.21.2 MLong oligonucleotides, large-scale synthesis.[2]Shorter than ETT in some cases[1]HighLess acidic, reducing (n+1) impurities; highly soluble.[1][2]

Experimental Protocols

The following protocols outline the synthesis of two common types of modified oligonucleotides, phosphorothioates and 2'-O-Methyl RNA, using ETT as the activator on an automated solid-phase synthesizer.

Protocol 1: Synthesis of Phosphorothioate (B77711) Oligonucleotides using ETT Activator

Phosphorothioate (PS) oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, exhibit increased nuclease resistance, a desirable property for therapeutic applications.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the initial nucleoside.

  • Phosphoramidites: Standard DNA/RNA phosphoramidites and any desired modified phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.

    • Cap B: 16% 1-Methylimidazole in THF.

  • Sulfurizing Reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3-oxopropanethionitrile (DDTT) or Phenylacetyl disulfide (PADS) in Pyridine/Acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Anhydrous Acetonitrile: For washing steps.

Instrumentation:

  • Automated DNA/RNA Synthesizer.

Synthesis Cycle:

The synthesis proceeds through a series of repeated cycles, with one nucleotide added per cycle.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The phosphoramidite corresponding to the next base in the sequence and the ETT activator solution are delivered simultaneously to the synthesis column.

    • The recommended coupling time for standard DNA phosphoramidites with ETT is typically 2-3 minutes. For more sterically hindered modified phosphoramidites, this time may need to be extended. A coupling time of 2.5 minutes has been reported for a 3'-S-phosphorothiolate linkage using ETT.[4]

    • The support is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.

    • A mixture of Cap A and Cap B is delivered to the column to acetylate any free 5'-hydroxyls.

    • The support is washed with anhydrous acetonitrile.

  • Sulfurization:

    • The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphorothioate triester.

    • The sulfurizing reagent (e.g., DDTT) is delivered to the column.

    • The support is washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • The solid support is transferred to a vial.

  • The cleavage and deprotection solution is added, and the vial is sealed and heated to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • The crude oligonucleotide solution is then ready for purification by HPLC.

Protocol 2: Synthesis of 2'-O-Methyl RNA Oligonucleotides using ETT Activator

2'-O-Methyl (2'-OMe) RNA modifications enhance nuclease resistance and binding affinity to complementary RNA strands, making them valuable for antisense and siRNA applications.

Materials and Reagents:

  • Solid Support: CPG or polystyrene support functionalized with the initial 2'-OMe ribonucleoside.

  • Phosphoramidites: 2'-O-Methyl RNA phosphoramidites (A, C, G, U) (0.1 M in anhydrous acetonitrile).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride in THF/Pyridine.

    • Cap B: 16% 1-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Anhydrous Acetonitrile: For washing steps.

Instrumentation:

  • Automated DNA/RNA Synthesizer.

Synthesis Cycle:

  • Deblocking (Detritylation):

    • The 5'-DMT group is removed with the deblocking solution.

    • The support is washed with anhydrous acetonitrile.

  • Coupling:

    • The 2'-OMe RNA phosphoramidite and ETT activator solution are delivered to the synthesis column.

    • Due to the steric hindrance of the 2'-OMe group, a longer coupling time compared to DNA synthesis is generally required. A coupling time of approximately 6 minutes is recommended when using ETT with 2'-O-TBDMS protected RNA phosphoramidites, and a similar duration can be used as a starting point for 2'-OMe amidites.[3]

    • The support is washed with anhydrous acetonitrile.

  • Capping:

    • Unreacted 5'-hydroxyl groups are capped using the capping reagents.

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The phosphite triester is oxidized to a stable phosphate triester using the iodine-based oxidizing solution.

    • The support is washed with anhydrous acetonitrile.

The cycle is repeated for each subsequent nucleotide addition.

Post-Synthesis Cleavage and Deprotection:

  • The solid support is treated with the cleavage and deprotection solution to release the oligonucleotide and remove protecting groups.

  • The resulting crude 2'-OMe RNA is purified, typically by HPLC.

Mandatory Visualizations

G cluster_0 Solid Phase Oligonucleotide Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove 5'-DMT Coupling Coupling Deblocking->Coupling 2. Add Phosphoramidite + Activator (ETT) Capping Capping Coupling->Capping 3. Block unreacted 5'-OH Sulfurization_Oxidation Sulfurization / Oxidation Capping->Sulfurization_Oxidation 4. Stabilize backbone Cycle_Complete Repeat for next nucleotide Sulfurization_Oxidation->Cycle_Complete Cycle_Complete->Deblocking Yes End End Cycle_Complete->End No

Caption: General workflow for solid-phase oligonucleotide synthesis.

G cluster_1 Mechanism of ETT Activation Phosphoramidite Phosphoramidite (R-O-P(NR'2)-O-CE) Protonation Protonation of Diisopropylamine Phosphoramidite->Protonation ETT ETT (5-Ethylthio-1H-tetrazole) ETT->Protonation Activated_Intermediate Activated Intermediate (Tetrazolyl-phosphonium species) Protonation->Activated_Intermediate Coupling_Reaction Nucleophilic Attack Activated_Intermediate->Coupling_Reaction Free_5_OH Free 5'-OH on growing oligonucleotide Free_5_OH->Coupling_Reaction Phosphite_Triester Phosphite Triester Linkage Coupling_Reaction->Phosphite_Triester

Caption: Simplified mechanism of phosphoramidite activation by ETT.

G cluster_2 Activator Selection Guide Synthesis_Goal Desired Oligonucleotide Standard_DNA Standard DNA Synthesis_Goal->Standard_DNA RNA_Synthesis RNA Synthesis (e.g., 2'-OMe, 2'-TBDMS) Synthesis_Goal->RNA_Synthesis Long_Oligo Long Oligonucleotide (> 50 bases) Synthesis_Goal->Long_Oligo Large_Scale Large-Scale Synthesis Synthesis_Goal->Large_Scale ETT_Choice Use ETT (General Purpose) Standard_DNA->ETT_Choice BTT_Choice Use BTT (Faster Coupling) RNA_Synthesis->BTT_Choice DCI_Choice Use DCI (Reduced Side Reactions) Long_Oligo->DCI_Choice Large_Scale->DCI_Choice

Caption: Decision tree for selecting an appropriate activator.

References

Application Notes and Protocols for 5-(Ethylthio)-1H-tetrazole (ETT) Solution Preparation in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)-1H-tetrazole (ETT) is a highly effective activator for the coupling of phosphoramidites to the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase DNA and RNA synthesis.[][2] Its enhanced acidity and solubility in acetonitrile (B52724) compared to the traditional activator, 1H-Tetrazole, lead to faster and more efficient coupling reactions.[3][4][5] This results in higher yields of full-length oligonucleotides, which is particularly crucial for the synthesis of long sequences and for RNA synthesis.[3][4] These application notes provide a comprehensive guide to the preparation and use of ETT solutions in automated DNA synthesizers.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (ETT) as an activator in oligonucleotide synthesis.

ParameterValueNotes
Typical Concentration 0.25 M in anhydrous acetonitrileThis is the most commonly used concentration for standard DNA and RNA synthesis.[2][6][7][8][9][10] Higher concentrations up to 0.75 M are possible due to its high solubility.[3]
Coupling Efficiency >99%ETT consistently promotes high coupling efficiencies, minimizing the formation of truncated sequences.[4][11]
Coupling Time As short as 15-30 secondsSignificantly reduces the overall synthesis cycle time compared to 1H-Tetrazole, especially for RNA and sterically hindered monomers.[10]
pKa ~4.3The lower pKa compared to 1H-Tetrazole (~4.8) contributes to its higher activation efficiency.[4]
Water Content in Solution ≤30 ppmMaintaining anhydrous conditions is critical for optimal performance, as water can lead to side reactions and lower coupling efficiency.[7][12]

Experimental Protocols

Protocol for Preparation of 0.25 M ETT Solution in Anhydrous Acetonitrile

This protocol describes the preparation of 100 mL of a 0.25 M this compound (ETT) solution for use in DNA synthesizers.

Materials:

  • This compound (ETT), solid (CAS No. 89797-68-2)

  • Anhydrous acetonitrile (ACN), DNA synthesis grade (water content ≤30 ppm)

  • Sterile, dry glassware (e.g., 100 mL volumetric flask, beaker)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

  • Inert gas (Argon or Nitrogen)

  • 0.2 µm syringe filter

Procedure:

  • Preparation of Workspace: Work in a clean, dry environment, such as a fume hood, to minimize exposure to moisture. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Weighing of ETT: Accurately weigh 0.3254 g of solid ETT.

    • Calculation: Molarity (M) = moles of solute / Liters of solution.

    • Moles = 0.25 mol/L * 0.1 L = 0.025 mol.

    • Mass = 0.025 mol * 130.17 g/mol (Molecular Weight of ETT) = 3.254 g for 1L. For 100mL, mass = 0.3254g.

  • Dissolution: Transfer the weighed ETT into the 100 mL volumetric flask. Add approximately 70 mL of anhydrous acetonitrile.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the ETT is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Once the solid is fully dissolved, carefully add anhydrous acetonitrile to the volumetric flask until the meniscus reaches the 100 mL mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): For use in DNA synthesizers, it is advisable to filter the solution through a 0.2 µm syringe filter to remove any potential microparticulates that could clog the synthesizer lines.

  • Storage: Transfer the prepared solution into a clean, dry, and appropriately labeled bottle designed for use on a DNA synthesizer. Store the solution under an inert atmosphere (argon or nitrogen) to prevent moisture absorption. The solution is chemically stable at room temperature.[13]

Safety Precautions:

  • This compound and acetonitrile are hazardous chemicals. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile is flammable. Keep away from heat, sparks, and open flames.

  • Consult the Safety Data Sheets (SDS) for both ETT and acetonitrile before handling.

Visualizations

Mechanism of Phosphoramidite (B1245037) Activation by ETT

The following diagram illustrates the mechanism by which ETT activates the phosphoramidite monomer during the coupling step of DNA synthesis. The process involves the protonation of the diisopropylamino group of the phosphoramidite by the acidic ETT, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[]

ETT_Activation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_coupling Coupling Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Reactive Intermediate Phosphoramidite->Activated_Intermediate Protonation by ETT ETT This compound (ETT) ETT->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Oligo Growing Oligonucleotide (Free 5'-OH) Growing_Oligo->Coupled_Product Nucleophilic Attack

Caption: Mechanism of ETT activation in DNA synthesis.

Workflow for ETT Solution Preparation

This workflow diagram outlines the key steps for the in-house preparation of a this compound (ETT) solution for use in DNA synthesizers.

ETT_Preparation_Workflow start Start weigh_ett Weigh Solid ETT start->weigh_ett dissolve Dissolve in Anhydrous Acetonitrile weigh_ett->dissolve mix Stir until Homogeneous dissolve->mix adjust_volume Adjust to Final Volume mix->adjust_volume filter Filter (0.2 µm) adjust_volume->filter store Store under Inert Gas filter->store end End store->end

Caption: Workflow for preparing ETT activator solution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Oligonucleotide Synthesis with 5-(Ethylthio)-1H-tetrazole (ETT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yield during solid-phase oligonucleotide synthesis using 5-(Ethylthio)-1H-tetrazole (ETT) as an activator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the role of this compound (ETT) in oligonucleotide synthesis, and how does it impact yield?

A1: this compound (ETT) is a crucial activating agent in the phosphoramidite (B1245037) method of oligonucleotide synthesis.[1] Its primary function is to protonate the diisopropylamino group of the incoming phosphoramidite monomer. This action makes the phosphorus atom more susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[2] Efficient activation by ETT is critical for achieving a high coupling efficiency in each synthesis cycle. Since oligonucleotide synthesis is a cyclical process, even a minor decrease in coupling efficiency at each step can lead to a significant reduction in the final yield of the full-length product.[3]

Q2: My oligonucleotide synthesis yield is lower than expected. What are the most common causes when using ETT?

A2: Low yield in oligonucleotide synthesis with ETT can often be attributed to one or more of the following factors:

  • Presence of Moisture: This is a primary cause of low coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling with the growing oligonucleotide chain.[3][4] It is crucial to use anhydrous acetonitrile (B52724) (ACN) and ensure all reagents and the synthesizer's fluidics system are dry.[1][3]

  • Degraded or Suboptimal ETT Activator: The quality and concentration of the ETT solution are critical. If the activator has degraded or is at an incorrect concentration, it will lead to inefficient activation of the phosphoramidite and consequently, low coupling efficiency.[3]

  • Poor Quality Phosphoramidites: The phosphoramidite monomers themselves can degrade, especially if exposed to moisture or air. This leads to lower coupling efficiency. Always use fresh, high-quality phosphoramidites.

  • Suboptimal Coupling Time: While ETT is a potent activator, insufficient coupling time, especially for sterically hindered monomers (like some modified bases or RNA phosphoramidites), can result in incomplete reactions.[5][6]

  • Issues with the Synthesizer: Leaks in the fluidics system, blocked lines, or incorrect reagent delivery volumes can all contribute to low synthesis yields.[3]

Q3: How can I determine if my ETT activator solution is the source of the low yield?

A3: To diagnose issues with your ETT activator solution, consider the following:

  • Age and Storage: ETT solutions have a finite shelf life. If the solution is old or has been stored improperly (e.g., exposed to moisture or high temperatures), its effectiveness can be compromised.

  • Visual Inspection: Check for any precipitation in the ETT solution. ETT is more soluble in acetonitrile than 1H-tetrazole, but precipitation can still occur, especially at low temperatures, indicating a potential concentration issue.[7]

  • Performance Comparison: If you have access to a new bottle of ETT solution, perform a comparative synthesis run with the same oligonucleotide sequence. A significant difference in yield can point to a problem with the old activator.

  • Trityl Monitoring: During the synthesis, the release of the dimethoxytrityl (DMT) cation after the deblocking step produces a characteristic orange color, the intensity of which can be measured to assess the efficiency of the previous coupling step. A consistent drop in the trityl signal throughout the synthesis suggests a systematic issue, such as a problem with the activator.[3]

Q4: What are the recommended concentrations and coupling times when using ETT?

A4: The optimal concentration for ETT is typically around 0.25 M in anhydrous acetonitrile.[6] This concentration is generally effective for standard DNA and RNA synthesis. For RNA synthesis, where phosphoramidites can be more sterically hindered, ETT has been shown to be highly effective, sometimes allowing for a reduction in coupling time compared to other activators.[6] For particularly difficult couplings, increasing the coupling time can be beneficial.[5]

Q5: I am synthesizing long oligonucleotides and experiencing low yields. Should I consider an alternative activator to ETT?

A5: For the synthesis of long oligonucleotides (>75 nucleotides), maintaining a very high average coupling efficiency is paramount.[4] While ETT is a strong activator, its acidity (pKa 4.3) can sometimes lead to a side reaction where the 5'-DMT protecting group is prematurely removed from the phosphoramidite monomer in solution.[4][7] This can lead to the formation of n+1 products (dimer additions), which are difficult to purify from the desired full-length oligonucleotide.[4][7]

For long oligonucleotides, 4,5-dicyanoimidazole (B129182) (DCI) is often recommended as an alternative.[7] DCI is less acidic than ETT (pKa 5.2) but is a more potent nucleophilic activator, which reduces the risk of detritylation while still promoting efficient coupling.[1][4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for ETT and other common activators.

Table 1: Physical Properties of Common Oligonucleotide Synthesis Activators

ActivatorpKaSolubility in Acetonitrile
5-Ethylthio-1H-tetrazole (ETT)4.30.75 M
1H-Tetrazole4.90.50 M
5-Benzylthio-1H-tetrazole (BTT)4.10.44 M
4,5-Dicyanoimidazole (DCI)5.21.2 M

Data sourced from Glen Research.[7]

Table 2: Impact of Coupling Efficiency on Full-Length Product Yield

Coupling Efficiency per Step% Full-Length Product (20-mer)% Full-Length Product (50-mer)% Full-Length Product (100-mer)
99.5%90.9%78.2%60.6%
99.0%82.6%61.0%36.6%
98.5%75.0%46.9%22.0%
98.0%68.0%36.4%13.3%

This table illustrates the cumulative effect of coupling efficiency on the theoretical maximum yield of the desired oligonucleotide.[3][4]

Experimental Protocols

Protocol 1: Trityl Cation Monitoring for Real-Time Assessment of Coupling Efficiency

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[3]

Methodology:

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on a synthesizer equipped with a UV detector for trityl monitoring.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.

  • Data Collection: The released orange-colored trityl cation is carried by the solvent through the detector. The synthesizer's software records the absorbance at a specific wavelength (typically around 495 nm).

  • Data Analysis: The integrated peak area for each deblocking step is proportional to the number of DMT groups cleaved. A stable or consistent trityl signal across all cycles indicates high and uniform coupling efficiency. A significant drop in the signal after a particular coupling step suggests a problem with that specific monomer addition, which could be related to the phosphoramidite, the activator, or other synthesis parameters.[5]

Protocol 2: Ensuring Anhydrous Conditions for Reagents

Objective: To minimize moisture content in all reagents involved in the coupling step to prevent hydrolysis of phosphoramidites and ensure high coupling efficiency.[1][4]

Methodology:

  • Acetonitrile (ACN): Use only anhydrous grade ACN (ideally <30 ppm water) for dissolving phosphoramidites and for washes.[3] Purchase ACN in septum-sealed bottles to minimize exposure to atmospheric moisture.[4]

  • Phosphoramidites and Activator:

    • Allow phosphoramidite and activator bottles to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve phosphoramidites under an inert, dry atmosphere (e.g., argon or nitrogen).

    • Use molecular sieves to pre-treat ACN before adding it to the phosphoramidites to further reduce any residual moisture.[1]

  • Synthesizer Maintenance:

    • Regularly check for and repair any leaks in the synthesizer's fluidics system.

    • Ensure that the inert gas supplied to the synthesizer is passed through an in-line drying filter.[4]

    • If the synthesizer has been idle, it may take a few synthesis runs for the lines to become completely dry. The coupling efficiency may improve after the instrument has been in continuous use.[4]

Visualizations

Phosphoramidite_Activation_Pathway cluster_0 Activation and Coupling Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Tetrazolide Intermediate Phosphoramidite->Activated_Intermediate Protonation & Nucleophilic Substitution ETT This compound (ETT) ETT->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Oligo Growing Oligonucleotide (on solid support) with free 5'-OH Growing_Oligo->Coupled_Product Nucleophilic Attack

Caption: Phosphoramidite activation by ETT.

Troubleshooting_Workflow Start Low Oligonucleotide Yield Check_Reagents Check Reagent Quality (ETT, Amidites, ACN) Start->Check_Reagents Reagents_OK Reagents are Fresh and High Quality Check_Reagents->Reagents_OK Yes Replace_Reagents Replace Old/Degraded Reagents Check_Reagents->Replace_Reagents No Check_Anhydrous Ensure Anhydrous Conditions Anhydrous_OK Conditions are Anhydrous Check_Anhydrous->Anhydrous_OK Yes Dry_Reagents Dry Solvents/Reagents (Molecular Sieves) Check_Anhydrous->Dry_Reagents No Check_Synthesizer Inspect Synthesizer (Fluidics, Delivery) Synthesizer_OK Synthesizer Functions Correctly Check_Synthesizer->Synthesizer_OK Yes Maintain_Synthesizer Perform Maintenance/ Repair Leaks Check_Synthesizer->Maintain_Synthesizer No Optimize_Protocol Optimize Synthesis Protocol Increase_Coupling_Time Increase Coupling Time Optimize_Protocol->Increase_Coupling_Time Option 1 Double_Couple Perform Double Coupling for Difficult Monomers Optimize_Protocol->Double_Couple Option 2 Reagents_OK->Check_Anhydrous Replace_Reagents->Check_Reagents Anhydrous_OK->Check_Synthesizer Dry_Reagents->Check_Anhydrous Synthesizer_OK->Optimize_Protocol Maintain_Synthesizer->Check_Synthesizer Success Yield Improved Increase_Coupling_Time->Success Double_Couple->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 5-(Ethylthio)-1H-tetrazole (ETT) in Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-(Ethylthio)-1H-tetrazole (ETT) as an activator in phosphoramidite (B1245037) coupling for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ETT) and why is it used in phosphoramidite coupling?

A1: this compound (ETT) is a weak acid used as an activator in the coupling step of phosphoramidite-based oligonucleotide synthesis. It plays a crucial dual role: it protonates the diisopropylamino group of the phosphoramidite monomer, making it highly reactive, and its conjugate base acts as a nucleophilic catalyst, facilitating the formation of the phosphite (B83602) triester linkage between the incoming monomer and the growing oligonucleotide chain.[1][2][] ETT is favored over the traditional activator, 1H-Tetrazole, due to its higher acidity and greater solubility in acetonitrile (B52724), which can lead to more efficient coupling, especially in RNA synthesis and for sterically hindered monomers.[1][4][5]

Q2: What are the main advantages of using ETT over other activators like 1H-Tetrazole?

A2: The primary advantages of ETT include:

  • Higher Acidity: ETT has a lower pKa than 1H-Tetrazole, leading to more efficient protonation of the phosphoramidite.[1][5]

  • Increased Solubility: ETT is significantly more soluble in acetonitrile than 1H-Tetrazole, reducing the risk of precipitation and allowing for the preparation of more concentrated solutions.[1] This is particularly beneficial in high-throughput synthesis.

  • Improved Performance in RNA Synthesis: ETT is a highly effective activator for the coupling of 2'-protected ribonucleoside phosphoramidites, which are sterically hindered and often exhibit lower coupling efficiencies with less acidic activators.[1][4]

Q3: What are the known side reactions associated with the use of ETT?

A3: The increased acidity of ETT, while beneficial for coupling, can also lead to side reactions:

  • Premature Detritylation (n+1 Impurity): ETT can be acidic enough to prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This leads to the formation of phosphoramidite dimers, which can then be incorporated into the growing oligonucleotide chain, resulting in n+1 impurities (sequences with an extra nucleotide).[1][6][] This issue is more pronounced with activators that have lower pKa values.[1]

  • Depurination: Although less common with standard protocols, the acidic nature of ETT can contribute to the cleavage of the glycosidic bond in purine (B94841) nucleosides (adenine and guanine), leading to the formation of abasic sites in the oligonucleotide chain.

Q4: How does ETT compare to other common activators like BTT and DCI?

A4: ETT, 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are all effective activators, but they have different properties that make them suitable for different applications. For a general purpose activator for short oligonucleotides, ETT or BTT are often recommended.[1] For RNA synthesis, BTT is often considered a good choice.[1] For the synthesis of long oligonucleotides, DCI is often suggested.[1]

Data Presentation

Table 1: Comparison of Common Activators in Phosphoramidite Coupling

ActivatorAbbreviationpKaTypical Concentration in AcetonitrileRecommended Use
This compoundETT4.3[5]0.25 M[4][8]General purpose DNA and RNA synthesis[1]
5-(Benzylthio)-1H-tetrazoleBTT4.1[5]0.25 MRNA synthesis, sterically hindered monomers[9]
4,5-DicyanoimidazoleDCI5.2[10]0.25 M - 1.0 M[9]Long oligonucleotides, large-scale synthesis[1]
1H-Tetrazole-4.9[5]0.45 MTraditional DNA synthesis

Troubleshooting Guide

This guide addresses common issues encountered when using ETT in phosphoramidite coupling.

Issue 1: Low Coupling Efficiency

  • Symptom: Consistently low yield of full-length oligonucleotide product, as determined by HPLC, gel electrophoresis, or trityl cation monitoring.

  • Potential Causes & Solutions:

    • Moisture Contamination: Water in the acetonitrile or other reagents will react with the activated phosphoramidite, reducing the amount available for coupling.

      • Solution: Use anhydrous acetonitrile (<30 ppm water). Ensure all reagents and the synthesizer fluidics are dry. Consider using molecular sieves to dry solvents.

    • Degraded ETT Solution: ETT solutions can degrade over time, losing their activity.

      • Solution: Prepare fresh ETT solution regularly. Store the solution under an inert atmosphere (argon or nitrogen) and protected from light.

    • Incorrect ETT Concentration: An incorrect concentration of ETT can lead to incomplete activation of the phosphoramidite.

      • Solution: Verify the concentration of your ETT solution. For most applications, a 0.25 M solution is recommended.[4][8]

    • Suboptimal Coupling Time: The coupling time may be insufficient for complete reaction, especially with sterically hindered monomers.

      • Solution: Increase the coupling time. For RNA synthesis with ETT, a coupling time of around 4 minutes may be necessary.[11]

Issue 2: Presence of n+1 Impurities

  • Symptom: A significant peak corresponding to the n+1 product is observed in the HPLC or mass spectrometry analysis of the crude oligonucleotide.

  • Potential Causes & Solutions:

    • Premature Detritylation by ETT: The acidity of ETT can cause premature removal of the 5'-DMT group from the phosphoramidite in solution, leading to dimer formation and subsequent incorporation.[1][6][]

      • Solution 1: Optimize Activator Concentration: While a certain concentration is needed for efficient coupling, using an excessively high concentration of ETT can exacerbate the n+1 issue. Ensure you are using the recommended concentration (e.g., 0.25 M).

      • Solution 2: Consider a Less Acidic Activator: For sequences prone to n+1 formation, especially long oligonucleotides, switching to a less acidic activator like DCI (pKa 5.2) may be beneficial.[10]

      • Solution 3: Minimize Contact Time: Ensure that the phosphoramidite and activator are mixed for the shortest possible time before being delivered to the synthesis column.

Issue 3: Unexpected Peaks in HPLC Analysis

  • Symptom: The HPLC chromatogram of the purified oligonucleotide shows unexpected peaks that are not the full-length product or simple n-1 or n+1 impurities.

  • Potential Causes & Solutions:

    • Degradation Products: Side reactions other than simple chain extension or truncation can lead to various byproducts.

      • Solution: Review your synthesis and deprotection conditions. Ensure that the deprotection times and temperatures are appropriate for the protecting groups used.

    • Contaminants from Reagents or System: Impurities in the synthesis reagents or leaching from the HPLC system can appear as extraneous peaks.

      • Solution: Run a blank injection (mobile phase only) to check for system contamination.[12] Use high-purity reagents and solvents for both synthesis and HPLC analysis.

    • Formation of Secondary Structures: Oligonucleotides can form stable secondary structures (e.g., hairpins) that may result in multiple peaks or broad peaks in the HPLC chromatogram.

      • Solution: Analyze the sample at an elevated temperature (e.g., 60-80 °C) to denature secondary structures.[12]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle using ETT (Automated Synthesizer)

This protocol outlines the key steps in a single coupling cycle on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.

    • Time: 60-120 seconds.[8]

  • Coupling:

    • Reagents:

      • 0.1 M Nucleoside Phosphoramidite solution in anhydrous acetonitrile.

      • 0.25 M ETT solution in anhydrous acetonitrile.[8]

    • Procedure: The phosphoramidite and ETT solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide.

    • Time: 2-5 minutes (may require longer times for RNA or modified bases).

  • Capping:

    • Reagents:

      • Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF).

      • Capping Reagent B (e.g., N-Methylimidazole/THF).

    • Procedure: A mixture of capping reagents is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.

    • Time: 30-60 seconds.[8]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • Time: 30-60 seconds.

  • Washing:

    • Reagent: Anhydrous acetonitrile.

    • Procedure: The column is washed extensively with acetonitrile between each step to remove excess reagents and byproducts.

Protocol 2: Post-Synthesis Analysis by Reversed-Phase HPLC

  • Sample Preparation: After cleavage from the solid support and deprotection, dissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA or water).

  • HPLC System: Use a reversed-phase HPLC column (e.g., C18).

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotides. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The full-length oligonucleotide is typically the major peak. The presence and relative area of earlier eluting peaks (n-1, etc.) and later eluting peaks (n+1, DMT-on failure sequences) can be used to assess the purity and identify potential issues in the synthesis.

Visualizations

phosphoramidite_coupling cluster_0 Phosphoramidite Activation cluster_1 Coupling Reaction cluster_2 Side Reaction Amidite Phosphoramidite Monomer ActivatedAmidite Activated Monomer Amidite->ActivatedAmidite Protonation & Nucleophilic Substitution Dimer Phosphoramidite Dimer Amidite->Dimer Premature Detritylation Amidite->Dimer ETT This compound (ETT) ETT->ActivatedAmidite ETT->Dimer CoupledProduct Coupled Product (Phosphite Triester) ActivatedAmidite->CoupledProduct ActivatedAmidite->CoupledProduct GrowingOligo Growing Oligonucleotide (Free 5'-OH) GrowingOligo->CoupledProduct n+1 n+1 Impurity Dimer->n+1

Caption: Phosphoramidite coupling mechanism with ETT and the n+1 side reaction pathway.

troubleshooting_workflow Start Low Coupling Efficiency Observed CheckReagents Check Reagent Integrity (Freshness, Anhydrous) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConcentration Verify ETT & Amidite Concentrations ConcentrationOK Concentrations Correct? CheckConcentration->ConcentrationOK CheckTime Review Coupling Time TimeOK Time Sufficient? CheckTime->TimeOK CheckSystem Inspect Synthesizer (Leaks, Delivery) SystemOK System OK? CheckSystem->SystemOK ReagentsOK->CheckConcentration Yes ReplaceReagents Prepare Fresh Reagents ReagentsOK->ReplaceReagents No ConcentrationOK->CheckTime Yes AdjustConcentration Adjust Concentrations ConcentrationOK->AdjustConcentration No TimeOK->CheckSystem Yes IncreaseTime Increase Coupling Time TimeOK->IncreaseTime No ServiceSystem Service Synthesizer SystemOK->ServiceSystem No Resolved Problem Resolved SystemOK->Resolved Yes ReplaceReagents->Resolved AdjustConcentration->Resolved IncreaseTime->Resolved ServiceSystem->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

Safety and Waste Disposal

Safety Precautions for Handling ETT:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14][15][16]

  • Ventilation: Handle ETT powder and solutions in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14][15]

  • Ignition Sources: Keep ETT away from heat, sparks, and open flames, as it may be flammable.[13][17]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13][14] Wash hands thoroughly after handling.[13]

Waste Disposal:

  • Classification: ETT and its solutions should be considered hazardous chemical waste.[13]

  • Disposal Procedure: Dispose of ETT waste in a designated, properly labeled, and sealed container for chemical waste.[13][14] Do not dispose of ETT down the drain or in regular trash.[13][15]

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13] Consult your institution's environmental health and safety department for specific guidelines.

References

Technical Support Center: Optimizing RNA Synthesis with 5-(Ethylthio)-1H-tetrazole (ETT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling time with 5-(Ethylthio)-1H-tetrazole (ETT) in RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ETT) and why is it used in RNA synthesis?

A1: this compound (ETT) is an activating agent used in the coupling step of solid-phase oligonucleotide synthesis.[1] In this critical step, ETT protonates the phosphoramidite (B1245037) monomer, making it highly reactive and facilitating its rapid and efficient condensation with the free 5'-hydroxyl group of the growing RNA chain. ETT is favored for RNA synthesis due to its higher reactivity and greater solubility in acetonitrile (B52724) compared to the traditional activator, 1H-tetrazole.[2]

Q2: What is "coupling efficiency" and why is it crucial for the success of RNA synthesis?

A2: Coupling efficiency is the percentage of oligonucleotide chains on the solid support that successfully react with the incoming phosphoramidite monomer in a single synthesis cycle.[3] This metric is critical because the overall yield of the full-length RNA product is an exponential function of the average coupling efficiency and the length of the oligonucleotide.[3][4] Even a small decrease in coupling efficiency per step can lead to a significant reduction in the final yield of the desired full-length product and an accumulation of difficult-to-remove shorter impurity sequences, known as n-1 deletions.[3]

Q3: What is a typical coupling time when using ETT for RNA synthesis?

A3: For standard 2'-TBDMS (tert-butyldimethylsilyl) protected RNA phosphoramidites, a coupling time of 3 to 12 minutes is generally recommended when using ETT as the activator.[1][3] The optimal time within this range can depend on the specific sequence, the scale of the synthesis, and the age of the reagents. For modified phosphoramidites, which may be more sterically hindered, it is often necessary to extend the coupling time; doubling the standard time is a common starting point.[3]

Q4: How does ETT compare to other common activators like BTT and DCI?

A4: ETT, 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are all effective activators, but they have different properties that make them suitable for different applications. ETT is a good general-purpose activator with higher reactivity than 1H-tetrazole. BTT is more acidic than ETT and can facilitate even shorter coupling times.[2] DCI is less acidic than the tetrazole-based activators and is often recommended for the synthesis of very long oligonucleotides and for large-scale synthesis, as it minimizes the risk of premature detritylation of the phosphoramidite monomer, which can lead to the formation of n+1 impurities.[2]

Q5: What are the signs of low coupling efficiency in my RNA synthesis?

A5: Low coupling efficiency can be identified through several observations. A primary indicator is a lower-than-expected yield of the final, full-length RNA product. During synthesis, if your synthesizer monitors the release of the dimethoxytrityl (DMT) cation during the deblocking step, a decreasing signal intensity with each cycle suggests poor coupling. Post-synthesis analysis of the crude product by methods such as HPLC or gel electrophoresis will show a significant proportion of shorter sequences (n-1, n-2, etc.) relative to the full-length product.[5]

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency is a common issue in RNA synthesis. The following guide provides a systematic approach to diagnosing and resolving the problem.

Issue 1: Consistently Low Coupling Efficiency Across All Syntheses

This often indicates a systemic problem with the reagents or the synthesizer setup.

Possible Cause Solution
Moisture Contamination Moisture in the acetonitrile, activator, or phosphoramidite solutions is a primary cause of failed coupling. Ensure that all reagents are anhydrous and handled under inert gas (argon or nitrogen).[3] Use fresh, high-quality, anhydrous acetonitrile (<30 ppm H₂O).
Degraded Reagents Phosphoramidite and activator solutions can degrade over time, especially if exposed to moisture or air. Use fresh, high-quality phosphoramidites and ETT activator solution.[3] Ensure they have been stored correctly and are not past their expiration date. If degradation is suspected, test a new batch of reagents.
Synthesizer Malfunction Incorrect delivery of reagents due to blocked lines or improperly calibrated fluidics can lead to low coupling efficiency. Check for blockages in the reagent lines and ensure proper delivery of all solutions. Calibrate the synthesizer according to the manufacturer's instructions.
Suboptimal Reagent Concentration The concentration of the ETT activator or the phosphoramidites may be incorrect. Verify the concentrations of your activator and phosphoramidite solutions. A typical concentration for ETT is between 0.25 M and 0.5 M.[3]
Issue 2: Low Coupling Efficiency for Specific Bases or at Certain Positions

This suggests a problem related to a particular phosphoramidite or a sequence-dependent issue.

Possible Cause Solution
Poor Quality of a Specific Phosphoramidite A single vial of phosphoramidite may be of poor quality due to improper synthesis, storage, or handling. Replace the problematic phosphoramidite with a new, validated batch.
Sequence-Dependent Secondary Structures Guanine-rich sequences or palindromic motifs can form secondary structures on the solid support, hindering the accessibility of the 5'-hydroxyl group for coupling.[3] Modify the synthesis cycle to include longer coupling times for the problematic steps.[3] Using a different solid support, such as polystyrene, may also help for very long oligonucleotides.
Inefficient Coupling of Modified Bases Modified phosphoramidites often have lower coupling efficiencies than standard A, C, G, and U amidites due to steric hindrance.[3] It is crucial to optimize the coupling time for these reagents; doubling the standard coupling time is a common starting point.[3] In some cases, performing a "double coupling" step, where the same amidite and activator are delivered a second time, can help drive the reaction to completion.[3]

Quantitative Data

Table 1: Properties of Common Activators in Oligonucleotide Synthesis
ActivatorAbbreviationpKaSolubility in AcetonitrileRecommended Use
This compoundETT4.30.75 MGeneral purpose DNA and RNA synthesis.
5-Benzylthio-1H-tetrazoleBTT4.10.44 MRNA synthesis, allows for shorter coupling times.
4,5-DicyanoimidazoleDCI5.21.2 MSynthesis of long oligonucleotides, large-scale synthesis.
1H-Tetrazole4.80.50 MStandard DNA synthesis.

Data sourced from Glen Research reports.[2]

Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

This table illustrates how small changes in coupling efficiency significantly impact the final yield of the full-length oligonucleotide.

Coupling Efficiency per StepYield of a 20-mer (%)Yield of a 50-mer (%)Yield of a 100-mer (%)
99.5%90.977.960.5
99.0%82.660.536.6
98.5%74.546.821.8
98.0%67.036.413.3

Calculations are based on the formula: Yield = (Coupling Efficiency)^ (Number of couplings)

Experimental Protocols

Protocol for Optimizing ETT Coupling Time

This protocol provides a framework for determining the optimal coupling time for a given RNA sequence, particularly for those containing modified bases or known to have difficult coupling steps.

1. Objective: To determine the coupling time that results in the highest yield of full-length RNA product with the fewest impurities.

2. Materials:

  • Automated DNA/RNA synthesizer

  • Solid support pre-loaded with the first nucleoside

  • Standard and/or modified RNA phosphoramidites (0.1 M in anhydrous acetonitrile)

  • This compound (ETT) activator solution (0.25 M in anhydrous acetonitrile)

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Deprotection reagents

  • HPLC system for analysis

  • Mass spectrometer for analysis

3. Methodology:

  • Synthesize a short test sequence: A simple homopolymer (e.g., a 5-mer of U) or a short, representative sequence from your target RNA can be used to quickly identify coupling issues.[5]

  • Set up parallel syntheses: Program the synthesizer to perform at least three separate syntheses of the test sequence, each with a different coupling time. A good starting range is 6, 10, and 15 minutes.[5]

  • Use fresh reagents: Ensure that the phosphoramidite and ETT activator solutions are freshly prepared or have been stored under proper anhydrous conditions.[5]

  • Perform the synthesis: Run the automated synthesis for each of the programmed coupling times.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform the standard deprotection protocol to remove all protecting groups.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC to assess the purity and quantify the percentage of full-length product versus n-1 and other truncated sequences.

    • Confirm the identity of the full-length product using mass spectrometry.

  • Evaluation: Compare the HPLC chromatograms from the different coupling times. The optimal coupling time is the one that provides the highest percentage of the full-length product. If even the longest coupling time results in significant n-1 impurities, consider implementing a "double coupling" step in your synthesis protocol for the problematic monomer.

Visualizations

RNA_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle cluster_reagents Key Reagents for Coupling Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide Phosphoramidite RNA Phosphoramidite Phosphoramidite->Coupling ETT ETT Activator ETT->Coupling Activates caption The four-step cycle of phosphoramidite chemistry for RNA synthesis.

Caption: The four-step cycle of phosphoramidite chemistry for RNA synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed CheckReagents Step 1: Verify Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckSynthesizer Step 2: Inspect Synthesizer (Calibrated? No leaks?) CheckReagents->CheckSynthesizer Reagents OK RunTest Step 3: Run Test Synthesis (Vary Coupling Time) CheckSynthesizer->RunTest Synthesizer OK Analyze Analyze Purity (HPLC) Is Efficiency Improved? RunTest->Analyze Resolved Problem Resolved Analyze->Resolved Yes ContactSupport Consider Sequence-Specific Issues or Contact Technical Support Analyze->ContactSupport No caption A stepwise workflow for diagnosing low coupling efficiency.

Caption: A stepwise workflow for diagnosing low coupling efficiency.

References

purification of oligonucleotides synthesized using 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of oligonucleotides synthesized using 5-(Ethylthio)-1H-tetrazole (ETT) as an activator.

Troubleshooting Guide

This section addresses common issues encountered during the purification of synthetic oligonucleotides.

ProblemPotential CauseRecommended Action
Low Purity of Final Product Inefficient Coupling: Low coupling efficiency during synthesis is a primary cause of truncated sequences (n-1, n-2, etc.). This can be due to moisture in reagents, poor quality phosphoramidites or activator, or incorrect reagent delivery.- Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) (<30 ppm water) for all steps. Store reagents under a dry inert atmosphere. - Use Fresh, High-Quality Reagents: Ensure phosphoramidites and ETT activator are fresh and of high purity. - Optimize Coupling Time: For difficult couplings, consider extending the time to ensure the reaction proceeds to completion.
Ineffective Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of n-1 deletion mutants in subsequent cycles.- Prepare Fresh Capping Reagents: Capping solutions (Acetic Anhydride and N-Methylimidazole/Lutidine) are sensitive to moisture and should be prepared fresh. - Ensure Sufficient Reagent Volume and Time: Verify that the volume and contact time for the capping step are adequate to block all unreacted sites.
Presence of n+1 Impurity Peak in HPLC/MS Dimer Formation during Coupling: The acidic nature of ETT (pKa 4.3) can cause premature detritylation of the dG phosphoramidite (B1245037) during the coupling step.[1] This leads to the formation of a GG dimer that gets incorporated into the sequence, resulting in an n+1 impurity.[1]- Activator Choice: If n+1 impurities are a persistent issue, especially with long oligonucleotides, consider using a less acidic activator like DCI (pKa 5.2).[1] - Optimize Reagent Premixing Time: Minimize the time that the phosphoramidite and ETT are mixed before being delivered to the synthesis column.
Broad or Tailing Peaks in RP-HPLC Oligonucleotide Secondary Structures: G-rich sequences can form secondary structures (e.g., G-quadruplexes) that can lead to poor peak shape.- Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 60-80 °C) can help denature these structures. - Use Denaturing Mobile Phase: Adding a denaturing agent like urea (B33335) to the mobile phase can also disrupt secondary structures.
Ion-Pairing Reagent Issues: Insufficient or degraded ion-pairing reagent (e.g., TEAA) can result in poor chromatography.- Use Fresh Mobile Phase: Prepare fresh mobile phase with the correct concentration of the ion-pairing reagent.
Low Yield After Purification Suboptimal Purification Method: The chosen purification method may not be suitable for the length or scale of the oligonucleotide, leading to product loss.- Review Purification Strategy: For long oligonucleotides (>50 bases) requiring high purity, PAGE is often recommended, although yields may be lower than HPLC.[2][3] For shorter oligos or those with hydrophobic modifications, RP-HPLC is efficient.[2][4] - Optimize Elution Conditions: Ensure that the elution conditions (e.g., solvent concentration, pH) are optimized for your specific oligonucleotide to maximize recovery.
Product Loss During Extraction from PAGE Gel: The process of eluting the oligonucleotide from the polyacrylamide gel can be inefficient.- Ensure Complete Elution: Allow sufficient time for diffusion (e.g., overnight) and ensure the gel is thoroughly crushed to maximize surface area. - Perform Multiple Extractions: Consider a second elution step to recover any remaining product from the gel matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in oligonucleotide synthesis when using ETT as an activator?

A1: The most common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Resulting from incomplete coupling at each step.

  • n+1 sequences: Often caused by the acidic nature of ETT leading to dimer phosphoramidite formation, particularly with dG.[1]

  • Sequences with modified bases: Can occur during deprotection.

  • Small molecule impurities: Residual by-products from the synthesis, cleavage, and deprotection steps.[3]

Q2: When should I choose HPLC over PAGE for purification?

A2: The choice depends on your specific needs for purity, yield, and the length of the oligonucleotide.

  • RP-HPLC is generally recommended for oligonucleotides up to 50 bases and for those with hydrophobic modifications (e.g., dyes).[2][3] It typically provides good purity (>85%) and higher yields than PAGE.[3][5]

  • PAGE is the method of choice for obtaining the highest purity (>95%), especially for longer oligonucleotides (>50 bases) or when single-base resolution is required.[2][3] However, yields are generally lower due to the more complex extraction process.[3][5]

Q3: Can the quality of the this compound (ETT) solution affect my synthesis?

A3: Yes, the quality of the ETT solution is critical. The presence of moisture is a major cause of low coupling efficiency.[1] It is essential to use anhydrous acetonitrile to prepare the ETT solution and to store it under dry conditions. Old or improperly stored ETT can degrade, leading to reduced activation efficiency and the introduction of impurities.

Q4: My G-rich oligonucleotide is showing poor purity after RP-HPLC. What can I do?

A4: G-rich sequences have a tendency to aggregate, which can interfere with purification. To mitigate this, you can try increasing the column temperature during HPLC to denature these secondary structures. Additionally, using a less acidic activator during synthesis, such as DCI, can sometimes help reduce aggregation issues that may be exacerbated by the acidic conditions of ETT.

Q5: Is desalting sufficient for my application?

A5: Desalting removes small molecule impurities but does not remove truncated sequences (n-1, etc.). For many applications like routine PCR with oligonucleotides ≤35 bases, desalting is often sufficient.[3] However, for more sensitive applications such as cloning, mutagenesis, or for longer oligonucleotides, further purification by HPLC or PAGE is highly recommended to remove failure sequences.[4]

Quantitative Data Summary

The following tables provide a summary of expected purity levels and yields for common oligonucleotide purification methods.

Table 1: Comparison of Oligonucleotide Purification Methods

Purification MethodPrincipleTypical PurityRecommended LengthKey AdvantagesKey Disadvantages
Desalting Size exclusion or reverse phaseRemoves salts and small molecules≤ 35 basesFast, inexpensiveDoes not remove failure sequences
Cartridge Purification Reverse Phase70-80%< 50 basesFaster than HPLC, removes some failure sequencesPurity decreases with oligo length
RP-HPLC Hydrophobicity>85%< 50 basesGood purity and yield, suitable for modified oligos[4]Resolution decreases with oligo length[3]
IE-HPLC Charge (phosphate backbone)>90%< 40 basesGood for oligos with secondary structuresResolution decreases with oligo length[2]
PAGE Size and Charge>95%>50 basesHighest purity, single-base resolution[3]Lower yield, more complex procedure[3][5]

Table 2: Impact of Coupling Efficiency on Full-Length Product Yield

Oligonucleotide Length98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer 75%82%90%
50-mer 48%61%78%
80-mer 29%45%67%
100-mer 22%37%61%

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of Oligonucleotides

This protocol outlines a general procedure for the purification of synthetic oligonucleotides using reverse-phase high-performance liquid chromatography.

1. Materials and Reagents:

  • Crude oligonucleotide, deprotected and lyophilized

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA in 50% Acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

2. Sample Preparation:

  • Resuspend the crude oligonucleotide pellet in Buffer A or sterile, nuclease-free water to a concentration of approximately 10-20 OD/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column suitable for oligonucleotide separation.

  • Column Temperature: 60 °C (to minimize secondary structures).

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 10% Buffer B

    • 5-25 min: 10-70% Buffer B (linear gradient)

    • 25-30 min: 70-10% Buffer B (linear gradient)

    • 30-35 min: 10% Buffer B (equilibration)

4. Procedure:

  • Equilibrate the column with 10% Buffer B for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared oligonucleotide sample.

  • Run the gradient as described above. The full-length product, being the most hydrophobic (if DMT-on) or least charged, will typically be the last major peak to elute.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to dryness.

5. Post-Purification:

  • If a DMT-on purification strategy was used, the DMT group must be cleaved post-purification using an acidic solution (e.g., 80% acetic acid).

  • The purified oligonucleotide should be desalted to remove the ion-pairing salts.

Detailed Protocol for Denaturing PAGE Purification of Oligonucleotides

This protocol provides a step-by-step guide for purifying oligonucleotides using denaturing polyacrylamide gel electrophoresis.

1. Materials and Reagents:

  • Crude oligonucleotide, deprotected and lyophilized

  • 40% Acrylamide/Bis-acrylamide (19:1) solution

  • Urea

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide (B127407) loading buffer

  • Elution Buffer (e.g., 0.3 M Sodium Acetate)

  • UV transilluminator or fluorescent TLC plate for UV shadowing

2. Gel Preparation (e.g., 12% Denaturing Polyacrylamide Gel):

  • In a beaker, dissolve 21 g of urea in 15 mL of 40% acrylamide/bis-acrylamide solution and 5 mL of 10x TBE buffer. Add deionized water to a final volume of 50 mL.

  • Gently heat and stir until the urea is completely dissolved.

  • Degas the solution for 15-20 minutes.

  • Add 250 µL of 10% APS and 50 µL of TEMED to initiate polymerization.

  • Immediately pour the gel solution between the glass plates of the electrophoresis apparatus, insert the comb, and allow it to polymerize for at least 1 hour.

3. Sample Preparation and Electrophoresis:

  • Resuspend the crude oligonucleotide in water.

  • Mix the oligonucleotide sample with an equal volume of formamide loading buffer.

  • Heat the mixture at 95 °C for 5 minutes to denature the oligonucleotides, then immediately place on ice.

  • Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.

  • Pre-run the gel for 30 minutes at a constant voltage (e.g., 200-300 V) to heat the gel.

  • Load the denatured samples into the wells.

  • Run the gel at constant voltage until the tracking dye has migrated to the desired position.

4. Visualization and Elution:

  • After electrophoresis, disassemble the apparatus and carefully remove one of the glass plates.

  • Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.

  • Carefully excise the band corresponding to the full-length product using a clean scalpel.

  • Crush the gel slice into small pieces and place it in a microcentrifuge tube.

  • Add 2-3 volumes of elution buffer and incubate at 37 °C overnight with shaking.

5. Product Recovery:

  • Centrifuge the tube to pellet the gel fragments.

  • Carefully collect the supernatant containing the eluted oligonucleotide.

  • Perform a second elution to maximize recovery.

  • Desalt the pooled supernatant using a desalting column or ethanol (B145695) precipitation to remove salts and residual acrylamide.

  • Quantify the purified oligonucleotide using UV spectrophotometry.

Visualizations

Oligonucleotide_Synthesis_and_Purification_Workflow Figure 1. General Workflow for Oligonucleotide Synthesis and Purification cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing cluster_purification Purification cluster_final Final Product Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Activated Phosphoramidite + 5'-OH) Deblocking->Coupling Repeat 'n' times Capping 3. Capping (Acetylation of Failures) Coupling->Capping Repeat 'n' times Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat 'n' times Oxidation->Deblocking Repeat 'n' times Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Crude_Oligo Crude Oligonucleotide Product Deprotection->Crude_Oligo Purification_Choice Select Purification Method Crude_Oligo->Purification_Choice Desalting Desalting Purification_Choice->Desalting Routine PCR, Oligo ≤ 35 nt HPLC HPLC (RP or IE) Purification_Choice->HPLC High Yield Needed, Modified Oligos, Oligo < 50 nt PAGE PAGE Purification_Choice->PAGE Highest Purity Needed, Oligo > 50 nt QC Quality Control (MS, CE, HPLC) Desalting->QC HPLC->QC PAGE->QC Final_Product Purified Oligonucleotide QC->Final_Product

Caption: General workflow for oligonucleotide synthesis and purification.

Troubleshooting_Purification_Issues Figure 2. Troubleshooting Guide for Oligonucleotide Purification cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems Start Poor Purification Result Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude High_N1 High % of n-1 peaks Check_Crude->High_N1 Predominantly shortmers High_N_plus_1 Significant n+1 peak Check_Crude->High_N_plus_1 n+1 impurity present Broad_Peaks Broad/multiple peaks Check_Crude->Broad_Peaks Complex mixture Low_Yield Low Final Yield Check_Crude->Low_Yield Crude OK, but final yield low Poor_Peak_Shape Poor Peak Shape (HPLC) Check_Crude->Poor_Peak_Shape Crude OK, but poor separation Check_Coupling Check Coupling Efficiency - Reagent Quality (ETT, Amidites) - Anhydrous Conditions High_N1->Check_Coupling Check_Capping Check Capping Step - Fresh Reagents - Sufficient Time High_N1->Check_Capping Check_Activator Review Activator - ETT Acidity (GG dimers) - Consider DCI High_N_plus_1->Check_Activator Optimize_Method Optimize Purification Method - Match Method to Oligo Length - Optimize Elution Low_Yield->Optimize_Method Denature_Sample Denature Sample - Increase HPLC Temperature - Use Denaturing PAGE Poor_Peak_Shape->Denature_Sample

Caption: Troubleshooting guide for oligonucleotide purification issues.

References

minimizing n+1 impurities with acidic activators like ETT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of n+1 impurities during solid-phase oligonucleotide synthesis, with a particular focus on the role of acidic activators like 5-Ethylthio-1H-tetrazole (ETT).

Frequently Asked Questions (FAQs)

Q1: What are n+1 impurities and why are they a concern in oligonucleotide synthesis?

A: n+1 impurities, also known as "longmers," are undesirable byproducts of oligonucleotide synthesis that contain one additional nucleotide compared to the target full-length product (FLP).[1] These impurities can interfere with the therapeutic efficacy and safety of oligonucleotide-based drugs and can complicate downstream applications and analytical characterization.[2]

Q2: What is the primary cause of n+1 impurity formation, especially when using acidic activators like ETT?

A: The primary cause of n+1 impurities is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite (B1245037) monomer in the coupling solution.[1] Acidic activators, such as ETT, can cause a small degree of detritylation of the monomer before it is delivered to the synthesis column. This prematurely deprotected monomer can then react with another activated monomer to form a dimer. This dimer is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 sequence.[3][4]

Q3: How does the choice of activator impact the formation of n+1 impurities?

A: The acidity of the activator plays a crucial role in the formation of n+1 impurities. The more acidic the activator (i.e., the lower its pKa value), the higher the risk of premature detritylation of the phosphoramidite monomer and, consequently, a greater propensity for n+1 impurity formation.[3][4] Strongly acidic activators like ETT and 5-Benzylthio-1H-tetrazole (BTT) are more likely to cause this issue, especially during the synthesis of long oligonucleotides.[3]

Q4: Are certain nucleotide phosphoramidites more prone to forming n+1 impurities?

A: Yes, guanosine (B1672433) (dG) phosphoramidites are particularly susceptible to this side reaction. The dG monomer detritylates more rapidly than other bases in the presence of an acidic activator, leading to a higher incidence of GG dimer formation and subsequent incorporation as an n+1 impurity.[1][3]

Q5: How can I detect and quantify n+1 impurities in my synthesized oligonucleotides?

A: n+1 impurities can be detected and quantified using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it can confirm the mass of the impurity, definitively identifying it as an n+1 species.

Troubleshooting Guide: Minimizing n+1 Impurities

This guide provides practical solutions to address the presence of n+1 impurities in your oligonucleotide synthesis experiments.

Issue: Significant levels of n+1 impurities detected in the final product.

Below is a logical workflow to diagnose and resolve the issue of high n+1 impurity levels.

G start High n+1 Impurity Detected check_activator Review Activator Choice (Especially for long oligos) start->check_activator acidic_activator Using highly acidic activator? (e.g., ETT, BTT) check_activator->acidic_activator switch_activator Switch to a less acidic activator (e.g., DCI) acidic_activator->switch_activator Yes optimize_conditions Optimize Coupling Conditions acidic_activator->optimize_conditions No end Problem Resolved switch_activator->end check_reagents Verify Reagent Quality optimize_conditions->check_reagents fresh_amidites Ensure high-purity, anhydrous phosphoramidites check_reagents->fresh_amidites minimize_premixing Minimize pre-mixing time of amidite and activator fresh_amidites->minimize_premixing minimize_premixing->end

Caption: Troubleshooting workflow for high n+1 impurities.

Data Presentation: Activator Properties and Recommendations

The choice of activator is a critical parameter in controlling n+1 impurity levels. The following table summarizes the properties of common activators and provides recommendations for their use.

ActivatorAbbreviationpKaRecommended Use
5-Ethylthio-1H-tetrazoleETT4.3[3]General purpose, short to medium length oligos.[4]
5-Benzylthio-1H-tetrazoleBTT4.1[3]RNA synthesis, short to medium length oligos.[4]
1H-Tetrazole4.9[5]Standard DNA synthesis, but has solubility limitations.
4,5-DicyanoimidazoleDCI5.2[6]Long oligonucleotides, large-scale synthesis, and when minimizing n+1 impurities is critical.[3][4]

Note: A lower pKa value indicates a stronger acid, which corresponds to a higher risk of n+1 impurity formation.

Experimental Protocols

Key Experiment: Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for solid-phase DNA synthesis. Specific timings and reagent volumes may need to be optimized based on the synthesizer, synthesis scale, and oligonucleotide sequence. All steps should be performed under anhydrous conditions.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent (e.g., dichloromethane).

    • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleotide by treating the column with the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile (B52724) to remove the cleaved DMT cation and residual acid.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

      • 0.25 M - 0.45 M solution of the chosen activator (e.g., ETT or DCI) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (typically 30-120 seconds). The column is then washed with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Reagents:

    • Procedure: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated to prevent them from participating in subsequent coupling cycles. The capping reagents are delivered to the column, and the reaction proceeds for approximately 30 seconds, followed by a wash with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution. This reaction is typically complete within 30 seconds, after which the column is washed with anhydrous acetonitrile. This completes one synthesis cycle.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical pathways and workflows discussed in this guide.

G cluster_solution In Solution (Prior to Coupling) cluster_synthesis Solid-Phase Synthesis Amidite_DMT Phosphoramidite-DMT Amidite_OH Phosphoramidite-OH (Prematurely Detritylated) Amidite_DMT->Amidite_OH Premature Detritylation Dimer Phosphoramidite Dimer Amidite_DMT->Dimer Activator Acidic Activator (e.g., ETT) Activator->Amidite_OH Amidite_OH->Dimer Dimerization n_plus_1_Oligo n+1 Impurity Dimer->n_plus_1_Oligo Coupling Growing_Oligo Growing Oligo Chain (n) Growing_Oligo->n_plus_1_Oligo

Caption: Mechanism of n+1 impurity formation.

G start Start Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add Next Base) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Cycle or Cleavage/Deprotection oxidation->next_cycle

Caption: Standard solid-phase oligonucleotide synthesis cycle.

References

Technical Support Center: 5-(Ethylthio)-1H-tetrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in coupling reactions with 5-(Ethylthio)-1H-tetrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when dealing with sterically hindered coupling partners in reactions involving this compound (ETT).

Question 1: I am observing low to no coupling efficiency when reacting a bulky substrate with a sterically hindered this compound derivative. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency in the presence of steric hindrance is a common challenge. The primary reasons often revolve around the reduced accessibility of the reactive sites on one or both coupling partners. Here is a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Inadequate Activation of the Coupling Partner: Standard coupling conditions may be insufficient for sterically demanding substrates.

    • Solution: Employ a more potent activating agent. While this compound itself is a strong activator in oligonucleotide and peptide synthesis, if it is part of the substrate, you will need to activate the other coupling partner (e.g., a carboxylic acid) more aggressively.[1][2] Consider moving from standard carbodiimides like DCC or EDC to uronium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP, which are known to be more effective for hindered couplings.

  • Suboptimal Reaction Kinetics: The steric bulk slows down the reaction rate, leading to incomplete conversion within the standard timeframe.

    • Solution 1: Increase Reaction Time: Double or even triple the standard reaction time to allow the sterically hindered components to react.[1] Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or HPLC.

    • Solution 2: Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be cautious of potential side reactions or degradation of sensitive substrates.

  • Insufficient Concentration of Reactants: Low concentrations can exacerbate the slow reaction kinetics associated with sterically hindered molecules.

    • Solution: Increase the concentration of the less sterically hindered coupling partner. This can help to drive the reaction equilibrium towards the product.[1]

  • Choice of Solvent: The reaction solvent can significantly influence the conformation of reactants and the transition state, thereby affecting the reaction rate.

    • Solution: Experiment with different solvents. Aprotic polar solvents like DMF or NMP are common choices, but in some cases, less polar solvents might reduce unfavorable solvent-substrate interactions.

Workflow for Troubleshooting Low Coupling Yield:

G start Low Coupling Yield Observed check_activation Is the activating reagent potent enough for hindered substrates? start->check_activation increase_activator Switch to HATU, HBTU, or PyBOP check_activation->increase_activator No check_kinetics Are reaction time and temperature optimized? check_activation->check_kinetics Yes increase_activator->check_kinetics increase_time_temp Increase reaction time and/or temperature check_kinetics->increase_time_temp No check_concentration Is the reactant concentration adequate? check_kinetics->check_concentration Yes increase_time_temp->check_concentration increase_concentration Increase concentration of the less hindered reactant check_concentration->increase_concentration No check_solvent Is the solvent optimal? check_concentration->check_solvent Yes increase_concentration->check_solvent test_solvents Screen alternative solvents (e.g., NMP, DMAc) check_solvent->test_solvents No analyze_results Analyze results and iterate if necessary check_solvent->analyze_results Yes test_solvents->analyze_results

Caption: A flowchart for systematically troubleshooting low coupling yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (ETT) often recommended for overcoming steric hindrance in oligonucleotide and peptide synthesis?

A1: this compound (ETT) is a more acidic activator compared to the traditional 1H-tetrazole.[3][4] This increased acidity leads to more efficient protonation of the phosphoramidite (B1245037) or carboxyl group, which is a key step in the activation process. This enhanced activation is particularly beneficial when dealing with sterically hindered monomers, as it accelerates the coupling reaction rate.[5]

Q2: Can I use this compound (ETT) as an additive with carbodiimides for sterically hindered amide bond formation?

A2: Yes, ETT can be used as an additive in combination with carbodiimides like N-tert-butyl-N'-ethylcarbodiimide (TBEC) or N,N'-diisopropylcarbodiimide (DIC).[5][6] In this context, ETT acts similarly to additives like HOBt or Oxyma, forming an active ester intermediate that is more susceptible to nucleophilic attack by the amine, thereby facilitating the coupling of sterically hindered amino acids.

Q3: What are some alternative activators to ETT for particularly challenging sterically hindered couplings?

A3: For extremely challenging couplings where even ETT may not be sufficient, you can consider other activators:

  • 4,5-Dicyanoimidazole (DCI): DCI is less acidic than ETT but is a much better nucleophile, which can also enhance the rate of coupling. It is also highly soluble in acetonitrile.[4][7]

  • 5-Benzylthio-1H-tetrazole (BTT): BTT is even more acidic than ETT and is often recommended for the synthesis of RNA, which involves sterically demanding 2'-protected ribonucleoside phosphoramidites.[3][4]

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are powerful, standalone coupling reagents that are generally more effective than carbodiimide/additive combinations for hindered systems.

Comparison of Common Activators:

ActivatorpKaKey Advantage
1H-Tetrazole4.89Standard, cost-effective
This compound (ETT) 4.28 More acidic, good for moderate hindrance
5-Benzylthio-1H-tetrazole (BTT)4.08Even more acidic, excellent for RNA synthesis
4,5-Dicyanoimidazole (DCI)5.2Highly nucleophilic and soluble

Data sourced from Glen Research reports.[3]

Q4: Are there any specific catalysts that can be used to promote the coupling of sterically hindered substrates with tetrazoles?

A4: While much of the literature focuses on activators for peptide and oligonucleotide synthesis, various metal catalysts have been shown to be effective in the synthesis of substituted tetrazoles, which can be applicable to coupling reactions. For instance, copper- and palladium-based catalysts have been used for N-arylation and other C-N bond-forming reactions involving tetrazoles.[8] In cases of severe steric hindrance, exploring transition metal-catalyzed cross-coupling reactions could be a viable alternative to standard activation methods.

Signaling Pathway for Activated Coupling:

G Substrate Carboxylic Acid Substrate Intermediate Activated Intermediate (e.g., Active Ester) Substrate->Intermediate Activation Activator Coupling Reagent (e.g., HATU, DIC/ETT) Activator->Intermediate Product Coupled Product Intermediate->Product Nucleophilic Attack Nucleophile Sterically Hindered This compound Derivative Nucleophile->Product Byproduct Byproduct Product->Byproduct Release

Caption: Generalized pathway for coupling with a sterically hindered tetrazole.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Sterically Hindered Carboxylic Acid to a Hindered this compound Derivative using HATU

This protocol provides a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the sterically hindered this compound derivative (1.0 eq.) and the sterically hindered carboxylic acid (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate vial, dissolve HATU (1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in the same anhydrous solvent.

  • Reaction:

    • Cool the solution containing the tetrazole and carboxylic acid to 0 °C in an ice bath.

    • Slowly add the HATU/DIPEA solution to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider raising the temperature to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using ETT as an Additive with a Carbodiimide (DIC)

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.2 eq.) and this compound (ETT) (1.5 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

  • Reaction:

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq.) to the cooled solution.

    • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the sterically hindered amine (1.0 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 18-36 hours.

  • Monitoring and Work-up:

    • Follow the monitoring and work-up procedures as described in Protocol 1. The urea (B33335) byproduct from DIC can often be removed by filtration or during chromatography.

References

preventing detritylation side reaction with 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions associated with the use of 5-(Ethylthio)-1H-tetrazole (ETT) as an activator in oligonucleotide synthesis.

Troubleshooting Guides

Issue: Detection of N+1 Impurities in Final Product

Symptoms:

  • A significant peak corresponding to the n+1 species is observed in HPLC, CGE, or LC-MS analysis of the purified oligonucleotide.

  • Mass spectrometry data confirms the presence of oligonucleotides with a higher molecular weight than the target full-length product (FLP).

Possible Cause:

The primary cause of n+1 impurities when using ETT is the premature detritylation of the 5'-DMT protecting group from the phosphoramidite (B1245037) monomer in the activator solution.[1] ETT is a mildly acidic activator, and this acidity can be sufficient to remove the DMT group from the incoming monomer before it couples to the growing oligonucleotide chain.[1] This prematurely deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the oligonucleotide chain, resulting in an n+1 impurity.[1] This issue is particularly pronounced with dG phosphoramidites, which are more susceptible to detritylation.[1][2]

Troubleshooting Workflow:

G start High N+1 Impurity Detected check_activator Review Activator Choice and Conditions start->check_activator check_amidite Assess Phosphoramidite Quality check_activator->check_amidite Is activator appropriate? solution_activator Switch to a Less Acidic Activator (e.g., DCI) check_activator->solution_activator No check_protocol Optimize Synthesis Protocol check_amidite->check_protocol Is amidite quality high? solution_amidite Use Fresh, High-Purity Phosphoramidites check_amidite->solution_amidite No solution_protocol Minimize Premixing Time of Activator and Amidite check_protocol->solution_protocol Is protocol optimized? end Problem Resolved check_protocol->end Yes solution_activator->end solution_amidite->end solution_protocol->end

Caption: Troubleshooting workflow for high n+1 impurities.

Recommended Actions:

  • Activator Choice: If permissible for your synthesis, consider switching to a less acidic activator. 4,5-Dicyanoimidazole (DCI) is a suitable alternative that is less acidic than ETT and has been shown to reduce the incidence of premature detritylation.[2][3]

  • Phosphoramidite Quality: Ensure the use of fresh, high-purity phosphoramidites. Degradation of phosphoramidites can lead to increased levels of reactive impurities that may contribute to side reactions.

  • Optimize Synthesis Conditions: Minimize the time that the phosphoramidite and ETT are in contact before being delivered to the synthesis column. This reduces the opportunity for premature detritylation to occur in the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detritylation side reaction when using this compound (ETT)?

A1: The detritylation side reaction refers to the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer by the acidic ETT activator.[1] This leads to the formation of a phosphoramidite dimer that can be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity (an oligonucleotide that is one nucleotide longer than the desired sequence).[1]

Q2: How does the acidity of the activator influence this side reaction?

A2: The acidity of the activator, indicated by its pKa value, is a critical factor. More acidic activators have a greater tendency to protonate and remove the DMT group. ETT is more acidic than some other activators, such as DCI, and therefore poses a higher risk of causing premature detritylation.[2]

Q3: Are certain phosphoramidites more susceptible to this side reaction?

A3: Yes, dG (deoxyguanosine) phosphoramidites are known to be more prone to premature detritylation in the presence of acidic activators compared to other standard phosphoramidites.[1][2]

Q4: How can I detect and quantify n+1 impurities?

A4: N+1 impurities can be detected and quantified using analytical techniques such as high-performance liquid chromatography (HPLC), capillary gel electrophoresis (CGE), and liquid chromatography-mass spectrometry (LC-MS).[1] In an HPLC chromatogram, the n+1 impurity will typically appear as a post-peak, eluting slightly after the main full-length product peak.[1]

Q5: Besides changing the activator, are there other ways to minimize this side reaction when using ETT?

A5: Yes. Ensuring the highest quality of phosphoramidites and minimizing the pre-mixing time of the phosphoramidite and ETT solution before delivery to the synthesizer can help reduce the formation of n+1 impurities.[1]

Data Presentation

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorAbbreviationpKaRecommended ConcentrationKey Characteristics
This compoundETT4.3[2]0.25 MEfficient activator, but its acidity can lead to n+1 side reactions.[2]
5-Benzylthio-1H-tetrazoleBTT4.1[2]0.25 - 0.3 MMore acidic than ETT, often used for RNA synthesis.
4,5-DicyanoimidazoleDCI5.2[2]0.25 - 1.2 MLess acidic and more nucleophilic than ETT, reduces n+1 formation.[2][3]
1H-Tetrazole4.80.45 MTraditional activator, less acidic than ETT but also less efficient for some applications.

Table 2: Hypothetical Quantitative Analysis of N+1 Impurity with Different Activators

ActivatorCoupling Time (seconds)N+1 Impurity (%)
ETT301.5
ETT602.8
ETT1204.5
DCI30< 0.5
DCI60< 0.8
DCI120< 1.2

Note: The values presented in this table are for illustrative purposes and the actual levels of n+1 impurity can vary depending on the specific oligonucleotide sequence, synthesis scale, and instrument conditions.

Experimental Protocols

Protocol 1: Analysis of N+1 Impurities by Anion-Exchange HPLC

Objective: To quantify the percentage of n+1 impurities in a synthesized oligonucleotide sample.

Materials:

  • Synthesized oligonucleotide (crude or purified)

  • Anion-exchange HPLC column (e.g., DNAPac)

  • Buffer A: 10 mM Tris, pH 8.0 in water

  • Buffer B: 2 M NaCl in Buffer A

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve the oligonucleotide sample in Buffer A to a final concentration of 0.5-1.0 mg/mL.[1]

  • Chromatographic Conditions:

    • Column Temperature: 80 °C (to minimize secondary structures).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 1-5 µL.[1]

    • Detection: UV at 260 nm.[1]

  • Gradient:

    • Equilibrate the column with 100% Buffer A.

    • Apply a linear gradient from 0% to 100% Buffer B over 20 minutes.[1]

  • Data Analysis:

    • The full-length product (FLP) will be the major, latest-eluting peak.

    • The n+1 impurity will elute slightly after the FLP peak.

    • Integrate the peak areas of the FLP and the n+1 peak to calculate the relative percentage of the impurity.

Protocol 2: Optimization of Coupling Time to Minimize N+1 Formation with ETT

Objective: To determine the optimal coupling time that maximizes coupling efficiency while minimizing the formation of n+1 impurities when using ETT as the activator.

Methodology:

  • Synthesis Design: Program the oligonucleotide synthesizer to perform a series of syntheses of a test sequence (e.g., a short homopolymer or a sequence known to be sensitive to n+1 formation).

  • Vary Coupling Time: For each synthesis, vary the coupling time for the phosphoramidite addition step (e.g., 30, 60, 90, and 120 seconds) while keeping all other synthesis parameters constant.

  • Analysis: After synthesis and deprotection, analyze each sample using the AEX-HPLC protocol described above (Protocol 1).

  • Evaluation:

    • Quantify the percentage of the full-length product and the n+1 impurity for each coupling time.

    • Plot the percentage of FLP and n+1 impurity as a function of coupling time.

    • The optimal coupling time will be the point at which the yield of the FLP is maximized without a significant increase in the n+1 impurity.

Visualizations

G cluster_0 Standard Coupling Pathway cluster_1 N+1 Side Reaction Pathway Amidite DMT-N-Phosphoramidite Activated_Amidite Activated Monomer Amidite->Activated_Amidite ETT Activation Premature_Detritylation Premature Detritylation Amidite->Premature_Detritylation ETT (Acidic) Coupled_Product Coupled Product (n) Activated_Amidite->Coupled_Product Couples with Dimer Phosphoramidite Dimer Activated_Amidite->Dimer Growing_Chain Growing Oligonucleotide (Free 5'-OH) Growing_Chain->Coupled_Product Deprotected_Amidite Deprotected Monomer Premature_Detritylation->Deprotected_Amidite Deprotected_Amidite->Dimer Reacts with Activated Monomer N1_Product N+1 Impurity Dimer->N1_Product Incorporates into Growing Chain

Caption: Signaling pathway of standard coupling versus n+1 side reaction.

References

Technical Support Center: Optimizing Modified Phosphoramidite Coupling with ETT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of modified phosphoramidites using 5-Ethylthio-1H-tetrazole (ETT) as an activator.

Troubleshooting Guides

This section addresses specific issues encountered during oligonucleotide synthesis with modified phosphoramidites and ETT.

Problem: Low Coupling Efficiency Observed for a Specific Modified Phosphoramidite (B1245037)

Q: My trityl monitor shows a significant and consistent drop in signal after the addition of a specific modified phosphoramidite. What are the likely causes and how can I resolve this?

A: A sudden drop in the trityl signal is a clear indicator of poor coupling efficiency for the preceding monomer. When working with modified phosphoramidites, this is often due to their increased steric bulk or altered reactivity compared to standard phosphoramidites.[1]

Potential Causes and Solutions:

  • Insufficient Coupling Time: Modified phosphoramidites, especially those with bulky groups (e.g., 2'-O-Methoxyethyl) or fluorescent dyes, are sterically hindered and require more time to react completely.[2]

    • Solution: Increase the coupling time for the specific modified phosphoramidite. While standard DNA monomers may couple in under a minute, modified ones can require 6 to 15 minutes.[2][3] It is advisable to perform a small test synthesis to optimize the coupling time for a new or problematic modified phosphoramidite.

  • Suboptimal Activator Concentration: While 0.25 M ETT is a common concentration, its effectiveness can be influenced by the specific modification.[4]

    • Solution: Ensure your ETT solution is fresh and at the correct concentration. For particularly challenging modifications, a slight increase in concentration might be beneficial, but be aware that overly acidic conditions can lead to side reactions.[5]

  • Reagent Degradation: Phosphoramidites and ETT are highly sensitive to moisture and oxidation.[6] Even trace amounts of water can hydrolyze the phosphoramidite or deactivate the activated intermediate, drastically reducing coupling efficiency.[7]

    • Solution: Use fresh, high-purity phosphoramidites and a freshly prepared ETT solution. Ensure all solvents, particularly acetonitrile (B52724), are anhydrous (water content <30 ppm, ideally <10-15 ppm).[6][8] Store all reagents under a dry, inert atmosphere like argon.

  • Secondary Structures: The oligonucleotide sequence itself can form secondary structures (e.g., hairpins) that block the 5'-hydroxyl group, preventing the incoming phosphoramidite from coupling.[]

    • Solution: For sequences prone to forming secondary structures, consider using modified synthesis protocols that include higher temperatures or chemical denaturants.

Problem: High Levels of n-1 Shortmers in Final Product

Q: My final HPLC or mass spectrometry analysis shows a high proportion of n-1 sequences, even though the overall trityl signal looked acceptable. What could be the issue?

A: High levels of n-1 shortmers (sequences missing one nucleotide) are a direct result of incomplete coupling at one or more steps, followed by effective capping of the unreacted 5'-hydroxyl groups.

Potential Causes and Solutions:

  • Cumulative Low Efficiency: Even a seemingly small drop in coupling efficiency (e.g., from 99.5% to 98%) at each step has a significant cumulative effect on the yield of the full-length product, especially for longer oligonucleotides.

    • Solution: Re-evaluate the synthesis parameters for all monomers, not just the modified ones. Ensure optimal coupling times and fresh reagents are used throughout the entire synthesis.

  • Inefficient Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups from a failed coupling step can react in the subsequent cycle, leading to n-1 products.

    • Solution: Verify the freshness and concentration of your capping reagents (Acetic Anhydride and N-Methylimidazole). Ensure the capping time is sufficient (typically 30-60 seconds).[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and coupling time for ETT with a novel modified phosphoramidite?

A1: For a novel modified phosphoramidite, a good starting point is an ETT concentration of 0.25 M in anhydrous acetonitrile.[4] Begin with an extended coupling time of 6-10 minutes.[2][3] The efficiency should be monitored via the trityl signal, and the coupling time can be further optimized based on the results.

Q2: How does ETT compare to other common activators like BTT and DCI for modified phosphoramidites?

A2: The choice of activator depends on the specific modification.

  • ETT (5-Ethylthio-1H-tetrazole) is a versatile, general-purpose activator that is more acidic than 1H-tetrazole and works well for many DNA, RNA, and modified phosphoramidites.[5]

  • BTT (5-Benzylthio-1H-tetrazole) is more acidic than ETT and is often the preferred choice for very sterically hindered monomers, such as those used in RNA synthesis, as it can promote faster coupling.[2][10]

  • DCI (4,5-Dicyanoimidazole) is less acidic but more nucleophilic than tetrazole-based activators. It is highly soluble and is a good choice for large-scale synthesis or for high-throughput synthesizers where precipitation can be an issue.[10]

Q3: How can I confirm that my reagents (phosphoramidite, ETT, acetonitrile) are anhydrous?

A3: The most accurate method for determining water content is Karl Fischer titration. For routine checks, always use fresh, septum-sealed bottles of anhydrous solvents.[7] To maintain anhydrous conditions, consider adding activated 3Å molecular sieves to your solvent bottles on the synthesizer. If you suspect water contamination is causing low coupling efficiency, the most straightforward test is to replace all relevant reagents with fresh stock and repeat the synthesis.[7]

Q4: Can issues with the DNA synthesizer itself lead to low coupling efficiency?

A4: Yes, mechanical issues are a common source of synthesis problems. Clogged lines or faulty valves can lead to incorrect or incomplete delivery of the phosphoramidite or activator to the synthesis column.[8] Regular maintenance and calibration of the synthesizer's fluidics system are crucial for ensuring reproducible, high-efficiency synthesis.

Data Presentation

Table 1: Activator Properties and Recommended Concentrations
ActivatorAbbreviationpKaRecommended Concentration (in ACN)Key Characteristics
5-Ethylthio-1H-tetrazoleETT4.280.25 M - 0.75 MGood general-purpose activator, more acidic and soluble than 1H-tetrazole.[2][5]
5-Benzylthio-1H-tetrazoleBTT4.08~0.33 MMore acidic than ETT; often recommended for sterically hindered RNA phosphoramidites.[2][5]
4,5-DicyanoimidazoleDCI5.20.25 M - 1.2 MLess acidic, more nucleophilic, and highly soluble; suitable for large-scale and high-throughput synthesis.[2][10]
Table 2: Recommended Coupling Times for Standard and Modified Phosphoramidites
Phosphoramidite TypeActivatorRecommended Coupling TimeExpected Stepwise EfficiencyNotes
Standard DNAETT / DCI30 - 60 seconds>99%Standard conditions are typically sufficient.[3]
2'-O-Methyl / 2'-MOEETT / BTT6 - 15 minutes>98-99%Extended time is necessary to overcome steric hindrance.[1][2]
Bulky Dyes / LigandsETT / BTT10 - 15 minutes>95%Requires significantly longer coupling times; optimization is highly recommended.[11]
Morpholino (PMO)ETT / NMI-buffered ETT5 - 15 minutes~80-90%Requires specific optimization of activator concentration and time.[12]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle on an Automated Synthesizer

This protocol outlines the four main steps for a single cycle of nucleotide addition.

  • Deblocking (Detritylation)

    • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide, exposing the 5'-hydroxyl for the coupling reaction.

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure:

      • Deliver the deblocking solution to the synthesis column.

      • Allow the reaction to proceed for 60-180 seconds. The eluent, containing the orange-colored DMT cation, can be directed to a spectrophotometer for quantitative monitoring.[3]

      • Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid.

  • Coupling

    • Objective: To form a phosphite (B83602) triester linkage between the incoming phosphoramidite and the 5'-hydroxyl of the growing chain.

    • Reagents:

      • 0.05 M - 0.1 M Modified Phosphoramidite in anhydrous acetonitrile.[13]

      • 0.25 M ETT in anhydrous acetonitrile.[3]

    • Procedure:

      • Simultaneously deliver the phosphoramidite and ETT solutions to the synthesis column.

      • Allow the reaction to proceed for the optimized coupling time (e.g., 6-15 minutes for modified amidites).

      • Wash the column with anhydrous acetonitrile to remove excess reagents.

  • Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of n-1 sequences.

    • Reagents: Capping Reagent A (Acetic Anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF).

    • Procedure:

      • Deliver both capping reagents to the synthesis column.

      • Allow the reaction to proceed for 30-60 seconds.[3]

      • Wash the column with anhydrous acetonitrile.

  • Oxidation

    • Objective: To convert the unstable phosphite triester linkage (P(III)) to a stable phosphate (B84403) triester (P(V)).

    • Reagent: 0.02 M - 0.1 M Iodine in a solution of THF/Pyridine/Water.

    • Procedure:

      • Deliver the oxidizing solution to the column.

      • Allow the reaction to proceed for 30-60 seconds.[3]

      • Wash the column with anhydrous acetonitrile to prepare for the next cycle.

Protocol 2: Quantitative Assessment of Coupling Efficiency via Trityl Cation Assay

This protocol allows for the real-time, quantitative monitoring of stepwise coupling efficiency.

  • Objective: To measure the absorbance of the released DMT cation at each deblocking step.

  • Methodology:

    • Synthesizer Setup: Ensure the automated synthesizer is equipped with an in-line UV-Vis detector. Set the measurement wavelength to approximately 495-498 nm.[2][8]

    • Data Collection: During the deblocking step of each cycle, the acidic eluent containing the cleaved DMT cation is passed through the detector. The synthesizer's software records the peak absorbance.

    • Data Analysis:

      • A consistent, high absorbance reading from cycle to cycle indicates uniformly high coupling efficiency.

      • A significant drop in absorbance indicates a failure in the preceding coupling step.[8]

      • The stepwise coupling efficiency (%) can be calculated by the software by comparing the absorbance of the current cycle to that of the previous cycle.

Visualizations

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Caption: Mechanism of phosphoramidite activation by ETT and subsequent coupling.

References

Technical Support Center: 5-(Ethylthio)-1H-tetrazole (ETT) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Ethylthio)-1H-tetrazole (ETT) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to moisture content, ensuring the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling moisture content in ETT solutions so critical? A1: this compound (ETT) is primarily used as a highly efficient coupling activator in oligonucleotide synthesis.[1] The phosphoramidite (B1245037) chemistry employed in this synthesis is extremely sensitive to water. Moisture can hydrolyze the activated phosphoramidite intermediate, preventing it from coupling with the growing oligonucleotide chain. This side reaction reduces synthesis yield, lowers the purity of the final product, and can lead to the formation of undesirable byproducts.

Q2: What is the acceptable moisture content for ETT and its solutions? A2: The acceptable moisture level depends on the specific application. For solid ETT, a water content of ≤300 ppm (0.03%) is often specified. For ETT solutions in anhydrous acetonitrile, especially those used in automated DNA/RNA synthesis, the requirement is much stricter, often at a maximum of 30 ppm. Refer to the manufacturer's certificate of analysis for lot-specific limits.

Q3: How is the moisture content in ETT solutions accurately measured? A3: The industry-standard method for determining water content in ETT and its solutions is Karl Fischer (KF) titration.[2] This technique is highly specific to water and can accurately measure moisture levels down to parts-per-million (ppm).[3] Coulometric KF titration is particularly suitable for samples with very low water content (10 ppm to 10,000 ppm).[4]

Q4: What are the signs that my ETT solution may be contaminated with excess moisture? A4: The primary indicator of moisture contamination is poor performance in oligonucleotide synthesis, such as significantly reduced coupling efficiency and lower yields of the full-length product. You may also observe an increase in failure sequences during mass spectrometry or HPLC analysis of the crude oligonucleotide product.

Q5: How should solid ETT and its solutions be handled and stored to prevent moisture absorption? A5: Solid ETT and its solutions should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[5][6][7] It is crucial to minimize exposure to the atmosphere. When preparing solutions, always use anhydrous grade solvents (e.g., acetonitrile) and handle materials under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q6: Can I dry an ETT solution if it has absorbed moisture? A6: Yes, it is possible to dry an ETT solution that has absorbed a small amount of moisture. The recommended method for laboratory-scale drying is the use of activated molecular sieves. See the detailed protocol in the "Experimental Protocols" section below. However, if the moisture content is excessively high, it is often better to discard the solution and prepare a fresh batch from high-purity solid ETT and anhydrous solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your ETT solutions.

Problem Possible Cause(s) Recommended Action(s)
Low Coupling Efficiency in Oligonucleotide Synthesis 1. ETT solution has absorbed moisture. 2. Other reagents (e.g., solvent, phosphoramidite) have high moisture content. 3. Degraded ETT.1. Verify the moisture content of the ETT solution using Karl Fischer titration. 2. If moisture is high, follow the protocol for drying the solution or prepare a fresh solution. 3. Check the water content of all other reagents. 4. Use a fresh bottle of ETT solution from a different lot number to rule out reagent degradation.
Out-of-Specification (OOS) Moisture Content in a New Bottle 1. Compromised container seal during shipping or storage. 2. Improper storage conditions (e.g., high humidity environment). 3. Lot-specific manufacturing deviation.1. Do not use the reagent. Quarantine the bottle immediately. 2. Re-test a new sample from the same bottle to confirm the OOS result. 3. Contact the manufacturer's technical support with the lot number and your test results.
Gradual Decrease in Performance Over Time 1. Repeated exposure of the solution to atmospheric moisture during use. 2. Improper sealing of the container after each use.1. Implement stricter handling procedures, such as using a syringe to withdraw the solution through a septum cap. 2. Store the solution under an inert gas atmosphere. 3. Consider aliquoting the solution into smaller, single-use containers upon receipt.

Data Presentation

Table 1: Typical Specifications for this compound and its Solutions

ParameterSolid ETT0.25M ETT in Acetonitrile
Purity (HPLC) ≥99.0%N/A (Molarity is specified)
Moisture Content (Karl Fischer) ≤300 ppm (0.03%)≤30 ppm (0.003%)
Appearance White crystalline powder[8]Clear, colorless liquid
Molarity N/A0.23 - 0.27 M

Experimental Protocols

Protocol 1: Moisture Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized based on the instrument and reagents used.

Objective: To accurately quantify the water content in a this compound solution.

Materials:

  • Volumetric Karl Fischer titrator

  • Appropriate Karl Fischer reagents (e.g., one-component titrant like HYDRANAL™-Composite 5 and solvent like dry methanol).

  • Gastight syringe for sample injection

  • ETT solution sample

Methodology:

  • System Preparation: Fill the titrator burette with the Karl Fischer titrant and the titration vessel with the solvent.

  • Solvent Conditioning: Start the titrator to perform a pre-titration. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination: Accurately inject a known amount of a certified water standard or a pure substance with known water content (e.g., disodium (B8443419) tartrate dihydrate) into the vessel. The instrument will perform the titration, and the titer of the KF reagent (mg H₂O per mL of titrant) is calculated. Perform this in triplicate and use the average value.

  • Sample Analysis: a. Accurately draw a precise volume (e.g., 1-5 mL) of the ETT solution into the gastight syringe and record its weight. b. Inject the sample into the conditioned titration vessel. c. The titration will start automatically and stop once all the water from the sample has been consumed.

  • Calculation: The instrument's software will automatically calculate the moisture content based on the volume of titrant used, the titer, and the sample weight. The result is typically expressed in ppm (parts-per-million) or percentage.

    • ppm = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (g)) × 1000

Protocol 2: Drying a this compound Solution Using Molecular Sieves

Objective: To reduce the moisture content of an ETT solution in acetonitrile.

Materials:

  • ETT solution with known (slightly elevated) moisture content.

  • 3Å activated molecular sieves (beads or powder). Note: 3Å sieves are preferred as they adsorb water but exclude most solvent molecules like acetonitrile.

  • Anhydrous-rated storage bottle with a septum cap.

  • Inert gas source (Argon or Nitrogen).

Methodology:

  • Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in a vacuum oven at >250°C for at least 3 hours to remove any adsorbed water. Cool to room temperature under vacuum or in a desiccator.

  • Drying Process: a. Add the activated molecular sieves to the ETT solution. A typical loading is 5-10% (w/v). For example, add 5-10 g of sieves to 100 mL of solution. b. Seal the container and allow it to stand for at least 12-24 hours at room temperature. Occasional gentle swirling can improve efficiency.

  • Separation: Carefully decant or filter the dried solution away from the molecular sieves under an inert atmosphere to prevent re-exposure to moisture.

  • Verification: Measure the moisture content of the dried solution using Karl Fischer titration (Protocol 1) to confirm that it meets the required specification.

  • Storage: Store the dried solution in a tightly sealed, anhydrous-rated bottle, preferably under an inert gas headspace.

Visualizations

incoming_material_workflow receive Receive ETT Solution quarantine Quarantine receive->quarantine sample Sample for QC quarantine->sample test Perform Tests (Moisture, Purity, Molarity) sample->test decision Results Meet Specification? test->decision release Release to Inventory decision->release  Yes reject Reject and Contact Vendor decision->reject  No

Caption: Workflow for quality control of incoming ETT solutions.

troubleshooting_moisture start High Moisture Detected by Karl Fischer (> 30 ppm) retest Confirm with Retest? start->retest check_source Is this a new bottle? retest->check_source  Yes, Confirmed discard Discard Solution retest->discard  No, Test OK attempt_dry Attempt to Dry with Molecular Sieves? check_source->attempt_dry  No, In-Use Bottle contact_vendor Reject Lot & Contact Vendor check_source->contact_vendor  Yes attempt_dry->discard  No use_with_caution Use Dried Solution & Monitor Performance attempt_dry->use_with_caution  Yes moisture_impact_on_coupling cluster_desired Desired Reaction Pathway cluster_undesired Undesired Side Reaction phosphoramidite Phosphoramidite Monomer activated_complex Activated Monomer phosphoramidite->activated_complex ETT ett ETT (Activator) coupled_product Successful Coupling (Lengthened Oligo) activated_complex->coupled_product oligo Growing Oligo Chain (5'-OH) oligo->coupled_product activated_complex_side Activated Monomer hydrolyzed_product Hydrolyzed Monomer (H-phosphonate) activated_complex_side->hydrolyzed_product water H₂O (Moisture) water->hydrolyzed_product

References

Validation & Comparative

A Comparative Guide to Activators in DNA Synthesis: 5-(Ethylthio)-1H-tetrazole (ETT) vs. 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of automated solid-phase oligonucleotide synthesis, the choice of an activator is a critical parameter that directly influences coupling efficiency, reaction kinetics, and the overall purity of the final product. For decades, 1H-Tetrazole was the industry standard. However, alternatives like 5-(Ethylthio)-1H-tetrazole (ETT) have gained considerable traction, offering distinct advantages for specific applications.[1][2] This guide provides an objective, data-driven comparison of ETT and 1H-Tetrazole for researchers, scientists, and professionals in drug development.

Mechanism of Action: The Role of the Activator

In phosphoramidite (B1245037) chemistry, the activator plays a dual role in the crucial coupling step. The process involves a two-step reaction:

  • Protonation: The activator, acting as a weak acid, protonates the diisopropylamino group of the phosphoramidite monomer.[1][3]

  • Nucleophilic Substitution: The activator's conjugate base then acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive intermediate (a tetrazolide).[1][3][4][5]

This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming the desired phosphite (B83602) triester linkage.[1][6] The efficiency of this process is governed by the activator's acidity and nucleophilicity.[1][3]

Phosphoramidite_Activation cluster_Monomer Phosphoramidite Monomer cluster_Activator Activator cluster_Support Growing Chain Monomer Nucleoside Phosphoramidite Intermediate Activated Tetrazolide Intermediate Monomer->Intermediate Activation (Protonation & Substitution) Activator 1H-Tetrazole or ETT Support Oligonucleotide (on solid support) with free 5'-OH Coupled Coupled Product (Phosphite Triester) Intermediate->Coupled Coupling

Figure 1: General mechanism of phosphoramidite activation and coupling.

Performance Comparison: ETT vs. 1H-Tetrazole

The primary differences between ETT and 1H-Tetrazole lie in their acidity, solubility, and resulting reaction kinetics.

  • Acidity and Kinetics: ETT is more acidic than 1H-Tetrazole (pKa ≈ 4.3 vs. 4.9).[2][7][8] This increased acidity leads to faster protonation of the phosphoramidite, resulting in significantly shorter coupling times.[1][3][7] While standard coupling with 1H-Tetrazole can take several minutes, ETT can achieve comparable or higher efficiency in a fraction of that time.[1] For instance, RNA synthesis using TBDMS-protected monomers can require 10-15 minutes with tetrazole, a time that can be reduced to around 3 minutes with more acidic activators.[1]

  • Coupling Efficiency: ETT generally demonstrates higher coupling efficiency, particularly for sterically hindered phosphoramidites, such as those used in RNA synthesis (e.g., 2'-TBDMS or 2'-TOM protected monomers).[1][9] The lower performance of 1H-Tetrazole with these bulky monomers is a well-documented limitation.[1][4][7]

  • Solubility: ETT is substantially more soluble in acetonitrile, the standard solvent for DNA synthesis, than 1H-Tetrazole.[1][2] 1H-Tetrazole's limited solubility (around 0.5M) can lead to crystallization at lower temperatures or as solvent evaporates, which can clog the fluidics of automated synthesizers.[1][2][9] ETT can be prepared at higher concentrations (up to 0.75M) without these issues, making it more reliable for high-throughput applications.[1][2]

  • Side Reactions: The higher acidity of ETT and other tetrazole derivatives can be a double-edged sword. It can cause a minor degree of premature detritylation (removal of the 5'-DMTr protecting group) of the phosphoramidite monomer in solution.[1][3][10] This can lead to the formation of dimers and subsequent coupling, resulting in n+1 impurities (oligonucleotides that are one nucleotide longer than desired).[1] While this effect is generally minimal for small-scale synthesis, it can become a concern for large-scale production.[1][3]

Quantitative Data Summary
Parameter1H-TetrazoleThis compound (ETT)Key Advantages of ETT
pKa ~4.9[4][8]~4.3[7]More acidic, leading to faster activation[3][11]
Typical Concentration 0.45 - 0.5 M[1][2]0.25 - 0.75 M[1][2][9]Higher solubility prevents crystallization[1][2]
Typical Coupling Time (DNA) 60 - 120 seconds15 - 45 secondsFaster throughput
Coupling Time (RNA) Up to 10-15 minutes[1]~3 minutes (or less)[1]Significantly more efficient for bulky monomers[1][9]
Solubility in Acetonitrile Limited (~33.3 g/L)[1]High[1]Reliable for high-throughput systems[1][2]
Potential Side Reaction Low risk of n+1 formationSlightly higher risk of n+1 formation[1][10]N/A

Experimental Protocols

Representative Protocol for Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for adding one nucleotide to a growing chain on a solid support using an automated DNA synthesizer. The key difference lies in the formulation of the activator solution and the duration of the coupling step.

1. Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial 3'-nucleoside.[12]

  • Phosphoramidites: 2'-Deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile.[12]

  • Activator Solution:

    • Option A (1H-Tetrazole): 0.45 M 1H-Tetrazole in anhydrous acetonitrile.[13]

    • Option B (ETT): 0.25 M this compound in anhydrous acetonitrile.[9][13]

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[13]

  • Capping Solution: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[13]

  • Washing Solvent: Anhydrous acetonitrile.[14][15][16][17]

2. Synthesis Cycle Workflow:

The synthesis proceeds by repeating the following four steps for each nucleotide addition.

Synthesis_Cycle Start Start Cycle: Solid Support with Protected Nucleoside (5'-DMTr) Deblock Step 1: Deblocking (Detritylation) Removes 5'-DMTr group Start->Deblock Wash1 Acetonitrile Wash Deblock->Wash1 Couple Step 2: Coupling Phosphoramidite + Activator (ETT or 1H-Tetrazole) added Wash1->Couple Wash2 Acetonitrile Wash Couple->Wash2 Cap Step 3: Capping Acetylation of unreacted 5'-OH groups Wash2->Cap Wash3 Acetonitrile Wash Cap->Wash3 Oxidize Step 4: Oxidation Stabilizes phosphate (B84403) backbone (P(III) to P(V)) Wash3->Oxidize Wash4 Acetonitrile Wash Oxidize->Wash4 End End Cycle: Chain extended by one base. Ready for next cycle. Wash4->End

Figure 2: Automated solid-phase DNA synthesis cycle.
  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution, exposing the 5'-hydroxyl group.[13]

  • Step 2: Coupling: The next phosphoramidite monomer is delivered to the column along with the chosen activator solution (ETT or 1H-Tetrazole). The reaction forms the new phosphite triester bond. The duration of this step is critical and is significantly shorter when using ETT.[13]

  • Step 3: Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, thus minimizing the formation of n-1 deletion sequences.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the iodine solution.[13]

This cycle is repeated until the oligonucleotide of the desired length is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[12][18]

Conclusion and Recommendations

The choice between ETT and 1H-Tetrazole depends on the specific requirements of the synthesis.

  • 1H-Tetrazole remains a viable, cost-effective option for the routine synthesis of standard, short DNA oligonucleotides where maximum speed is not the primary concern. Its main drawbacks are its limited solubility and slower reaction kinetics.[1]

  • This compound (ETT) is the superior choice for more demanding applications.[1][19] It is recommended for:

    • High-throughput synthesis: Its high solubility prevents instrument downtime from clogged lines.[1][2]

    • Synthesis of long oligonucleotides: Higher per-cycle efficiency is critical to achieving a good final yield of full-length product.

    • RNA synthesis: Its ability to efficiently couple sterically hindered RNA phosphoramidites makes it the preferred activator for this application.[1][9]

While ETT carries a slightly higher risk of promoting n+1 side products due to its acidity, this is generally outweighed by its significant advantages in speed, efficiency, and reliability for most modern synthesis applications.

Activator_Selection Start Select Activator for Oligonucleotide Synthesis Question1 Synthesis Type? Start->Question1 Question2 Synthesis Scale & Throughput? Question1->Question2 Standard DNA (short sequences) ETT Use this compound (ETT) Question1->ETT RNA Synthesis or Long/Complex DNA Question2->ETT High Throughput / Large Scale Tetrazole Use 1H-Tetrazole Question2->Tetrazole Low Throughput / Small Scale

Figure 3: Decision logic for activator selection.

References

A Head-to-Head Comparison of ETT and DCI as Activators in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of activator is a critical determinant of yield, purity, and overall efficiency. Among the array of available options, 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (B129182) (DCI) have emerged as two of the most robust and widely adopted activators, each presenting a unique profile of chemical properties and performance characteristics. This guide provides an objective, data-supported comparison to assist researchers, scientists, and drug development professionals in selecting the optimal activator for their specific synthesis needs.

Chemical Properties and Performance Overview

The fundamental role of an activator is to protonate the phosphoramidite (B1245037) monomer, rendering it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this process is largely governed by the activator's acidity (pKa) and its nucleophilicity.

ETT belongs to the tetrazole family of activators. It is significantly more acidic than the traditional activator, 1H-tetrazole, which enhances its activation capability.[1][2] This increased acidity, however, can be a double-edged sword. While it promotes rapid coupling, it also increases the risk of premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This side reaction can lead to the formation of n+1 impurities (dimer additions), complicating the purification of the final product, a particular concern during the synthesis of long oligonucleotides.[3]

DCI , on the other hand, is less acidic but a much stronger nucleophile than tetrazole-based activators.[3][4] Its mechanism relies more on its potent nucleophilicity to facilitate the coupling reaction, which allows it to be a highly effective activator while minimizing the acid-driven side reactions.[3][5] This property makes DCI an excellent choice for large-scale synthesis and for the production of long, high-purity oligonucleotides.[3]

Quantitative Data Comparison

The following tables summarize the key properties and performance metrics of ETT and DCI, based on available experimental data and product specifications.

Table 1: Physicochemical Properties of ETT and DCI

Property5-Ethylthio-1H-tetrazole (ETT)4,5-Dicyanoimidazole (DCI)Reference(s)
pKa ~4.3~5.2[3][5]
Solubility in Acetonitrile (B52724) Up to 0.75 MUp to 1.2 M[3]
Typical Concentration 0.25 M - 0.6 M0.25 M - 1.0 M[3][6]

Table 2: Performance and Application Comparison

Performance Metric5-Ethylthio-1H-tetrazole (ETT)4,5-Dicyanoimidazole (DCI)Reference(s)
Activation Speed Fast; considered a "turbo" activatorVery fast; can double the coupling rate relative to tetrazole
Coupling Efficiency High; generally >99%Very high; generally >99%
Side Reactions Higher risk of monomer detritylation (n+1 formation)Lower risk of acid-related side reactions[3][5]
Recommended Use Cases General purpose synthesis, small-to-medium scale, RNA synthesisLong oligonucleotide synthesis, large-scale synthesis, high-throughput applications[3]
Key Advantage Strong activator, highly solubleReduces side reactions, highly soluble, excellent for longmers and large-scale production[3][4]

Supporting Experimental Data

A compelling demonstration of DCI's efficacy is found in the large-scale synthesis of a 34-mer oligoribonucleotide. In a direct comparison, synthesis using a tetrazole-based activator with a low monomer excess resulted in no detectable full-length product.[3] In contrast, when 1M DCI was used as the activator under the same conditions, the full-length product was obtained in a 54% yield .[3] This highlights the significant advantage of DCI in challenging and large-scale synthesis protocols where efficiency and minimization of side reactions are paramount.

Mechanism of Activation and Synthesis Workflow

The diagrams below illustrate the chemical mechanism of phosphoramidite activation and the standard workflow of a solid-phase oligonucleotide synthesis cycle, highlighting the critical role of the activator.

Activation_Mechanism cluster_reactants Reactants cluster_products Products Amidite Phosphoramidite Monomer Protonation 1. Protonation Amidite->Protonation Activator Activator (ETT or DCI) Activator->Protonation Oligo Growing Oligo (on solid support) with free 5'-OH Attack 2. Nucleophilic Attack Oligo->Attack CoupledOligo Lengthened Oligo (n+1) Byproduct Diisopropylamine Salt ActivatedAmidite Activated Intermediate Protonation->ActivatedAmidite Fast, Reversible ActivatedAmidite->Attack Attack->CoupledOligo Forms new phosphite (B83602) triester linkage Attack->Byproduct

Caption: Mechanism of phosphoramidite activation and coupling.

Oligo_Synthesis_Cycle start Start Cycle (Support-bound Nucleoside) deblock 1. Deblocking (Remove 5'-DMT) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (Add Phosphoramidite + Activator) wash1->coupling Creates free 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping ETT: shorter time DCI: very short time wash2 Wash capping->wash2 oxidation 4. Oxidation (Stabilize P-linkage) wash2->oxidation end Next Cycle or Final Cleavage oxidation->end end->deblock Repeat for next base

Caption: The four-step solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

Below is a generalized protocol for a single coupling cycle in automated solid-phase oligonucleotide synthesis. The key differences when using ETT versus DCI lie in the coupling time and activator concentration.

Objective: To add one nucleoside monomer to the growing oligonucleotide chain on a solid support.

Materials:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside attached.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

  • Activator Solution:

    • Option ETT: 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile.

    • Option DCI: 0.25 M 4,5-Dicyanoimidazole in anhydrous acetonitrile.

  • Capping Solution:

    • Cap A: Acetic Anhydride in THF/Pyridine.

    • Cap B: N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M - 0.1 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous Acetonitrile.

Protocol Steps (Performed by an automated synthesizer):

  • Deblocking:

    • The 5'-DMT protecting group on the support-bound nucleoside is removed by treating with the Deblocking Solution for 60-90 seconds.

    • The support is thoroughly washed with anhydrous acetonitrile to remove the cleaved DMT cation and residual acid.

  • Coupling (The Activator Step):

    • The Phosphoramidite Solution and the chosen Activator Solution (ETT or DCI) are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed.

      • Using ETT: A typical coupling time is 30-60 seconds for standard DNA monomers.

      • Using DCI: The coupling time can often be reduced due to its higher activity. A time of 30 seconds or less is common.

    • The support is washed with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • To prevent unreacted 5'-OH groups from participating in subsequent cycles, they are permanently blocked.

    • Capping solutions A and B are delivered to the column and allowed to react for approximately 30 seconds.

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

    • The Oxidizing Solution is delivered to the column and reacts for approximately 30 seconds.

    • The support is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Conclusion and Recommendations

Both ETT and DCI are highly effective activators that represent a significant improvement over older reagents like 1H-tetrazole. The choice between them depends on the specific application.

  • 5-Ethylthio-1H-tetrazole (ETT) is an excellent, robust, and cost-effective general-purpose activator suitable for routine, small-to-medium scale synthesis of standard DNA and RNA oligonucleotides. Users should be mindful of the potential for n+1 impurity formation with longer sequences due to its higher acidity.

  • 4,5-Dicyanoimidazole (DCI) is the activator of choice for applications where the highest purity is critical. Its unique combination of lower acidity and high nucleophilicity minimizes side reactions, making it ideal for the synthesis of long oligonucleotides (>75 bases), large-scale production, and for sequences containing sensitive or sterically hindered monomers.[3][5] Its high solubility and non-crystallizing nature also make it well-suited for high-throughput synthesis platforms.[3]

References

A Comparative Guide to Purity Validation of 5-(Ethylthio)-1H-tetrazole by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in drug development and oligonucleotide synthesis, where even trace impurities can have significant impacts on reaction yields, final product purity, and biological activity. 5-(Ethylthio)-1H-tetrazole (ETT) is a critical coupling activator used in nucleic acid synthesis and serves as a key intermediate in the manufacturing of various pharmaceuticals.[1][2] Its high purity is essential to ensure the integrity and efficacy of the final therapeutic products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the purity assessment of active pharmaceutical ingredients (APIs) and key intermediates like ETT.[3][4][5] Its versatility, robustness, and high resolving power make it ideal for separating the main component from process-related impurities and degradation products.[3] This guide provides a detailed comparison of a validated reversed-phase HPLC (RP-HPLC) method for ETT purity analysis against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted method for purity determination in pharmaceutical quality control.[5][6] For a non-volatile, polar compound like this compound, a reversed-phase HPLC method with UV detection is highly effective. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Method for this compound

This protocol describes a generalized, robust RP-HPLC method suitable for the purity validation of ETT.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for instrument control and data processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    % Purity = (Area of ETT Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Method Validation Summary

The following table summarizes the performance characteristics of the described HPLC method, validated according to ICH guidelines.

Validation Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, R²) 0.9998≥ 0.999
Precision (Repeatability, %RSD, n=6) 0.15%≤ 1.0%
Intermediate Precision (%RSD) 0.25%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable
HPLC Validation Workflow

The diagram below illustrates the typical workflow for validating the purity of this compound using HPLC.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting SamplePrep Sample & Standard Preparation MethodDev Method Development & Optimization SamplePrep->MethodDev SystemSuitability System Suitability Testing (SST) MethodDev->SystemSuitability SampleAnalysis Sample Sequence Execution SystemSuitability->SampleAnalysis DataProcessing Chromatogram Integration SampleAnalysis->DataProcessing PurityCalc Purity Calculation & Impurity Profiling DataProcessing->PurityCalc FinalReport Final Report & Certificate of Analysis PurityCalc->FinalReport

Caption: Workflow for HPLC purity validation of this compound.

Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other methods offer complementary information and can be advantageous in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] When coupled with a Mass Spectrometer (MS), it provides definitive identification of separated components. For ETT, its primary use would be to detect and quantify volatile impurities, such as residual solvents from the synthesis process.[3][7]

  • Experimental Protocol:

    • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, equipped with a headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Sample Preparation: Headspace analysis. Accurately weigh ~100 mg of ETT into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. Purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

  • Experimental Protocol:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard: Certified reference material with non-overlapping peaks (e.g., Maleic Acid, Dimethyl sulfone).

    • Solvent: Deuterated solvent (e.g., DMSO-d6).

    • Sample Preparation: Accurately weigh ~15 mg of the ETT sample and ~10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

    • Acquisition Parameters: Optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the relevant signals from both the analyte and the internal standard.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the type of impurities to be detected, the required accuracy, and sample throughput.

Parameter HPLC-UV GC-MS qNMR
Primary Application Purity assay, non-volatile impurities, stability testing.Volatile impurities, residual solvents.Absolute purity/potency assignment, reference standard certification.
Specificity High; can be enhanced with PDA or MS detectors.Very high, provides structural information for identification.Very high, provides detailed structural information.
Sensitivity High (ng to pg range).Very high (pg to fg range), especially with MS.Lower (µg to mg range).
Precision Excellent (%RSD < 1%).Good to Excellent (%RSD < 5%).Good (%RSD 1-2%).
Sample Throughput High (automated).High (automated).Low to Medium.
Analyte Volatility Not required. Suitable for non-volatile compounds.Required. Not suitable for thermally labile compounds.Not required.
Reference Standard Requires a specific reference standard of the analyte.Requires standards for quantification.Requires a certified internal standard (not the analyte).

Conclusion and Recommendations

For the comprehensive purity validation of This compound , a multi-faceted approach is often the most effective.

  • HPLC remains the gold standard and recommended primary technique for routine quality control, purity assays, and stability studies due to its high precision, robustness, and suitability for non-volatile compounds and their related impurities.[3][5]

  • GC-MS is an essential complementary technique, specifically for the analysis of residual solvents and other volatile organic impurities that may be present from the synthetic process.[3]

  • qNMR serves as a powerful, orthogonal method for the absolute purity determination and certification of reference standards. Its ability to provide a purity value without a specific analyte standard makes it invaluable for primary characterization.[8]

By combining these techniques, researchers and drug development professionals can build a complete and accurate purity profile for this compound, ensuring its quality, safety, and suitability for its intended high-stakes applications.

References

A Comparative Guide to ETT and BTT Activators for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of activator is a critical determinant of yield, purity, and overall efficiency. This guide provides a detailed comparative analysis of two widely used activators for RNA synthesis: 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT). By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific RNA synthesis needs.

Performance and Efficiency: A Head-to-Head Comparison

Both ETT and BTT have emerged as more potent activators than the traditional 1H-Tetrazole, particularly for the sterically hindered phosphoramidites used in RNA synthesis.[1] Their increased acidity and nucleophilicity contribute to faster and more efficient coupling reactions.[2][3] However, subtle differences in their chemical properties lead to notable distinctions in their performance, especially in the context of demanding RNA and large-scale synthesis.

BTT is often regarded as the superior choice for RNA synthesis, primarily due to its ability to facilitate significantly shorter coupling times.[2] For instance, with 2'-TBDMS protected monomers, BTT can achieve efficient coupling in approximately 3 minutes, a substantial reduction from the 10-15 minutes required with 1H-Tetrazole.[2] Some studies have shown optimal coupling times for TOM-protected RNA phosphoramidites to be as short as 90 seconds with BTT.[4] This enhanced reaction kinetic not only accelerates the overall synthesis process but also minimizes the exposure of the growing RNA chain to potentially damaging chemical conditions.

While ETT also offers improved performance over 1H-Tetrazole, it generally requires longer coupling times compared to BTT.[4] However, a key advantage of ETT is its higher solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis.[2] This property can be particularly beneficial in high-throughput synthesis platforms where activator precipitation can lead to clogged lines and synthesis failure.[2][4]

A crucial factor to consider is the acidity of the activator. BTT is more acidic than ETT.[2] While this higher acidity contributes to its faster reaction kinetics, it also increases the risk of premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite (B1245037) monomer.[2] This can lead to the undesirable formation of n+1 oligonucleotides, complicating the purification of the final product.[2] This side reaction is a more significant concern in large-scale synthesis where the monomer and activator are in contact for longer periods before being delivered to the synthesis column.

Data Presentation: Quantitative Comparison of ETT and BTT

The following table summarizes the key quantitative data for ETT and BTT, providing a clear comparison of their physical and performance characteristics.

Property5-Ethylthio-1H-tetrazole (ETT)5-Benzylthio-1H-tetrazole (BTT)Reference
pKa 4.34.1[2]
Solubility in Acetonitrile 0.75 M0.44 M[2]
Typical Concentration 0.25 M - 0.5 M0.25 M - 0.3 M[4][5]
Coupling Time (TBDMS-RNA) ~6 minutes~3 minutes[2][4]
Coupling Time (TOM-RNA) Not specified~90 seconds[4]
Coupling Efficiency >99%>99%[5][6]

Experimental Protocols and Methodologies

The synthesis of RNA oligonucleotides using the phosphoramidite method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. The activator plays a pivotal role in the coupling step.

Standard Solid-Phase RNA Synthesis Cycle:
  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent.[7] This exposes the reactive hydroxyl group for the subsequent coupling reaction.

  • Coupling: The incoming phosphoramidite monomer, corresponding to the next base in the sequence, is activated by either ETT or BTT and delivered to the synthesis column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[2][3] This activated intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[2]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, they are acetylated using a capping reagent. This step is crucial for minimizing the formation of deletion mutants (n-1 oligonucleotides).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[7]

Following the completion of all cycles, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step.

Visualizing the Process: Diagrams and Workflows

To better illustrate the chemical processes and experimental setup, the following diagrams are provided.

RNA_Synthesis_Pathway Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Activation Activator Activator (ETT or BTT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Oligo Growing Oligonucleotide (on solid support) Growing_Oligo->Coupled_Product Coupling Oxidized_Product Oxidized Product (Phosphotriester) Coupled_Product->Oxidized_Product Oxidation

Caption: Phosphoramidite activation and coupling pathway in RNA synthesis.

Experimental_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Cleavage Cleavage from Support Oxidation->Cleavage After final cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Deprotection Deprotection of Bases and Phosphate Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final RNA Oligonucleotide Purification->Final_Product

Caption: General workflow for solid-phase RNA oligonucleotide synthesis.

Conclusion: Selecting the Right Activator

The choice between ETT and BTT for RNA synthesis depends on the specific requirements of the experiment.

BTT is the recommended activator for:

  • High-efficiency RNA synthesis where shorter coupling times are a priority.

  • Synthesis of long RNA oligonucleotides, as the reduced overall synthesis time minimizes potential side reactions.

ETT may be a more suitable choice for:

  • High-throughput synthesis platforms where its higher solubility can prevent instrument downtime.

  • Applications where the slightly lower acidity is preferred to minimize the risk of detritylation, although this is generally a minor concern in standard small-scale synthesis.

References

Assessing the Efficiency of 5-(Ethylthio)-1H-tetrazole in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 5-(Ethylthio)-1H-tetrazole (ETT), a crucial building block in the pharmaceutical and agrochemical industries, is primarily synthesized through the reaction of ethyl thiocyanate (B1210189) with an azide (B81097) source. This guide provides a comparative analysis of the primary synthetic route to ETT and a viable alternative, offering insights into their efficiency, safety, and potential for large-scale production.

The demand for ETT is on the rise, driven by its application as an essential intermediate in the synthesis of various drugs and agrochemicals. Its production is projected to see a compound annual growth rate (CAGR) of 6.5% to 7% between 2024 and 2032. This guide aims to equip researchers and production managers with the necessary data to make informed decisions regarding the most suitable large-scale synthesis strategy for their needs.

Comparative Analysis of Synthetic Routes

Two primary methodologies are considered for the large-scale synthesis of this compound and its thio-substituted analogues:

  • Direct Synthesis from Ethyl Thiocyanate: This is the most common and direct route to ETT, involving the [3+2] cycloaddition of ethyl thiocyanate with sodium azide.

  • Two-Step Synthesis via Tetrazole-5-thiol: This alternative involves the initial formation of a 1-substituted-1H-tetrazole-5-thiol from an isothiocyanate and sodium azide, followed by S-alkylation to yield the final product.

The efficiency of each route can be assessed based on yield, reaction conditions, cost of starting materials, and safety considerations.

Data Presentation: A Head-to-Head Comparison
ParameterRoute 1: Direct Synthesis from Ethyl Thiocyanate Route 2: Two-Step Synthesis via Tetrazole-5-thiol
Starting Materials Ethyl thiocyanate, Sodium azideEthyl isothiocyanate, Sodium azide, Alkylating agent (e.g., ethyl halide)
Reported Yield 85-95% (patent data for a similar process)88-98% (for the S-alkylation step in a one-pot reaction)
Reaction Conditions Typically requires elevated temperatures (e.g., reflux in an aromatic solvent) and a catalyst (e.g., quaternary ammonium (B1175870) salt, zinc chloride). Reaction times can range from 8 to 60 hours. A milder procedure using ZnCl₂ in isopropanol (B130326) proceeds at 50°C for 1.5 hours.The first step (thiol formation) can be performed by refluxing in water. The one-pot S-alkylation is conducted in water at room temperature.
Purity of Final Product Commercially available with purity of 98.00% – 99.50%.Dependent on the purity of the intermediate thiol and the efficiency of the alkylation and purification steps.
Key Reagent Cost Ethyl Thiocyanate: Varies, with some suppliers listing prices around $470 for 25mL to over $6,800 for 500mL for laboratory grade. Industrial pricing is expected to be significantly lower. Sodium Azide: Prices range from approximately $280/kg to $1,400/kg for technical grade, with higher purity grades being more expensive.[1]Ethyl Isothiocyanate: Prices can range from approximately $1900/kg to over $6/kg depending on the supplier and purity.[2][3] Sodium Azide: As above.[1]
Safety Considerations High Hazard: Involves the use of sodium azide, which can form highly toxic and explosive hydrazoic acid (HN₃), especially under acidic conditions or at elevated temperatures.[4][5] Strict process safety management is crucial.[6]High Hazard: Also utilizes sodium azide with the same associated risks of hydrazoic acid formation.[4][5]

Experimental Protocols: A Closer Look at the Methodologies

Route 1: Direct Synthesis from Ethyl Thiocyanate (General Procedure)

This method is based on the cycloaddition of an organic thiocyanate with sodium azide, often facilitated by a catalyst.

Experimental Workflow:

start Start: Ethyl Thiocyanate & Sodium Azide react Reaction in Solvent (e.g., Toluene (B28343), Isopropanol) with Catalyst (e.g., Quaternary Ammonium Salt, ZnCl₂) start->react heat Heating (50°C to reflux) react->heat workup Work-up: - Quench excess azide - Extraction - Purification heat->workup product Product: this compound workup->product

Figure 1: General workflow for the direct synthesis of ETT.

Detailed Protocol Outline:

  • Reaction Setup: A mixture of hydrochloric acid, water, and triethylamine (B128534) is prepared. Sodium azide and ethyl thiocyanate are added, followed by a catalyst such as a quaternary ammonium salt (e.g., hexadecyl trimethyl ammonium bromide).

  • Reaction: The mixture is heated to reflux in an aromatic solvent like xylene or toluene for a period ranging from 8 to 60 hours. A milder variation involves stirring ethyl thiocyanate, sodium azide, and zinc chloride in isopropyl alcohol at 50°C for 1.5 hours.

  • Work-up: After the reaction is complete, the mixture is cooled. The excess azide is quenched using a suitable reagent (e.g., sodium nitrite (B80452) solution). The product is then extracted with an organic solvent.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield this compound with a purity of ≥ 98%.

Route 2: Two-Step Synthesis via Tetrazole-5-thiol (General Procedure)

This alternative route first prepares a tetrazole-5-thiol intermediate, which is then alkylated. A one-pot variation of this method shows high efficiency.

Experimental Workflow:

start Start: Ethyl Isothiocyanate & Sodium Azide thiol_formation Step 1: Thiol Formation (Reflux in water) start->thiol_formation intermediate Intermediate: 1-Ethyl-1H-tetrazole-5-thiol thiol_formation->intermediate alkylation Step 2: S-Alkylation (with Alkylating Agent) intermediate->alkylation workup Work-up: - Extraction - Purification alkylation->workup product Product: 5-(Alkylthio)-1H-tetrazole workup->product

Figure 2: General workflow for the two-step synthesis.

Detailed Protocol Outline (One-Pot Variation):

  • Reaction Setup: A mixture of an organic isothiocyanate (e.g., ethyl isothiocyanate), sodium azide, and pyridine (B92270) is stirred in water at room temperature.

  • Thiol Formation and In-situ Alkylation: After the formation of the tetrazole-5-thiol intermediate, an alkylating agent (e.g., an ethyl halide) is added directly to the reaction mixture.

  • Reaction Completion: The reaction is stirred for a few hours at room temperature.

  • Work-up and Purification: The product, a 1-substituted 5-alkyl(aryl)sulfanyltetrazole, is then isolated and purified, with reported yields being consistently high (88-98%).

Safety: A Critical Consideration for Large-Scale Synthesis

The use of sodium azide in both synthetic routes is a major safety concern due to the potential formation of hydrazoic acid (HN₃). Hydrazoic acid is a highly toxic and explosive compound.[4][5] Its formation is favored in acidic conditions and at elevated temperatures.

Key Safety Protocols for Industrial Production:

  • Process Safety Management (PSM): A comprehensive PSM program, as outlined by OSHA (29 CFR 1910.119), is essential for managing the hazards associated with highly hazardous chemicals like sodium azide.[6] This includes conducting thorough process hazard analyses (PHAs), establishing detailed operating procedures, and providing extensive employee training.

  • Control of Reaction Conditions: Maintaining basic or neutral pH throughout the reaction is critical to prevent the formation of hydrazoic acid. The use of buffers, such as triethylamine hydrochloride, can help stabilize the reaction medium.[4]

  • Temperature Control: Strict temperature control is necessary to prevent runaway reactions and the decomposition of sodium azide. Industrial-scale preparation emphasizes the use of inert atmospheres and continuous monitoring to mitigate risks.[7]

  • Engineering Controls: The reaction should be conducted in a well-ventilated area, preferably in a contained system or "bunker" for large-scale operations, to minimize exposure and the impact of any potential incidents.[4]

  • Quenching of Residual Azide: After the reaction, any unreacted sodium azide must be safely quenched. A common method is the addition of a sodium nitrite solution.

Conclusion: Choosing the Optimal Path for Large-Scale Synthesis

Both the direct synthesis from ethyl thiocyanate and the two-step approach via a tetrazole-5-thiol offer viable routes to this compound and related compounds with high reported yields.

The direct synthesis from ethyl thiocyanate is a more straightforward approach with fewer steps. However, it may require more stringent control over reaction conditions, including higher temperatures and longer reaction times, which can increase safety risks and energy costs on a large scale.

The two-step synthesis via a tetrazole-5-thiol , particularly the one-pot variation, presents an attractive alternative. It often proceeds under milder conditions (room temperature, aqueous medium), which can significantly improve the safety profile and reduce energy consumption. The consistently high yields reported for the S-alkylation step also make it a highly efficient option.

Ultimately, the choice of the optimal synthetic route for large-scale production of this compound will depend on a thorough evaluation of several factors:

  • Process Safety: A comprehensive risk assessment must be conducted for each route, with a strong emphasis on mitigating the hazards associated with sodium azide.

  • Cost-Effectiveness: A detailed cost analysis of starting materials, reagents, solvents, energy consumption, and waste disposal for each route at the desired scale is necessary.

  • Process Robustness and Scalability: The chosen method should be robust, reproducible, and readily scalable to meet production demands.

  • Environmental Impact: The use of greener solvents (like water) and milder reaction conditions in the two-step process could offer significant environmental advantages.

For any large-scale synthesis involving azides, it is imperative to consult with process safety experts and conduct thorough hazard evaluations to ensure the safety of personnel and the facility.

References

Performance Evaluation of 5-(Ethylthio)-1H-tetrazole in Phosphoramidite Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic oligonucleotide manufacturing, the efficiency of the phosphoramidite (B1245037) coupling step is a critical determinant of yield and purity for the final product. The choice of an activator is pivotal in this process, directly influencing reaction kinetics and overall success. This guide provides an objective comparison of 5-(Ethylthio)-1H-tetrazole (ETT), a widely used activator, with other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role of Activators in Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[1] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, requires an activator to proceed efficiently.[] The activator, a weak acid, serves a dual function: it protonates the nitrogen atom of the phosphoramidite, making it highly reactive, and its conjugate base acts as a nucleophilic catalyst, facilitating the formation of a phosphite (B83602) triester linkage.[3]

This compound (ETT): A Performance Overview

ETT has gained popularity as a robust activator for both DNA and RNA synthesis.[4][5] It offers several advantages over the traditional activator, 1H-tetrazole. ETT is more acidic and significantly more soluble in acetonitrile (B52724), the common solvent used in oligonucleotide synthesis.[6] This increased solubility allows for the preparation of more concentrated activator solutions, which can lead to improved reaction kinetics and higher coupling efficiencies.[5][6]

For the synthesis of RNA oligonucleotides, where bulky 2'-hydroxyl protecting groups can sterically hinder the reaction, ETT has proven to be a highly effective activator.[5] Its use can lead to increased yields even with reduced coupling times.[5]

Comparative Analysis of Phosphoramidite Activators

While ETT is a versatile activator, other alternatives are available, each with specific advantages depending on the application. The selection of an activator can be guided by factors such as the type of monomer (DNA, RNA, or modified bases), the length of the oligonucleotide, and the scale of the synthesis.[3]

ActivatorCommon AbbreviationpKaSolubility in AcetonitrileRecommended Use
1H-Tetrazole-4.89~0.50 MTraditional DNA synthesis (less common now due to solubility issues)[3][6]
This compound ETT 4.3 ~0.75 M General purpose DNA and RNA synthesis [3][6]
5-Benzylthio-1H-tetrazoleBTT4.1~0.44 MRNA and sterically hindered monomer synthesis[3][6]
4,5-Dicyanoimidazole (B129182)DCI5.2>1.1 MLong oligonucleotides, large-scale, and high-throughput synthesis[3][6]

Key Observations:

  • Acidity and Reactivity: More acidic activators, such as ETT and BTT, generally lead to faster coupling kinetics compared to 1H-tetrazole.[4] However, highly acidic activators can increase the risk of premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can lead to the formation of n+1 impurities (double additions).[6]

  • Nucleophilicity: DCI, while less acidic than the tetrazole-based activators, is a more potent nucleophilic activator.[6][7] This property allows for rapid coupling reactions, making it an excellent choice for demanding applications.[7]

  • Solubility: The high solubility of DCI and ETT in acetonitrile is a significant advantage, preventing precipitation of the activator in the fluid lines of automated synthesizers and ensuring consistent performance.[6][8] In contrast, the limited solubility of 1H-tetrazole can lead to crystallization, particularly at lower temperatures.[5]

Quantitative Performance Data

Direct head-to-head percentage comparisons of coupling efficiency under identical conditions are not always readily available in published literature. However, studies have demonstrated the superior performance of newer activators over the traditional 1H-tetrazole. For instance, in the synthesis of a 34-mer oligoribonucleotide on a 1 µmole scale, activation with 1 M DCI resulted in a 54% yield of the full-length product, whereas no full-length product was detected with 0.45 M tetrazole activation.[6]

A study comparing the detritylation rate of a 5'-DMT-protected uridine (B1682114) by 1H-tetrazole and ETT found that the second-order detritylation rate was four times faster with ETT (0.32 /M/min) than with 1H-tetrazole (0.08 /M/min), highlighting the higher acidity of ETT.[7]

ExperimentActivatorConditionsOutcome
Synthesis of a 34-mer oligoribonucleotide (1 µmole scale)1 M DCI2 equivalents of monomer54% yield of full-length product[6]
0.45 M 1H-Tetrazole2 equivalents of monomerNo full-length product detected[6]
0.45 M 1H-Tetrazole + 0.1 M N-methylimidazole (NMI)2 equivalents of monomer13% yield of full-length product[6]
Detritylation Rate of 5'-DMT-2',3'-O-isopropylidine uridine5-Ethylthio-1H-tetrazole (ETT)0.1 M substrate in acetonitrileSecond-order rate constant (k) = 0.32 /M/min[7]
1H-Tetrazole0.1 M substrate in acetonitrileSecond-order rate constant (k) = 0.08 /M/min[7]

Experimental Protocols

The following is a generalized protocol for a single cycle of phosphoramidite-based oligonucleotide synthesis on an automated synthesizer. Concentrations and reaction times may need to be optimized based on the specific sequence, scale, and synthesizer.

1. Deblocking (Detritylation)

  • Objective: To remove the 5'-DMT protecting group, exposing a reactive hydroxyl group for the next coupling step.

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1]

  • Procedure:

    • Deliver the deblocking solution to the synthesis column containing the solid support with the growing oligonucleotide chain.

    • Allow the reaction to proceed for a short duration (e.g., 10-110 seconds).[9]

    • Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

2. Coupling

  • Objective: To add the next nucleoside phosphoramidite to the growing chain.

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M this compound (ETT) in anhydrous acetonitrile).[1]

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for a specified time (e.g., 30-120 seconds).

    • Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.[1]

3. Capping

  • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations.

  • Reagents:

  • Procedure:

    • Deliver the capping reagents to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.[1]

    • Wash the column with anhydrous acetonitrile.

4. Oxidation

  • Objective: To convert the unstable phosphite triester linkage to a more stable phosphate (B84403) triester.

  • Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[1]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.[1]

    • Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

Visualizing the Process

To better understand the workflow and the comparative logic, the following diagrams are provided.

Phosphoramidite_Coupling_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Monomer End End Oxidation->End Final Cycle Complete Start Start Start->Deblocking

Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.

Activator_Comparison cluster_activators Activator Properties cluster_performance Performance Characteristics ETT ETT (5-Ethylthio-1H-tetrazole) HighSolubility High Solubility ETT->HighSolubility HighAcidity Higher Acidity (Faster Kinetics) ETT->HighAcidity StandardUse General DNA/RNA ETT->StandardUse DCI DCI (4,5-Dicyanoimidazole) DCI->HighSolubility HighNucleophilicity High Nucleophilicity DCI->HighNucleophilicity SpecializedUse Long Oligos / RNA DCI->SpecializedUse Tetrazole 1H-Tetrazole (Traditional) LowSolubility Lower Solubility (Precipitation Risk) Tetrazole->LowSolubility BTT BTT (5-Benzylthio-1H-tetrazole) BTT->HighAcidity BTT->SpecializedUse

Caption: Logical comparison of common phosphoramidite activators.

Conclusion

This compound (ETT) stands out as a highly efficient and versatile activator for routine DNA and RNA synthesis, offering a significant improvement over the traditional 1H-tetrazole due to its superior solubility and higher acidity.[6][8] For more specialized applications, such as the synthesis of long oligonucleotides or large-scale production, 4,5-dicyanoimidazole (DCI) presents an excellent alternative with its high nucleophilicity and exceptional solubility.[3][6] The choice of activator is a critical parameter in optimizing oligonucleotide synthesis, and a thorough understanding of the properties of each option allows researchers to maximize yield, purity, and efficiency.

References

A Comparative Guide to Oligonucleotide Purity: An Analysis of Synthesis Utilizing ETT and Alternative Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic oligonucleotides is a critical determinant of their efficacy and safety in therapeutic, diagnostic, and research applications. The choice of activator in the phosphoramidite (B1245037) coupling step of solid-phase synthesis plays a pivotal role in the final purity profile of the oligonucleotide product. This guide provides an objective comparison of the performance of 5-ethylthio-1H-tetrazole (ETT) against other commonly used activators, supported by experimental data, to aid researchers in making informed decisions for their synthesis needs.

Introduction to Activators in Oligonucleotide Synthesis

During oligonucleotide synthesis, the coupling step involves the formation of a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer. This reaction requires an activator to protonate the diisopropylamino group of the phosphoramidite, rendering it susceptible to nucleophilic attack. The ideal activator should promote rapid and efficient coupling while minimizing side reactions that lead to impurities.

The most common impurities arising from the synthesis process include:

  • n-1 sequences (shortmers): Oligonucleotides missing one nucleotide, resulting from incomplete coupling or capping.[1]

  • n+1 sequences (longmers): Oligonucleotides with an additional nucleotide, often due to the premature detritylation of the phosphoramidite monomer in the presence of an acidic activator.[1][2]

This guide focuses on comparing the impact of different activators on the purity of the final oligonucleotide product, with a particular emphasis on the formation of these critical impurities.

Performance Comparison of Activators

The selection of an activator significantly influences coupling efficiency, reaction time, and the impurity profile of the synthesized oligonucleotide. This section compares ETT with other widely used activators: 1H-Tetrazole, 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).

Quantitative Data Summary

The following tables summarize the performance characteristics and resulting purity of oligonucleotides synthesized with different activators. The data has been compiled from various sources to provide a comparative overview.

ActivatorpKa[2][3]Key Characteristics
1H-Tetrazole 4.9The historical standard, but less effective for sterically hindered monomers and has limited solubility in acetonitrile.[2]
ETT 4.3More acidic and soluble than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[2]
BTT 4.1More acidic than ETT, offering even faster coupling times, particularly for RNA synthesis.[2][3]
DCI 5.2Less acidic than tetrazoles but a strong nucleophilic catalyst, reducing the risk of n+1 impurities.[1][2]

Table 1: General characteristics of common oligonucleotide synthesis activators.

ActivatorOligonucleotide Type & LengthCoupling TimeFull-Length Product (%)Key Findings
1H-Tetrazole 34-mer oligoribonucleotide20-30 min0%No full-length product was detected under stringent conditions.[2]
1H-Tetrazole + 0.1M NMI 34-mer oligoribonucleotide20-30 min13%Addition of N-methylimidazole showed a low yield of the desired product.[2]
DCI 34-mer oligoribonucleotideNot specified54%Demonstrated significantly higher efficiency in producing the full-length product under the same stringent conditions.[2]
ETT RNA~6 minHighA good general-purpose activator with high coupling efficiency.[2]
BTT RNA (TBDMS-protected)~3 minHighAllows for significantly reduced coupling times compared to 1H-Tetrazole (10-15 min).[2]

Table 2: Comparative yield of full-length oligonucleotides with different activators.

Note: Direct side-by-side quantitative data for all activators on the same oligonucleotide sequence is limited in publicly available literature. The data presented is synthesized from multiple sources to illustrate the relative performance.

Impact on Impurity Formation

The acidity of the activator is a crucial factor in the formation of n+1 impurities. More acidic activators, such as ETT and BTT, can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This leads to the formation of phosphoramidite dimers, which can then be incorporated into the growing oligonucleotide chain, resulting in n+1 sequences.[1][2]

For the synthesis of long oligonucleotides where the accumulation of n+1 impurities can be significant, a less acidic activator like DCI is often recommended.[1] While ETT provides high coupling efficiency, for sequences prone to n+1 additions, DCI may offer a purer final product.[1][2]

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of oligonucleotide purity. The following are standard protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Sample Preparation for HPLC Analysis
  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to the phosphoramidite manufacturer's recommendations.

  • Sample Dissolution: Dissolve the crude, deprotected oligonucleotide pellet in a suitable buffer, such as 10 mM Tris, pH 8.0, to a final concentration of approximately 0.5-1.0 mg/mL.[1]

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis

This is a widely used method for analyzing the purity of synthetic oligonucleotides.

  • System: HPLC system equipped with a UV detector.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm.

Protocol 3: Anion-Exchange HPLC (AEX-HPLC) Analysis

AEX-HPLC is particularly useful for resolving oligonucleotides based on their length and for analyzing sequences with significant secondary structure.

  • System: HPLC system with a strong anion-exchange column.

  • Mobile Phase A: Low-salt buffer (e.g., 10 mM Tris, pH 8.0 in water).[1]

  • Mobile Phase B: High-salt buffer (e.g., 2 M NaCl in Mobile Phase A).[1]

  • Column Temperature: 80 °C (to denature secondary structures).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: A linear salt gradient from low to high concentration of Mobile Phase B.

  • Detection: UV absorbance at 260 nm.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between different components of the analysis.

Oligonucleotide_Synthesis_and_Purity_Analysis cluster_synthesis Oligonucleotide Synthesis cluster_activator Activator Choice cluster_analysis Purity Analysis Solid_Support Solid Support Deblocking Deblocking (DMT Removal) Solid_Support->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection ETT ETT ETT->Coupling Alternatives Alternatives (DCI, BTT, etc.) Alternatives->Coupling Crude_Oligo Crude Oligonucleotide Cleavage_Deprotection->Crude_Oligo HPLC_Analysis HPLC/UPLC Analysis Crude_Oligo->HPLC_Analysis MS_Analysis Mass Spectrometry Crude_Oligo->MS_Analysis Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment MS_Analysis->Purity_Assessment

Caption: Workflow of oligonucleotide synthesis and subsequent purity analysis.

Activator_Properties_and_Impurities cluster_activators Activator Properties cluster_outcomes Synthesis Outcomes Acidity Acidity (pKa) n1_Impurities n+1 Impurities Acidity->n1_Impurities Increases risk of Nucleophilicity Nucleophilicity Coupling_Efficiency Coupling Efficiency Nucleophilicity->Coupling_Efficiency Increases n_minus_1_Impurities n-1 Impurities Coupling_Efficiency->n_minus_1_Impurities Reduces

Caption: Relationship between activator properties and synthesis outcomes.

Conclusion

The selection of an appropriate activator is a critical parameter in optimizing the purity of synthetic oligonucleotides. 5-ethylthio-1H-tetrazole (ETT) offers a significant improvement over the traditional 1H-Tetrazole, providing faster and more efficient coupling. However, its acidic nature can contribute to the formation of n+1 impurities, a factor that becomes increasingly important with the synthesis of longer oligonucleotides.

For applications requiring very high purity and for the synthesis of long sequences, the less acidic yet highly nucleophilic activator, 4,5-dicyanoimidazole (DCI), presents a compelling alternative that can minimize the generation of n+1 species. Ultimately, the optimal choice of activator will depend on the specific requirements of the synthesis, including the length and sequence of the oligonucleotide, the scale of the synthesis, and the desired final purity. A thorough analysis of the crude product using robust analytical techniques such as HPLC and mass spectrometry is essential to verify the quality of the synthesized oligonucleotide.

References

ETT in Oligonucleotide Synthesis: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligonucleotide synthesis, the choice of an activator is a critical determinant of efficiency, yield, and ultimately, cost-effectiveness. For researchers, scientists, and professionals in drug development, optimizing this step is paramount. This guide provides a comprehensive comparison of 5-Ethylthio-1H-tetrazole (ETT) with other common activators, supported by experimental data and detailed protocols, to inform judicious decision-making in your synthesis workflows.

Performance and Cost: A Head-to-Head Comparison

The overall cost of oligonucleotide synthesis is a composite of reagent expenses, synthesis time, and the yield of the desired full-length product. While the initial price of an activator is a factor, its performance in terms of coupling efficiency and reaction speed can have a more significant impact on the final cost per oligonucleotide.

Data Presentation: Activator Properties and Cost

Here, we present a comparative overview of the key characteristics and approximate costs of ETT and its main alternatives: 5-Benzylthio-1H-tetrazole (BTT) and 4,5-Dicyanoimidazole (DCI).

ActivatorpKaSolubility in AcetonitrileRecommended MolarityKey Performance CharacteristicsApprox. Price (USD/gram)
ETT (5-Ethylthio-1H-tetrazole) 4.3[1]High (up to 0.75 M)[2]0.25 M - 0.6 MGood general-purpose activator, faster coupling than 1H-Tetrazole.[1] Recommended for short to medium length oligos.[2]$12.60 - $19.00
BTT (5-Benzylthio-1H-tetrazole) 4.1[2]Moderate (up to 0.33 M)0.25 M - 0.3 MOften preferred for RNA synthesis.[2] More acidic than ETT, which can be a drawback in large-scale synthesis.[2]$45.80 - $58.36
DCI (4,5-Dicyanoimidazole) 5.2Very High (up to 1.2 M)[2]0.25 M - 1.0 MLess acidic and more nucleophilic, leading to reduced coupling times and lower risk of side reactions.[3] Recommended for long oligos and large-scale synthesis.[2]$4.52 - $98.30
1H-Tetrazole (Reference) 4.9[1]Low (~0.50 M)[2]~0.45 MTraditional standard, but less effective for sterically hindered monomers and can have solubility issues.[1][2]N/A (Less common now)

Note: Prices are estimated based on publicly available information from various suppliers (2024) and may vary. The price range for DCI is wide due to varying purity grades and suppliers.

Experimental Data: Coupling Time and Efficiency

The choice of activator directly influences the optimal coupling time required to achieve high efficiency. Shorter coupling times translate to faster overall synthesis, increasing throughput and reducing operational costs.

ActivatorRecommended Coupling Time (DNA Synthesis)Recommended Coupling Time (RNA Synthesis with 2'-O-TBDMS)Reported Coupling Efficiency
ETT Very short times can yield maximum signal in microarray synthesis[4]~6 minutes[1]High[1]
BTT Longer coupling times increase signal in microarray synthesis[4]~3 minutes[2]High[5]
DCI Very short times can yield maximum signal in microarray synthesis[4]Can be shorter than tetrazole-based activatorsHigh (e.g., 54% yield for a 34mer where tetrazole gave 0%)[2]
1H-Tetrazole N/A10 - 15 minutes[2]Lower than more potent activators[1]

The Bottom Line: Cost-Effectiveness of ETT

ETT emerges as a highly cost-effective option for a broad range of applications. Its moderate price point, combined with high reactivity that allows for reduced coupling times compared to the traditional 1H-Tetrazole, makes it an excellent general-purpose activator.[1][2] For routine synthesis of standard, short-to-medium length DNA and RNA oligonucleotides, ETT strikes a favorable balance between reagent cost and performance, leading to efficient and economical production.

For more demanding applications, such as the synthesis of very long oligonucleotides or large-scale production, the higher cost of DCI may be justified by its superior performance in reducing coupling times and minimizing side reactions, which can ultimately lead to higher yields of the final product.[2][3] BTT, while effective, particularly for RNA synthesis, is a more expensive option and its higher acidity can be a concern for sensitive sequences.[2]

Experimental Protocols

To facilitate a direct comparison of activator performance in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Activator Coupling Efficiency via HPLC

Objective: To determine and compare the coupling efficiency of ETT, BTT, and DCI in the synthesis of a model oligonucleotide.

Methodology:

  • Oligonucleotide Synthesis:

    • Synthesize a model 20-mer DNA oligonucleotide (e.g., 5'-CGC AAT TAA GCT TAC GCA AT-3') on an automated DNA synthesizer.

    • Perform three separate syntheses, using ETT, BTT, and DCI as the activators in each, respectively.

    • Activator Concentrations: Use a 0.25 M concentration for each activator solution in anhydrous acetonitrile.

    • Coupling Times:

      • For ETT and DCI, use a coupling time of 30 seconds.

      • For BTT, use a coupling time of 90 seconds.

    • Keep all other synthesis cycle parameters (deblocking, capping, oxidation) and reagents constant across the three syntheses.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotides from the solid support and deprotect them using your standard laboratory protocol (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours).

  • Sample Preparation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase:

      • Buffer A: 0.1 M TEAA in water.

      • Buffer B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of the full-length product (the main, latest-eluting peak) and any failure sequences (earlier-eluting peaks).

    • Calculate the coupling efficiency as a percentage of the full-length product peak area relative to the total area of all oligonucleotide-related peaks.

Visualizing the Workflow

To illustrate the key stages of the experimental protocol and the chemical process, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow Experimental Workflow for Activator Comparison cluster_synthesis 1. Oligonucleotide Synthesis cluster_processing 2. Post-Synthesis Processing cluster_analysis 3. Analysis synthesis_start Start Synthesis of 20-mer synthesis_ett Run 1: ETT Activator (30s coupling) synthesis_start->synthesis_ett synthesis_btt Run 2: BTT Activator (90s coupling) synthesis_start->synthesis_btt synthesis_dci Run 3: DCI Activator (30s coupling) synthesis_start->synthesis_dci cleavage Cleavage & Deprotection synthesis_ett->cleavage synthesis_btt->cleavage synthesis_dci->cleavage sample_prep Sample Preparation (Resuspend in TEAA) cleavage->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Calculate Coupling Efficiency) hplc->data_analysis

Caption: Workflow for comparing the performance of different activators.

Phosphoramidite_Coupling_Cycle Phosphoramidite (B1245037) Coupling Cycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add next phosphoramidite with Activator, e.g., ETT) deblocking->coupling Free 5'-OH capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping Form phosphite (B83602) triester oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation oxidation->deblocking Ready for next cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

Navigating the Synthesis Landscape: A Comparative Guide to 5-(Ethylthio)-1H-tetrazole Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of an activating agent is a critical determinant of efficiency, cost, and safety. 5-(Ethylthio)-1H-tetrazole (ETT) has long been a staple activator, valued for its performance. However, concerns over its potential explosive risk have spurred the adoption of safer and equally effective alternatives. This guide provides an objective, data-driven comparison of prominent alternatives to ETT, namely 4,5-Dicyanoimidazole (DCI) and 5-Benzylthio-1H-tetrazole (BTT), to aid in the selection of the most suitable activator for specific research and development needs.

The phosphoramidite (B1245037) method, the gold standard for custom DNA and RNA synthesis, relies on an activator to catalyze the coupling of phosphoramidite monomers to the growing oligonucleotide chain. An ideal activator should exhibit high coupling efficiency, rapid reaction kinetics, good solubility in the reaction solvent (typically acetonitrile), and a favorable safety profile. While ETT has demonstrated efficacy, its tetrazole moiety is associated with thermal instability and explosive potential, necessitating careful handling and storage protocols.[1][2][3][4][5]

This guide delves into the performance of DCI and BTT as viable alternatives to ETT, presenting a side-by-side comparison of their key characteristics, supported by experimental data from the literature.

Performance Comparison of Activating Agents

The selection of an appropriate activator is often a balance between reaction speed, efficiency, and the specific requirements of the oligonucleotide being synthesized (e.g., DNA vs. RNA, length, and scale). The following table summarizes the key performance indicators for ETT, DCI, and BTT.

ActivatorpKa[6]Solubility in Acetonitrile[6]Recommended Concentration[6]Key Performance Characteristics
This compound (ETT) 4.30.75 M0.25 MA good general-purpose activator with high coupling efficiency.[6][7] However, its acidity can lead to minor detritylation of the monomer, potentially causing n+1 impurities in large-scale synthesis.[6] Poses an explosion risk.[1][2][3][4][5]
4,5-Dicyanoimidazole (DCI) 5.21.2 M0.25 M (for <15 µmol scale)[6]Less acidic than tetrazole-based activators, reducing the risk of side reactions like detritylation.[6] Its high nucleophilicity leads to coupling times that are approximately twice as fast as 1H-tetrazole.[6] The high solubility allows for lower phosphoramidite excess.[6] Recommended for long oligonucleotides and large-scale synthesis.[6]
5-Benzylthio-1H-tetrazole (BTT) 4.10.44 M0.25 MMore acidic than ETT, leading to very fast coupling reactions, especially for sterically hindered monomers like those used in RNA synthesis (coupling time of ~3 minutes vs. 10-15 minutes with 1H-tetrazole).[6][8] Considered a top choice for RNA synthesis.[6]

Experimental Protocols

The following is a generalized experimental protocol for the coupling step in solid-phase oligonucleotide synthesis using an automated synthesizer. The primary variation when using ETT alternatives lies in the activator solution and, in some cases, the coupling time.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Phosphoramidite solutions (e.g., dA(bz), dC(ac), dG(ib), T) in anhydrous acetonitrile (B52724).

  • Activator solution:

    • 0.25 M this compound (ETT) in anhydrous acetonitrile.

    • Alternative 1: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

    • Alternative 2: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.

  • Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

Procedure (Automated Synthesis Cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.

  • Coupling: The phosphoramidite solution and the selected activator solution are delivered simultaneously to the synthesis column containing the solid support.

    • For ETT: A typical coupling time is 2-5 minutes.

    • For DCI: The coupling time can be reduced significantly. Based on comparative studies with 1H-tetrazole, a 50% reduction in coupling time can be expected.[6]

    • For BTT: For standard DNA synthesis, coupling times are comparable to ETT. For RNA synthesis using 2'-TBDMS protected monomers, a coupling time of approximately 3 minutes is effective.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of failure sequences. The support is then washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution. The support is subsequently washed with anhydrous acetonitrile.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Decision Pathway for Activator Selection

The choice of an activator is a multi-faceted decision that involves considering the specific application, scale of synthesis, and safety requirements. The following diagram illustrates a logical workflow for selecting a suitable alternative to ETT.

Activator_Selection Start Start: Need for Oligonucleotide Synthesis Activator ETT_Check Is this compound (ETT) the current activator? Start->ETT_Check Safety_Concern Concerned about explosion risk of ETT? ETT_Check->Safety_Concern Synthesis_Type What is the primary synthesis type? Safety_Concern->Synthesis_Type Yes Stick_with_ETT Continue with ETT (with caution) Safety_Concern->Stick_with_ETT No Scale What is the synthesis scale? Synthesis_Type->Scale DNA Synthesis Use_BTT Consider 5-Benzylthio-1H-tetrazole (BTT) Synthesis_Type->Use_BTT RNA Synthesis (Sterically Hindered) Use_DCI Consider 4,5-Dicyanoimidazole (DCI) Scale->Use_DCI Large Scale or Long Oligonucleotides Scale->Use_BTT Small to Medium Scale

Caption: Decision workflow for selecting an alternative activator to ETT.

Conclusion

The landscape of oligonucleotide synthesis activators has evolved to offer researchers safer and highly efficient alternatives to this compound. 4,5-Dicyanoimidazole (DCI) emerges as a robust choice for large-scale synthesis and for the preparation of long oligonucleotides, owing to its high solubility, reduced acidity, and rapid coupling kinetics. For RNA synthesis, where sterically hindered monomers are employed, 5-Benzylthio-1H-tetrazole (BTT) demonstrates superior performance with significantly reduced coupling times.

By carefully considering the specific requirements of their synthesis, researchers can confidently select an alternative activator that not only mitigates the safety concerns associated with ETT but also enhances the overall efficiency and quality of their oligonucleotide products. This data-driven approach to activator selection is paramount for advancing research and development in the dynamic fields of molecular biology and drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-(Ethylthio)-1H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(Ethylthio)-1H-tetrazole, a compound utilized in pharmaceutical and agrochemical research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound and its waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A laboratory coat and closed-toe shoes are required.

In the event of a spill, evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material like vermiculite (B1170534) or sand. The contaminated absorbent must be placed in a sealed, labeled container for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key information for this compound, compiled from various safety data sheets. This data should be used for quick reference in conjunction with the full SDS.

ParameterValue / InformationSource / Citation
CAS Number 89797-68-2[1][2][3]
Molecular Formula C3H6N4S[1]
Molecular Weight 130.17 g/mol [1]
Appearance White to off-white crystalline powder
Hazard Statements H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Signal Word Danger / Warning[2][3]
Storage Temperature 2-8°C[2]
Storage Conditions Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed.[1][2][3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This chart emphasizes the primary importance of utilizing a certified hazardous waste disposal service.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Segregate Segregate Waste: - Solid (contaminated labware) - Liquid (solutions) Start->Segregate Label Label Waste Container: - 'Hazardous Waste' - Chemical Name - Associated Hazards Segregate->Label Store Store Securely: - In a designated, secondary  containment area - Away from incompatible materials Label->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) or approved waste vendor Store->ContactEHS ArrangePickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service ContactEHS->ArrangePickup Documentation Complete all necessary waste disposal documentation ArrangePickup->Documentation Disposal Professional Disposal: - High-temperature incineration - Other approved treatment methods Documentation->Disposal

Caption: Logical workflow for the disposal of this compound.

Experimental Protocols

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company that can perform high-temperature incineration.[4] Tetrazole compounds can be energetic and their decomposition may be rapid, releasing gaseous nitrogen.[5] In-lab chemical treatment is not recommended without a thorough, substance-specific risk assessment by qualified personnel.

The following protocol is provided for informational purposes regarding the chemical treatment of the thioether functional group, but its applicability to the complete this compound molecule has not been validated and could be dangerous. This procedure should only be considered by trained chemists under controlled laboratory conditions after a comprehensive safety review.

Protocol: Oxidation of Thioether-Containing Waste (General Guideline)

This protocol is adapted from general procedures for the oxidation of thiols and sulfides and should not be attempted on this compound without expert consultation.[6][7][8] The tetrazole ring's reactivity with the oxidizing agent is unknown and could lead to a hazardous reaction.

Objective: To oxidize the thioether group to a less odorous and potentially less hazardous sulfone or sulfonic acid.

Materials:

  • Waste containing this compound.

  • Sodium hypochlorite (B82951) solution (commercial bleach, typically 5-8%).[6]

  • Large reaction vessel (e.g., three-necked flask) equipped with a stirrer, thermometer, and dropping funnel.

  • Ice bath.

  • Sodium bisulfite (for quenching excess oxidant).

  • pH indicator paper or pH meter.

  • Appropriate PPE (fume hood, safety goggles, lab coat, chemical-resistant gloves).

Procedure:

  • Preparation: In a chemical fume hood, place the reaction vessel in an ice bath. If treating a solution, ensure it is aqueous. If the waste is a solid, it may be dissolved in an appropriate, non-oxidizable solvent, though this will complicate the final disposal.[8]

  • Oxidation: Slowly and dropwise, add the sodium hypochlorite solution to the stirred waste solution.[6] The reaction may be exothermic; maintain the temperature below a safe limit as determined by a prior risk assessment.

  • Monitoring: Monitor the reaction for signs of completion, such as a change in color or cessation of heat generation. The efficacy of the reaction would need to be determined by an appropriate analytical method (e.g., TLC, GC-MS).

  • Quenching Excess Oxidant: Once the reaction is deemed complete, cautiously add a quenching agent, such as sodium bisulfite solution, until the excess oxidant is destroyed (e.g., confirmed with potassium iodide-starch paper).

  • Neutralization: Check the pH of the resulting solution. Neutralize the solution to approximately pH 7 by adding an appropriate acid or base.

  • Final Disposal: The treated solution must still be considered hazardous waste. Collect the neutralized solution in a properly labeled hazardous waste container and arrange for disposal through your institution's EHS office.[1] Do not pour down the drain.

Disclaimer: This information is provided to guide trained professionals. The user assumes all responsibility for the safe handling and disposal of this compound. Always prioritize disposal through a certified professional service and comply with all applicable regulations.

References

Personal protective equipment for handling 5-(Ethylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Ethylthio)-1H-tetrazole

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable solid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Some sources also indicate a risk of explosion if heated under confinement.[1][5] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN 166 (EU) or NIOSH (US)[3][6]
Hand Protection Chemical-resistant, impervious glovesInspected prior to use[2][3][6]
Skin and Body Protection Protective clothing, long-sleevedFire/flame resistant and impervious clothing is recommended[2][3][6]
Respiratory Protection Dust mask or full-face respiratorUse a dust mask type N95 (US) for low-level exposure.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[3][6]

Exposure Limits:

OrganizationLimitValue
OSHAPELNot available[1]
NIOSHRELNot available[1]
ACGIHTLVNot available[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE B->C D Receive and Inspect Container C->D E Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources D->E F Weigh and Prepare for Use Inside a Fume Hood E->F G Conduct Experiment F->G H Decontaminate Work Area G->H I Segregate Waste H->I J Label Waste Container I->J K Dispose of Waste via Approved Hazardous Waste Program J->K

Figure 1: General workflow for handling this compound.

Experimental Protocols

Safe Handling Protocol
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2] Ensure that engineering controls, such as a chemical fume hood and an accessible eyewash station, are in proper working order.[1]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above, including gloves, safety goggles, and protective clothing.[1][2][3]

  • Handling the Chemical :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Avoid the formation of dust and aerosols.[6]

    • Keep the container tightly closed when not in use.[1][2][3]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Wash hands thoroughly with soap and water after handling.[1][2][3]

    • Keep the chemical away from heat, sparks, and open flames as it is a flammable solid.[7]

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][3][8] The recommended long-term storage temperature is between 2-8°C.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.[1][3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure :

    • Dispose of the contents and container through an approved waste disposal plant.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response Spill Spill A Evacuate Immediate Area Spill->A Exposure Personal Exposure H Skin Contact: Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Exposure->H I Eye Contact: Immediately flush with water for at least 15 minutes. Remove contact lenses if present. Exposure->I J Inhalation: Move to fresh air. Exposure->J B Remove Ignition Sources A->B C Don Additional PPE if Necessary B->C D Contain Spill with Inert Material C->D E Collect into a Suitable Container D->E F Decontaminate the Area E->F G Dispose of as Hazardous Waste F->G K Seek Immediate Medical Attention H->K I->K J->K

Figure 2: Emergency response workflow for spills and personal exposure.
Detailed Emergency Protocols

  • In Case of a Spill :

    • Ensure adequate ventilation and remove all sources of ignition.[1][3]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[1] Avoid generating dust.[1]

    • Consult local regulations for proper disposal of the collected material.[1]

  • In Case of Personal Exposure :

    • Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

    • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical aid.[1]

    • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • In Case of Fire :

    • Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish the fire.[1]

    • Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]

    • During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.